molecular formula C9H10O3 B12391681 Ethylvanillin-d5

Ethylvanillin-d5

Cat. No.: B12391681
M. Wt: 171.20 g/mol
InChI Key: CBOQJANXLMLOSS-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylvanillin-d5 is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 171.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O3

Molecular Weight

171.20 g/mol

IUPAC Name

4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde

InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2

InChI Key

CBOQJANXLMLOSS-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)O

Origin of Product

United States

Foundational & Exploratory

Ethylvanillin-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Application as an Internal Standard in Quantitative Analysis

Ethylvanillin-d5, a deuterated analog of ethylvanillin, serves as a critical tool in analytical chemistry, primarily utilized as an internal standard for the precise quantification of ethylvanillin and related compounds in various complex matrices. Its application is particularly prominent in the fields of food science, pharmaceutical research, and metabolomics, where accurate measurement of flavor compounds and xenobiotics is essential. This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use in mass spectrometry, and quantitative performance data.

Core Principles and Applications

This compound is a stable isotope-labeled (SIL) internal standard. The five deuterium (B1214612) atoms on the ethyl group give it a molecular weight that is 5 Daltons higher than its non-deuterated counterpart, allowing for its distinct detection by a mass spectrometer. In quantitative analysis, a known amount of this compound is added to a sample at an early stage of the workflow. Because it is chemically almost identical to the analyte (ethylvanillin), it experiences similar variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations, leading to significantly improved accuracy and precision in quantification.[1]

The primary applications of this compound include:

  • Food and Beverage Analysis: Quantifying ethylvanillin, an artificial flavoring agent, in products such as infant formula, dairy products, beverages, and confectionery.[2][3]

  • Pharmaceutical Research: In pharmacokinetic and metabolism studies to accurately measure the concentration of ethylvanillin or structurally similar drug candidates and their metabolites in biological fluids.

  • Flavor and Fragrance Industry: For quality control and authenticity testing of vanilla extracts and other flavor formulations.

Physicochemical and Analytical Properties

A summary of the key properties of this compound and its non-deuterated analog, ethylvanillin, is provided below.

PropertyThis compoundEthylvanillin
CAS Number 1335401-74-5121-32-4
Molecular Formula C₉H₅D₅O₃C₉H₁₀O₃
Molecular Weight 171.2 g/mol 166.17 g/mol
Synonyms 3-Ethoxy-4-hydroxybenzaldehyde-d53-Ethoxy-4-hydroxybenzaldehyde
Chemical Purity Typically >95% (HPLC)-
Isotopic Purity Information not publicly available-

Note: While specific isotopic purity values are not consistently published by all vendors, for use as an internal standard, it is crucial to obtain a certificate of analysis from the supplier detailing the isotopic enrichment, which should ideally be high (e.g., >98%) to minimize signal overlap with the analyte.

Experimental Protocols

The use of this compound as an internal standard is predominantly coupled with mass spectrometry-based techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Ethylvanillin in Food Matrices using LC-MS/MS

This protocol is adapted from a method for the analysis of food additives in baby food.[3]

Sample Preparation:

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known concentration of this compound working solution. The final concentration of the internal standard should be within the linear range of the calibration curve (e.g., 50 - 500 µg/kg).

  • Add 10 mL of water and vortex to mix.

  • For certain matrices like baby formula and cereal powder, add 40 µL of hydrochloric acid.

  • Add 20 mL of acetonitrile (B52724) and vortex for 1 minute, followed by ultrasonication for 30 minutes.

  • Add 2 g of NaCl, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol (B129727) and dilute to 10 mL with water.

  • Perform solid-phase extraction (SPE) for cleanup using a suitable cartridge (e.g., Bond Elut Plexa).

  • Elute the analytes with methanol, evaporate the eluent to dryness, and reconstitute in a final volume of methanol/water (80/20, v/v) for LC-MS/MS analysis.

LC-MS/MS Parameters:

ParameterSetting
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Agilent ZORBAX Eclipse Plus RRHD C18, 2.1 × 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of ethylvanillin from isomers
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor-to-product ion transitions for ethylvanillin and this compound
Quantification of Ethylvanillin in Beverages using GC-MS

This protocol is a general guideline for the analysis of ethylvanillin in liquid samples.

Sample Preparation:

  • For colorless beverages, pipette a known volume (e.g., 5 mL) into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add an equal volume of a suitable extraction solvent (e.g., diethyl ether).

  • Vortex vigorously for 1-2 minutes and then centrifuge to separate the layers.

  • Carefully transfer the organic layer to a new vial.

  • For colored beverages, an additional cleanup step using a carbon-based sorbent may be necessary after the initial extraction.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS System Single or triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions Specific ions for ethylvanillin and this compound

Quantitative Performance Data

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. Below is a summary of typical performance characteristics.

ParameterLC-MS/MS (Baby Food Matrix)[3]GC-MS (Milk Powder Matrix)[2]
Linearity (R²) > 0.9995Not specified
Limit of Detection (LOD) 10 µg/kg0.05 mg/kg
Limit of Quantification (LOQ) 50 µg/kgNot specified
Recovery 90.7% - 98.5%90.0% - 100%
Precision (%RSD) < 10%1.9% - 5.1%

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of ethylvanillin using this compound as an internal standard.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample add_is Spike with This compound sample->add_is extraction Liquid-Liquid or Solid-Liquid Extraction add_is->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Evaporation and Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

LC-MS/MS analytical workflow for ethylvanillin quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Liquid Sample (e.g., Beverage) add_is Spike with This compound sample->add_is extraction Liquid-Liquid Extraction add_is->extraction concentration Concentration (Optional) extraction->concentration gcms GC-MS Analysis concentration->gcms quant Quantification (Analyte/IS Ratio) gcms->quant

References

Ethylvanillin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Ethylvanillin-d5, a deuterated analog of ethylvanillin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Chemical Properties

This compound, also known by its systematic name 3-(ethoxy-d5)-4-hydroxybenzaldehyde, is a synthetic compound where the five hydrogen atoms on the ethyl group of ethylvanillin have been replaced with deuterium.[1] This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantification assays.[2] Its primary application lies in improving the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated analog, ethylvanillin, for comparative purposes.

Table 1: Chemical Identifiers and Molecular Properties

PropertyThis compoundEthylvanillin
CAS Number 1335401-74-5[1]121-32-4[4]
Molecular Formula C₉H₅D₅O₃[1]C₉H₁₀O₃[4]
Molecular Weight 171.20 g/mol [5]166.17 g/mol [4]
Canonical SMILES CCOC1=C(C=C(C=O)C=C1)OCCOC1=C(C=C(C=O)C=C1)O
InChI InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i2D5InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3

Table 2: Physical and Chemical Properties

PropertyThis compoundEthylvanillin
Appearance White to off-white solidColorless to yellowish crystalline powder[6]
Melting Point No data available76-78 °C[7]
Boiling Point No data available285 °C[4]
Solubility Soluble in common organic solvents like Methanol (B129727) and DMSO.[7][8]Slightly soluble in water; soluble in ethanol, ether, chloroform, glycerol, and propylene (B89431) glycol.[4][9]
Purity Typically >95% (HPLC)[5]Analytical standard grade available[6]
Storage Temperature +4°C[5]Room temperature, protected from light.[6]

Experimental Protocols

Quantification of Ethylvanillin in a Food Matrix using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from a method for the determination of food additives in baby food.[10]

a. Sample Preparation (Extraction)

  • Weigh 1.0 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to mix.

  • For acidic matrices, add 40 µL of HCl.

  • Add a known concentration of this compound internal standard solution.

  • Add 20 mL of acetonitrile (B52724), vortex for 1 minute, and sonicate for 30 minutes.

  • Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol and dilute to 10 mL with water.

b. Solid Phase Extraction (SPE) Cleanup

  • Condition a Bond Elut Plexa SPE cartridge (60 mg, 3 mL) with methanol followed by water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable volume of methanol/water (80/20, v/v) for LC-MS/MS analysis.

c. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column suitable for small molecule separation.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Ethylvanillin: 167.1 -> 111.0[10]

    • This compound: 172.0 -> 101.0[10]

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Potential Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the known synthesis of deuterated vanillin (B372448).[11] The key step is the ethylation of protocatechuic aldehyde using a deuterated ethylating agent.

a. Materials

  • Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

  • Deuterated iodoethane (B44018) (C₂D₅I) or another suitable deuterated ethylating agent

  • A suitable base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., acetone (B3395972) or DMF)

b. Procedure

  • Dissolve protocatechuic aldehyde in the chosen solvent.

  • Add the base to the solution.

  • Slowly add the deuterated ethylating agent (e.g., C₂D₅I) to the reaction mixture.

  • Heat the mixture under reflux for several hours while monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

Logical Workflow for Quantitative Analysis

G Workflow for Quantification of Ethylvanillin using this compound cluster_0 Sample Preparation cluster_1 Cleanup cluster_2 Analysis Sample Homogenized Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Acetonitrile) Add_IS->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Quant Quantification using Calibration Curve LCMS->Quant

Caption: A logical workflow for the quantitative analysis of ethylvanillin.

Conceptual Synthesis Pathway

G Conceptual Synthesis Pathway for this compound Reactant1 Protocatechuic Aldehyde Reaction Ethylation Reaction (Base, Solvent, Heat) Reactant1->Reaction Reactant2 Deuterated Ethylating Agent (e.g., C2D5I) Reactant2->Reaction Product This compound Reaction->Product

Caption: A simplified diagram illustrating the conceptual synthesis of this compound.

References

Ethylvanillin-d5 (CAS: 1335401-74-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ethylvanillin-d5, a deuterated analogue of ethylvanillin. This guide details its chemical and physical properties, its primary application as an internal standard in quantitative analytical methods, and provides exemplary experimental protocols for its use.

This compound is a stable isotope-labeled version of ethylvanillin, a synthetic compound with a flavor profile similar to vanillin (B372448) but more potent. The incorporation of five deuterium (B1214612) atoms into the ethoxy group of the molecule results in a mass shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for stable isotope dilution analysis (SIDA), a highly accurate and precise method for quantifying analytes in complex matrices.[1] Its primary applications are in regulated laboratories for official residue control, pharmaceutical research and metabolism studies, and multi-residue method development in food and environmental testing.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in analytical methodologies.

PropertyValueReference
CAS Number 1335401-74-5[2][3][4][5]
Molecular Formula C₉H₅D₅O₃[4][5]
Molecular Weight 171.20 g/mol [2][3][4][5]
Accurate Mass 171.0944[2][3]
Synonyms 3-Ethoxy-4-hydroxybenzaldehyde-d5, 2-Ethoxy-4-formylphenol-d5[4]
Purity >95% (HPLC), 98+%[2][3][5]
Appearance Colorless powder/crystals[6]
Solubility Soluble in common LC or GC solvents like methanol (B129727), ethanol, ether, and chloroform. Slightly soluble in water.[7]
Storage Conditions +4°C, protected from light. Store in a dry, cool, well-ventilated area.[2][3][8]

Application in Quantitative Analysis: Stable Isotope Dilution Assay (SIDA)

This compound is predominantly used as an internal standard in SIDA coupled with mass spectrometry (MS) techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The principle of SIDA involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (ethylvanillin). The labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic separation, thus compensating for any analyte loss during these steps. In the mass spectrometer, the native analyte and the labeled internal standard are detected as distinct ions due to their mass difference. The ratio of the signal intensity of the analyte to that of the internal standard is then used to accurately quantify the analyte concentration.

Experimental Protocols

While specific experimental conditions may vary depending on the matrix and the analytical instrumentation, the following sections provide detailed, representative protocols for the quantification of ethylvanillin using this compound as an internal standard by LC-MS/MS and GC-MS.

Quantification of Ethylvanillin in Baby Food by LC-MS/MS

This protocol is a composite based on established methods for the analysis of food additives in infant formula and other dairy products.

1. Materials and Reagents:

  • Ethylvanillin analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile (B52724), and water

  • Formic acid (HPLC grade)

  • Sodium chloride (NaCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)

2. Standard Solution Preparation:

  • Prepare stock solutions of ethylvanillin and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the ethylvanillin stock solution with a methanol/water mixture.

  • Prepare an internal standard working solution by diluting the this compound stock solution to a fixed concentration (e.g., 1 µg/mL).

3. Sample Preparation:

  • Weigh 1.0 g of the homogenized baby food sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to mix. For certain matrices like baby formula, add 40 µL of HCl.

  • Add a known amount of the this compound internal standard working solution to the sample.

  • Add 20 mL of acetonitrile and vortex for one minute, followed by ultrasonication for 30 minutes.

  • Add 2 g of NaCl, vortex for two minutes, and then centrifuge at 5,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol and dilute to 10 mL with water.

  • Perform Solid Phase Extraction (SPE) cleanup by loading the solution onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analytes with methanol.

  • Dry the eluate under nitrogen and reconstitute in a suitable volume of methanol/water (e.g., 80:20 v/v) for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters:

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Optimized for separation of analytes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Nozzle Voltage 600 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer 50 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 10 L/min

5. Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Ethylvanillin167.1110.913
92.917
This compound 172.0 112.0 13
93.1 21
*Quantifier ion

6. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of ethylvanillin to the peak area of this compound against the concentration of the ethylvanillin standards.

  • Determine the concentration of ethylvanillin in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental Workflow for Quantification of Ethylvanillin using this compound

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample spike Spike with This compound sample->spike extraction Liquid-Liquid Extraction spike->extraction standards Prepare Calibration Standards lcms LC-MS/MS Analysis standards->lcms cleanup Solid Phase Extraction (SPE) extraction->cleanup drydown Drydown & Reconstitution cleanup->drydown drydown->lcms integration Peak Integration lcms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Ethylvanillin calibration->quantification

Caption: Workflow for quantifying ethylvanillin using this compound.

Logical Relationship in Stable Isotope Dilution Analysis

sida_logic cluster_sample In the Sample cluster_process Analytical Process cluster_detection MS Detection cluster_result Final Result Analyte Ethylvanillin (Unknown Amount) Process Sample Prep & Analysis Analyte->Process IS This compound (Known Amount) IS->Process Ratio Measure Peak Area Ratio (Analyte / IS) IS->Ratio Correction Factor Process->Ratio Quant Accurate Quantification Ratio->Quant

References

The Structure and Application of Deuterated Ethylvanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and application of deuterated ethylvanillin, with a particular focus on its use in quantitative analysis and metabolic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds.

Introduction to Deuterated Ethylvanillin

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a characteristic vanilla-like aroma that is significantly more potent than vanillin (B372448).[1][2] Its deuterated analogue, typically ethyl-d5 vanillin, is a stable isotope-labeled version where five hydrogen atoms on the ethyl group are replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.[3]

The primary application of deuterated ethylvanillin is as an internal standard in isotope dilution mass spectrometry (IDMS).[4] This technique allows for highly accurate and precise quantification of the non-deuterated (or "light") ethylvanillin in various matrices, including food products and biological samples. The known concentration of the "heavy" deuterated standard added to a sample allows for the correction of analyte loss during sample preparation and instrumental analysis, leading to more reliable results.[4]

Chemical Structure and Physicochemical Properties

The chemical structure of ethylvanillin consists of a benzene (B151609) ring substituted with a hydroxyl group, an ethoxy group, and a formyl group. In ethyl-d5 vanillin, the five hydrogen atoms of the ethoxy group are replaced by deuterium atoms.

Table 1: Physicochemical Properties of Ethylvanillin and Ethyl-d5 Vanillin

PropertyEthylvanillinEthyl-d5 Vanillin
Chemical Formula C₉H₁₀O₃[5]C₉H₅D₅O₃[3]
Molecular Weight 166.17 g/mol [5]171.20 g/mol [3]
CAS Number 121-32-4[6]1335401-74-5[3]
Appearance White to pale yellow crystalline powder[5]-
Melting Point 76–78°C[5]-
Boiling Point 285°C[5]-
Solubility Soluble in ethanol (B145695) and ether; slightly soluble in water[5]-

Experimental Protocols

Synthesis of Deuterated Ethylvanillin (Generalized Method)

General Steps:

  • Preparation of the Precursor: A common starting material is 4-hydroxybenzaldehyde, which can be brominated to yield 3-bromo-4-hydroxybenzaldehyde.[7]

  • Ethoxylation with a Deuterated Reagent: The key step is the introduction of the deuterated ethyl group. This can be achieved by reacting the precursor with a deuterated ethylating agent, such as deuterated sodium ethoxide (NaOCD₂CD₃), in the presence of a copper catalyst.[7]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as a mixture of ethanol and dimethylformamide (DMF), under elevated temperature and pressure.[7]

  • Purification: After the reaction, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques like column chromatography and recrystallization to obtain pure deuterated ethylvanillin.[8]

Quantitative Analysis using Isotope Dilution Mass Spectrometry (LC-MS/MS)

Deuterated ethylvanillin is an excellent internal standard for the quantification of ethylvanillin in various samples by LC-MS/MS.

General Protocol:

  • Sample Preparation: A known amount of the deuterated ethylvanillin internal standard is added to the sample. The sample is then extracted using a suitable solvent (e.g., acetonitrile) and cleaned up to remove interfering matrix components.[9]

  • LC Separation: The extracted sample is injected into a liquid chromatograph (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from other compounds in the sample.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the non-deuterated ethylvanillin and the deuterated internal standard.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of ethylvanillin in the original sample, using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[4]

Metabolic Pathway of Ethylvanillin

Studies in rats have shown that ethylvanillin is rapidly absorbed, metabolized, and excreted. The primary metabolic pathway involves the oxidation of the aldehyde group to a carboxylic acid, followed by conjugation.

The major metabolite is ethyl vanillic acid (3-ethoxy-4-hydroxybenzoic acid).[1] This and other metabolites are then conjugated with glucuronic acid or sulfate (B86663) before excretion.[1] The aromatic ring of ethylvanillin has been found to be metabolically stable.[1]

Metabolic_Pathway_of_Ethylvanillin Ethylvanillin Ethylvanillin Ethyl_Vanillic_Acid Ethyl Vanillic Acid Ethylvanillin->Ethyl_Vanillic_Acid Oxidation Ethyl_Vanillyl_Alcohol Ethyl Vanillyl Alcohol Ethylvanillin->Ethyl_Vanillyl_Alcohol Reduction Conjugates Glucuronide and Sulfate Conjugates Ethylvanillin->Conjugates Conjugation Ethyl_Vanillic_Acid->Conjugates Conjugation Ethyl_Vanillyl_Alcohol->Conjugates Conjugation Excretion Excretion Conjugates->Excretion

Caption: Major metabolic pathways of ethylvanillin in rats.

Experimental Workflow: Isotope Dilution Mass Spectrometry

The use of deuterated ethylvanillin as an internal standard is central to the isotope dilution mass spectrometry workflow for accurate quantification.

Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample containing Ethylvanillin Add_IS Add known amount of Deuterated Ethylvanillin (IS) Sample->Add_IS Extraction Extraction and Cleanup Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MSMS_Detection MS/MS Detection (Analyte and IS transitions) LC_Separation->MSMS_Detection Peak_Integration Peak Area Integration MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Accurate Concentration of Ethylvanillin Quantification->Result

Caption: Workflow for quantitative analysis using isotope dilution mass spectrometry.

References

Technical Guide: Physicochemical Properties of Ethylvanillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core data on Ethylvanillin-d5, a deuterated analog of ethylvanillin. This compound is commonly used as an internal standard in analytical and pharmacokinetic research.[1] The inclusion of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal tool for precise quantification in mass spectrometry-based applications without significantly altering its chemical properties.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized below. This data is critical for accurate mass spectrometry, quantitative analysis, and formulation development.

PropertyValue
Molecular Formula C₉H₅D₅O₃[2][3]
Molecular Weight 171.20 g/mol [2][4][5]
Alternate Names 3-Ethoxy-4-hydroxybenzaldehyde-d5, 4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde[3][4]
Unlabeled CAS Number 121-32-4[4][5]
CAS Number 1335401-74-5[2][3][4][5]

Structural and Isotopic Relationship

This compound is structurally identical to ethylvanillin, a widely used flavoring agent, with the exception of isotopic labeling on the ethoxy group. This targeted deuterium labeling is key to its function in analytical chemistry. The diagram below illustrates the relationship between the core molecule and its key physicochemical identifiers.

G cluster_main Isotopically Labeled Compound cluster_properties Key Identifiers Compound This compound Formula Formula: C₉H₅D₅O₃ Compound->Formula has MW Molecular Weight: 171.20 Compound->MW has

Caption: Logical relationship of this compound to its molecular properties.

References

Isotopic Purity of Ethylvanillin-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ethylvanillin-d5, a deuterated analog of ethylvanillin. This compound is a valuable tool in various research and development applications, particularly as an internal standard in quantitative mass spectrometry-based assays.[1][2] Its utility is fundamentally linked to its isotopic purity, which dictates the accuracy and reliability of analytical measurements. This guide outlines the common analytical techniques for determining isotopic purity, presents typical isotopic distribution data, and details the experimental protocols involved.

The Significance of Isotopic Purity

In quantitative analysis, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled compounds like this compound serve as ideal internal standards.[3] They exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring similar behavior during sample preparation and analysis. However, the presence of unlabeled species (d0) or incompletely labeled species (d1-d4) within the deuterated standard can interfere with the accurate quantification of the target analyte. Therefore, a thorough characterization of the isotopic purity is paramount.[4][5]

Determining Isotopic Purity: Methodologies and Protocols

The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

Mass Spectrometry (MS)

Mass spectrometry is the most common method for assessing isotopic enrichment due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.[6][7][8] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers (e.g., Time-of-Flight, TOF), are employed to resolve the different isotopologues.[7][9]

Experimental Protocol: Isotopic Purity Determination by LC-MS

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727), acetonitrile).

  • Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][10] The chromatographic step separates the analyte of interest from any potential impurities. A common approach involves a reversed-phase C18 column with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid like formic acid to improve ionization.

  • Mass Spectrometric Analysis: The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[7][10] The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting this compound.

  • Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d0 to d5). The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.[9] The isotopic purity is then calculated based on the relative abundance of the fully deuterated (d5) species compared to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides valuable information about the isotopic labeling pattern and purity.[4] ¹H NMR can be used to quantify the amount of residual, non-deuterated ethylvanillin by integrating the signals corresponding to the protons that have been replaced by deuterium (B1214612).

Experimental Protocol: Isotopic Purity Determination by ¹H NMR

  • Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6). A known amount of an internal standard with a distinct NMR signal can be added for quantitative purposes.

  • NMR Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The acquisition parameters are optimized to ensure quantitative accuracy, including a sufficient relaxation delay.

  • Data Analysis: The integral of the residual proton signals at the positions of deuteration is compared to the integral of a signal from a non-deuterated position in the molecule (or the internal standard). This comparison allows for the calculation of the degree of deuteration and the isotopic purity.

Quantitative Data: Isotopic Distribution of this compound

The following table summarizes the typical isotopic distribution for a batch of this compound with high isotopic purity. The data is presented as the relative abundance of each isotopologue.

IsotopologueMass Difference (from d0)Relative Abundance (%)
d0 (Unlabeled)0< 0.1
d1+1< 0.5
d2+2< 1.0
d3+3~ 2.0
d4+4~ 5.0
d5 (Fully Labeled)+5> 98.0

Note: This data is representative and may vary between different batches and manufacturers.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.

Workflow for Isotopic Purity Determination by LC-MS cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis cluster_3 Data Analysis A Dissolve this compound in appropriate solvent B Inject sample into LC system A->B C Chromatographic separation on a C18 column B->C D Electrospray Ionization (ESI) C->D E Full scan mass spectrum acquisition D->E F Integrate peak areas of isotopic cluster E->F G Calculate relative abundance of each isotopologue F->G H Determine Isotopic Purity G->H

Caption: Workflow for Isotopic Purity Determination by LC-MS.

Workflow for Isotopic Purity Determination by 1H NMR cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis A Dissolve this compound in deuterated NMR solvent B Add internal standard (optional) A->B C Acquire 1H NMR spectrum B->C D Integrate residual proton signals and reference signal C->D E Calculate degree of deuteration D->E F Determine Isotopic Purity E->F

Caption: Workflow for Isotopic Purity Determination by ¹H NMR.

Conclusion

The rigorous assessment of isotopic purity is a critical quality control step for this compound and other deuterated standards. Both mass spectrometry and NMR spectroscopy offer robust and reliable methods for this purpose. A high isotopic purity, typically exceeding 98% for the fully deuterated species, ensures the accuracy and precision of quantitative analytical methods where this compound is employed as an internal standard. Researchers and drug development professionals must consider the isotopic distribution of their standards to ensure the integrity of their experimental results.

References

Synthesis pathway for Ethylvanillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethylvanillin-d5

This technical guide provides a detailed methodology for the synthesis of this compound (3-(ethoxy-d5)-4-hydroxybenzaldehyde), a deuterated isotopologue of ethylvanillin. This stable isotope-labeled compound is a valuable internal standard for quantitative mass spectrometry-based analyses in various fields, including food science, flavor chemistry, and metabolic studies.

The synthesis pathway outlined herein is based on the well-established industrial synthesis of ethylvanillin, adapted for the introduction of the deuterium (B1214612) label via a commercially available deuterated precursor.

The most direct and efficient pathway for the synthesis of this compound involves a three-step process starting from catechol. The deuterium atoms are introduced via the ethyl group in the second step using a deuterated starting material, 2-Ethoxyphenol-d5 (guaethol-d5).

The overall synthesis can be summarized as follows:

  • Ethylation of Catechol to Guaethol-d5: Catechol is ethylated using a deuterated ethylating agent to produce 2-Ethoxyphenol-d5.

  • Condensation with Glyoxylic Acid: The resulting guaethol-d5 is condensed with glyoxylic acid to form 3-(ethoxy-d5)-4-hydroxymandelic acid.

  • Oxidation and Decarboxylation: The mandelic acid derivative is then oxidized and subsequently decarboxylated to yield the final product, this compound.

A schematic of this synthesis pathway is presented below.

Synthesis_Pathway Catechol Catechol Guaethol_d5 2-Ethoxyphenol-d5 (Guaethol-d5) Catechol->Guaethol_d5 Ethylation (with deuterated ethylating agent) Mandelic_Acid_d5 3-(ethoxy-d5)-4-hydroxymandelic acid Guaethol_d5->Mandelic_Acid_d5 Condensation (Glyoxylic Acid) Ethylvanillin_d5 This compound Mandelic_Acid_d5->Ethylvanillin_d5 Oxidation & Decarboxylation Experimental_Workflow cluster_step1 Step 1: Guaethol-d5 Synthesis cluster_step2_3 Steps 2 & 3: this compound Synthesis s1_reactants Dissolve Catechol & NaOH s1_addition Add Iodoethane-d5 s1_reactants->s1_addition s1_reaction React at 60°C s1_addition->s1_reaction s1_extraction Extraction with Ether s1_reaction->s1_extraction s1_purification Drying & Evaporation s1_extraction->s1_purification s1_product 2-Ethoxyphenol-d5 s1_purification->s1_product s2_reactants Dissolve NaOH, Guaethol-d5 & Catalyst s1_product->s2_reactants Use as starting material s2_addition Add Glyoxylic Acid at 70°C s2_reactants->s2_addition s2_reaction Oxidation at 100°C s2_addition->s2_reaction s2_acidification Acidification & Decarboxylation s2_reaction->s2_acidification s2_filtration Filtration s2_acidification->s2_filtration s2_purification Recrystallization s2_filtration->s2_purification s2_product This compound s2_purification->s2_product

Ethylvanillin-d5: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the safety data for Ethylvanillin-d5. Due to the limited availability of specific safety studies on the deuterated form, this document leverages the extensive data available for its non-deuterated counterpart, Ethylvanillin (CAS No. 121-32-4), as a reliable surrogate. This approach is based on the common scientific practice of considering deuterated compounds to have a toxicological profile similar to their non-deuterated analogues.

This guide is intended for researchers, scientists, and drug development professionals to provide a consolidated resource on the safety and handling of this compound.

Core Safety Data

The following tables summarize the key quantitative safety and physical property data for Ethylvanillin, which should be considered representative for this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₉H₅D₅O₃[1][2]
Molecular Weight171.20 g/mol [1][2]
AppearanceColorless crystals or white to pale yellow crystalline powder[3][4]
Melting Point76 - 78 °C[3][5]
Boiling Point285 °C[5]
Flash Point>93.3 °C (>200.0 °F) Closed Cup[6]
Vapor Pressure0.01 mm Hg at 40 °C[6]
SolubilitySoluble in ethanol (B145695) and ether; slightly soluble in water.[4]
Toxicological Data
TestSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral> 3,160 mg/kg[7]
Acute Oral Toxicity (LD50)RatOral1590 mg/kg[5]
Acute Dermal Toxicity (LD50)RabbitDermal> 7940 mg/kg[5]
Acute Dermal Toxicity (LD50)RabbitDermal> 2000 mg/kg[6]
Acute Intravenous Toxicity (LD50)DogIntravenous760 mg/kg[3][4]
Acute Subcutaneous Toxicity (LD50)RatSubcutaneous1800 mg/kg[3][4]

Globally Harmonized System (GHS) Classification

Ethylvanillin is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following is a summary of its hazard statements.

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin irritationH315: Causes skin irritation
Eye irritationH319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardH402: Harmful to aquatic life
Hazardous to the aquatic environment, long-term hazardH412: Harmful to aquatic life with long lasting effects

Experimental Protocols

The safety data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity - OECD Test Guideline 401

The acute oral toxicity of Ethylvanillin was likely determined following a protocol similar to the OECD Test Guideline 401.

Methodology:

  • Animal Model: The study typically uses laboratory rats.

  • Administration: A single dose of Ethylvanillin is administered by gavage to a group of experimental animals.

  • Dosage: Multiple dose levels are tested to determine the dose that causes mortality in 50% of the animals (LD50).

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoints: The primary endpoint is the LD50 value. Other observations include changes in body weight, clinical signs of toxicity, and gross pathological findings at necropsy.

Acute Dermal Toxicity - OECD Test Guideline 402

The potential for adverse effects from skin contact was assessed using a method analogous to the OECD Test Guideline 402.

Methodology:

  • Animal Model: The albino rabbit is the preferred species for this test.

  • Application: The test substance is applied to a shaved area of the skin, typically on the back of the animal, and covered with a porous gauze dressing.

  • Exposure Duration: The substance is kept in contact with the skin for 24 hours.

  • Observation Period: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.

  • Endpoints: The LD50 value is determined, along with observations of skin reactions at the site of application.

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405

The potential for Ethylvanillin to cause eye irritation was likely evaluated using a protocol based on the OECD Test Guideline 405.

Methodology:

  • Animal Model: The albino rabbit is used for this assay.

  • Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The severity of the eye reactions is scored using a standardized system.

  • Endpoints: The primary endpoint is the classification of the substance as an eye irritant based on the severity and persistence of the observed effects.

GHS Hazard Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance based on its intrinsic hazards.

GHS_Classification_Workflow cluster_input Data Input cluster_assessment Hazard Assessment cluster_output Classification & Communication Substance_ID Substance Identification (this compound) Hazard_ID Hazard Identification Substance_ID->Hazard_ID PhysChem_Data Physical & Chemical Properties Data PhysChem_Data->Hazard_ID Tox_Data Toxicological Data Tox_Data->Hazard_ID EcoTox_Data Ecotoxicological Data EcoTox_Data->Hazard_ID Classification_Criteria GHS Classification Criteria Hazard_ID->Classification_Criteria Compare Data Hazard_Class Assign Hazard Class(es) - Acute Toxicity (Oral) - Skin Irritation - Eye Irritation - STOT-SE - Aquatic Hazard Classification_Criteria->Hazard_Class Signal_Word Determine Signal Word ('Warning') Hazard_Class->Signal_Word Hazard_Statements Select Hazard Statements (H302, H315, H319, H335, H412) Signal_Word->Hazard_Statements Precautionary_Statements Select Precautionary Statements (P261, P270, P280, etc.) Hazard_Statements->Precautionary_Statements SDS Generate Safety Data Sheet (SDS) Precautionary_Statements->SDS

Caption: GHS Classification Workflow for a Chemical Substance.

References

Ethylvanillin-d5: A Technical Guide to Storage, Handling, and Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and analytical applications of Ethylvanillin-d5. The isotopically labeled compound, a crucial tool in modern analytical chemistry, serves as an internal standard for the precise quantification of its non-labeled counterpart, ethylvanillin, in a variety of matrices. This guide is intended for researchers, scientists, and professionals in drug development who require accurate and reproducible analytical data.

Compound Information

This compound is a deuterated form of ethylvanillin, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a mass shift that allows for its differentiation from the endogenous or sample-derived ethylvanillin by mass spectrometry, without significantly altering its chemical properties.

PropertyValue
Chemical Name 4-hydroxy-3-(ethoxy-d5)benzaldehyde
Synonyms 3-Ethoxy-4-hydroxybenzaldehyde-d5, Bourbonal-d5
CAS Number 1335401-74-5
Molecular Formula C₉H₅D₅O₃
Molecular Weight 171.20 g/mol

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound.

Storage Conditions:

  • Temperature: The recommended storage temperature is +4°C.[1]

  • Light: Ethylvanillin is sensitive to light.[2] Therefore, this compound should be stored in light-resistant containers.

  • Atmosphere: Store in a dry and well-ventilated place.[2]

  • Container: Keep containers tightly closed.[2]

Stability:

  • Solution Stability: When prepared in a solution, for instance in methanol (B129727) for use as an internal standard, the stability will depend on the solvent and storage conditions. It is best practice to prepare fresh working solutions regularly and store stock solutions at the recommended temperature, protected from light.

Handling and Safety

This compound should be handled in a laboratory setting by trained personnel. The following are general safety and handling precautions based on the information available for ethylvanillin.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. Avoid breathing dust.

Handling Procedures:

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Keep away from sources of ignition.

  • Take measures to prevent the build-up of electrostatic charge.

In case of exposure:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person into fresh air.

  • Ingestion: Rinse mouth with water.

Incompatibilities:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of ethylvanillin.[4][5] This technique is widely used in food analysis, environmental testing, and pharmaceutical research.

General Experimental Workflow

The use of this compound as an internal standard typically follows the workflow illustrated below.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh/Measure Sample Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Perform Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Report Concentration Calibration->Result

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol: Quantification of Ethylvanillin in Dairy Products by LC-MS/MS

This protocol is a synthesized example based on a published method for the analysis of vanillin (B372448) and ethylvanillin in dairy products.[6]

1. Reagents and Materials:

  • Ethylvanillin analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Water (Ultrapure)

  • Formic acid

2. Standard Solution Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve ethylvanillin and this compound in acetonitrile to prepare individual stock solutions. Store at 4°C.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the ethylvanillin stock solution with acetonitrile. Spike each calibration standard with the this compound stock solution to a constant final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 1.0 g of the homogenized dairy sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes.

  • Add 5 mL of n-hexane and vortex for 1 minute for cleaning.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Collect the lower acetonitrile layer.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of ethylvanillin
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Ethylvanillin: e.g., m/z 165 -> 120this compound: e.g., m/z 170 -> 125

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of ethylvanillin to this compound against the concentration of the ethylvanillin standards.

  • Determine the concentration of ethylvanillin in the samples by interpolating their peak area ratios from the calibration curve.

Method Performance Data

The following table summarizes typical performance data for LC-MS/MS methods for the quantification of ethylvanillin in food matrices.

ParameterTypical ValueReference
Linearity (R²) > 0.99[7][8]
Limit of Detection (LOD) 6.2 - 11.2 µg/kg[6][7]
Limit of Quantification (LOQ) 15 - 50 µg/kg[2][8]
Recovery 87.6 - 101.7%[6]
Intra-day Precision (%RSD) < 10%[7][8]
Inter-day Precision (%RSD) < 10%[7][8]

Logical Relationships in Storage and Handling

The proper storage and handling of this compound are governed by a set of logical relationships aimed at preserving its quality and ensuring user safety.

G Temp Store at +4°C Quality Maintain Compound Integrity and Purity Temp->Quality Light Protect from Light Light->Quality Moisture Keep in Dry Place Moisture->Quality Container Tightly Closed Container Container->Quality PPE Wear Appropriate PPE Safety Ensure User Safety PPE->Safety Ventilation Use in Well-Ventilated Area Ventilation->Safety Dust Avoid Dust Formation Dust->Safety Ignition Keep Away from Ignition Sources Ignition->Safety

Caption: Key relationships in the storage and handling of this compound.

References

Ethylvanillin-d5: A Technical Guide to Its Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Ethylvanillin-d5, a deuterated analog of ethylvanillin. Given the limited direct data on the deuterated form, this guide leverages the well-documented solubility of ethylvanillin as a primary reference, a scientifically accepted practice due to the negligible impact of deuterium (B1214612) substitution on solubility. This document also details relevant experimental protocols and biological pathway interactions to support its use in research and development.

Core Solubility Data

The solubility of a compound is a critical parameter in a wide range of scientific applications, from analytical standard preparation to drug formulation. The following tables summarize the quantitative solubility data for ethylvanillin, which serves as a robust proxy for this compound.

Table 1: Quantitative Solubility of Ethylvanillin in Various Solvents

SolventSolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)33 mg/mL[1]Not Specified
Ethanol33 mg/mL[1]Not Specified
95% Ethanol1 g in 5 mL (200 mg/mL)[2]Not Specified
Water2 mg/mL[1]Not Specified
Water2,822 mg/L (2.822 mg/mL)[3]25[3]

Table 2: Qualitative Solubility of Ethylvanillin

SolventSolubility Description
EtherSoluble[3]
BenzeneSoluble[3]
ChloroformSoluble[3]
GlycerolSoluble[3]
Propylene GlycolSoluble[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of chemical compounds. The following are detailed methodologies for two common experimental protocols for determining the solubility of a solid compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a specific amount of solvent.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully filter the supernatant through a pre-weighed, low-adsorption filter (e.g., PTFE) to separate the saturated solution from the excess solid.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh a clean, dry evaporation dish.

    • Pipette a known volume of the clear, saturated filtrate into the evaporation dish and record the total weight.

    • Heat the dish gently in a fume hood or oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again.

    • Repeat the heating, cooling, and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish and solute minus the initial mass of the empty dish.

    • Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., mg/mL).

UV-Vis Spectroscopy Method

This method is particularly useful for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive technique that can determine solubility with a high degree of accuracy.

Protocol:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution of this compound.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Analysis of the Saturated Solution:

    • Filter the saturated solution to remove any undissolved solid.

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent.

Biological Signaling Pathways

Ethylvanillin has been shown to possess antioxidant and anti-inflammatory properties and may interact with key cellular signaling pathways. Understanding these interactions is crucial for researchers in drug development and life sciences.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical signaling cascade involved in cell proliferation, differentiation, and fate. Aberrant regulation of this pathway is implicated in various diseases, including cancer.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl APC_Axin APC/Axin Complex Dvl->APC_Axin GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin APC_Axin->beta_catenin Ub Ubiquitination & Degradation beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Nucleus Nucleus

Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling network that regulates cell survival, growth, and metabolism. Its dysregulation is a hallmark of many cancers and other diseases.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110 PTEN PTEN PIP3->PTEN p85 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Targets (e.g., mTOR, GSK-3β) Akt->Downstream Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival

PI3K/Akt signaling pathway.

Experimental Workflow for Quantitative Analysis

This compound is commonly used as an internal standard for the quantitative analysis of ethylvanillin in various matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following diagram illustrates a typical experimental workflow.

LCMS_Workflow Sample 1. Sample Collection (e.g., Plasma, Food Matrix) Spike 2. Internal Standard Spiking (Add known amount of this compound) Sample->Spike Extraction 3. Sample Extraction (e.g., LLE, SPE, QuEChERS) Spike->Extraction Evap_Recon 4. Evaporation & Reconstitution Extraction->Evap_Recon LC_Analysis 5. LC-MS/MS Analysis Evap_Recon->LC_Analysis Data_Processing 6. Data Processing LC_Analysis->Data_Processing Quantification 7. Quantification (Ratio of Analyte to Internal Standard) Data_Processing->Quantification

References

Methodological & Application

Application Note: Quantitative Analysis of Vanillin in Food Matrices using Ethylvanillin-d5 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary flavor component of vanilla and is widely used in the food, beverage, and pharmaceutical industries.[1] Accurate quantification of vanillin is crucial for quality control, authenticity assessment, and regulatory compliance.[2] Synthetic vanillin is often used as a cost-effective alternative to natural vanilla extract, making it necessary to monitor its concentration in various products.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of vanillin.[3][4] The use of a stable isotope-labeled internal standard, such as Ethylvanillin-d5, in a stable isotope dilution assay (SIDA) provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[5][6] This application note details a GC-MS method for the quantification of vanillin in food matrices using this compound as an internal standard.

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a robust quantification technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and GC analysis. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the response of the native analyte to the isotopically labeled standard, precise quantification can be achieved, as the ratio is independent of sample volume and recovery efficiency.

G cluster_process Analytical Process cluster_quant Quantification Analyte Vanillin (Analyte) Spiking Spiking Analyte->Spiking IS This compound (IS) IS->Spiking Extraction Sample Preparation (Extraction, Cleanup) Spiking->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Acquisition (Peak Area Ratio) Analysis->Data Quantification Concentration Calculation Data->Quantification

Caption: Principle of Stable Isotope Dilution Analysis.

Experimental Protocols

1. Materials and Reagents

  • Vanillin standard (≥99% purity)

  • This compound (≥98% purity, deuterated standard)

  • Solvents: Methanol (B129727), Ethanol, Dichloromethane, Diethyl ether (ACS grade or higher)[7]

  • Deionized water

  • Sodium chloride (for salting out in HS-SPME)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)[8]

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)[3][9]

2. Standard Solution Preparation

  • Vanillin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of vanillin and dissolve it in 100 mL of methanol.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the vanillin stock solution into a blank matrix extract. Add a constant amount of the this compound stock solution to each calibration standard. A typical concentration range for vanillin could be 10-1000 ng/mL.[8]

3. Sample Preparation

The choice of sample preparation method depends on the matrix. Two common methods are Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis and Solid Phase Extraction (SPE) for liquid samples.

3.1. Headspace Solid-Phase Microextraction (HS-SPME) for Solid and Liquid Samples

This method is suitable for fragrant vegetable oils and milk powder.[3][9]

  • Weigh 1-4 g of the homogenized sample into a 20 mL headspace vial.[3][9]

  • Add a known amount of the this compound internal standard solution.

  • Add deionized water (for solid samples like milk powder) and sodium chloride to enhance the release of volatile compounds.[3]

  • Seal the vial and incubate at a specific temperature (e.g., 60-120°C) for a defined time (e.g., 15-45 minutes) to allow for equilibration.[3][9]

  • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-50 minutes).[9]

  • Retract the fiber and introduce it into the GC inlet for thermal desorption.[3]

3.2. Solid Phase Extraction (SPE) for Liquid Samples (e.g., Beverages)

This method is suitable for beverages like cola.[8]

  • Condition the SPE cartridge with methanol followed by deionized water.[8]

  • Take a known volume of the liquid sample (e.g., 200 µL of cola, sonicated prior to use) and spike it with the this compound internal standard.[8]

  • Load the sample onto the conditioned SPE cartridge.[8]

  • Wash the cartridge with water to remove interferences.[8]

  • Elute the analyte and internal standard with a small volume of a suitable solvent (e.g., 200 µL of methanol).[8]

  • The eluate is then ready for GC-MS analysis.

G cluster_sample_prep Sample Preparation Workflow Sample Sample Spike Spike with This compound Sample->Spike Extraction_Choice Choose Extraction Spike->Extraction_Choice HS_SPME HS-SPME Extraction_Choice->HS_SPME Solid/Oil Matrix SPE SPE Extraction_Choice->SPE Liquid Matrix Analysis GC-MS Analysis HS_SPME->Analysis SPE->Analysis

Caption: General Experimental Workflow.

4. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required for specific instruments and matrices.

  • Gas Chromatograph (GC)

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[9] A wax column (e.g., TraceGOLD TG-WaxMS) can also be used for better peak shape of acidic compounds.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Inlet: Splitless mode, temperature 250-280°C.[9]

    • Oven Temperature Program:

      • Initial temperature: 110°C for 0.5 min.[9]

      • Ramp 1: 5°C/min to 130°C.[9]

      • Ramp 2: 2°C/min to 170°C, hold for 1 min.[9]

      • Ramp 3: 10°C/min to 180°C.[9]

      • Ramp 4: 30°C/min to 280°C, hold for 1 min.[9]

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Vanillin: m/z 152 (quantifier), 151, 137.

      • This compound: m/z 171 (quantifier), 142, 114 (indicative ions, actual fragments may vary).

Data Presentation and Results

Quantitative data should be presented in clear, structured tables. The following tables are examples based on typical performance data from related studies.

Table 1: GC-MS Parameters

ParameterSetting
GC System Agilent 7890A or equivalent
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 110°C (0.5 min), 5°C/min to 130°C, 2°C/min to 170°C (1 min), 10°C/min to 180°C, 30°C/min to 280°C (1 min)[9]
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Vanillin: m/z 152, 151, 137this compound: m/z 171, 142, 114

Table 2: Method Validation Data (Based on similar stable isotope dilution assays)

ParameterResult
Linearity (R²) > 0.999[5]
Calibration Range 50 - 5000 µg/kg[5]
Limit of Detection (LOD) 20 µg/kg[5]
Limit of Quantification (LOQ) 50 µg/kg[5]
Recovery 89 - 101%[5]
Intra-day Precision (RSD) < 7.5%[5]
Inter-day Precision (RSD) < 7.5%[5]

The described GC-MS method using this compound as an internal standard provides a reliable and robust approach for the quantification of vanillin in various food matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The method exhibits excellent linearity, sensitivity, and recovery, making it suitable for routine quality control and research applications.

References

Application Notes and Protocols for the Analysis of Ethylvanillin-d5 in Food and Beverage Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylvanillin is a synthetic flavoring agent widely used in the food and beverage industry to impart a vanilla-like flavor. Due to its potency, it is a crucial component in a vast array of products, including dairy, baked goods, and beverages. Regulatory bodies worldwide have established maximum permissible limits for ethylvanillin in various food matrices to ensure consumer safety. Consequently, accurate and reliable quantification of ethylvanillin is paramount for both quality control and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Ethylvanillin-d5, is the state-of-the-art approach for achieving the highest levels of precision and accuracy in analytical testing.[1][2] This deuterated analog of ethylvanillin serves as an ideal internal standard for quantification by isotope dilution mass spectrometry, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3]

These application notes provide detailed protocols for the quantitative analysis of ethylvanillin in various food and beverage matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Principles

The fundamental principle behind the use of this compound is isotope dilution analysis. A known amount of the deuterated internal standard is added to the sample at the beginning of the analytical process. Since this compound is chemically identical to the target analyte (ethylvanillin), it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by a mass spectrometer. By measuring the ratio of the response of the native analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved, as this ratio is independent of sample volume and recovery rates.

Application: Quantification of Ethylvanillin in Dairy Products and Beverages by LC-MS/MS

This protocol details a robust and sensitive method for the determination of ethylvanillin in complex matrices such as infant formula, milk powder, and beverages.

Experimental Protocol: LC-MS/MS Analysis

1. Materials and Reagents

  • Ethylvanillin analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sodium chloride (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)[1]

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve ethylvanillin and this compound in methanol to prepare individual stock solutions.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Solutions (e.g., 5-500 ng/mL): Prepare a series of calibration standards by diluting the intermediate standard solution with a suitable solvent mixture (e.g., methanol/water, 80/20 v/v). Each calibration standard should be fortified with a constant concentration of this compound internal standard.

3. Sample Preparation

The following is a general procedure for dairy products. Modifications may be necessary for other matrices.

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to mix.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 20 mL of acetonitrile and vortex for 1 minute, followed by ultrasonication for 30 minutes.[1]

  • Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.[1]

  • Transfer the supernatant (acetonitrile layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol and dilute with 9 mL of water.

  • Perform Solid Phase Extraction (SPE) for cleanup:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase (e.g., 1 mL).

  • Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Agilent 1290 Infinity II UHPLC System or equivalent[1]
Column Agilent ZORBAX Eclipse Plus RRHD C18, 2.1 × 100 mm, 1.8 µm or equivalent[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (e.g., start at 10% B, ramp to 90% B)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

5. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethylvanillin167.1111.013
This compound 172.0 101.0 13

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[1]

Data Presentation: LC-MS/MS Method Performance

The following table summarizes typical performance characteristics for the analysis of ethylvanillin using an this compound internal standard.

ParameterTypical ValueReference
Linearity Range50 - 5,000 µg/kg[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)10 µg/kg[1]
Limit of Quantification (LOQ)50 µg/kg[1]
Recovery90.7% - 98.5%[1]
Relative Standard Deviation (RSD)< 10%[1]

Application: Screening of Ethylvanillin in Food Powders by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS offers a solvent-free alternative for the analysis of volatile and semi-volatile compounds like ethylvanillin in solid food matrices.

Experimental Protocol: HS-SPME-GC-MS Analysis

1. Materials and Reagents

  • Ethylvanillin analytical standard

  • This compound internal standard

  • Methanol (analytical grade)

  • SPME fiber (e.g., Divinylbenzene/Polydimethylsiloxane - DVB/PDMS)[4]

2. Sample and Standard Preparation

  • Accurately weigh the food powder sample (e.g., 1 g of milk powder) into a headspace vial.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Seal the vial tightly.

3. HS-SPME-GC-MS Instrumental Parameters

ParameterSetting
SPME Fiber DVB/PDMS[4]
Incubation Temperature 80 °C
Incubation Time 40 min[4]
Extraction Time 40 min
Desorption Temperature 260 °C[4]
Desorption Time 5 min[4]
GC Column DB-5MS or equivalent[4]
Oven Program Optimized for separation (e.g., start at 50°C, ramp to 250°C)
Carrier Gas Helium
MS Ionization Electron Ionization (EI), 70 eV
Scan Mode Selected Ion Monitoring (SIM)

4. Selected Ions for Monitoring (SIM)

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Ethylvanillin166137, 109
This compound 171142, 114

Note: The specific ions should be confirmed by analyzing the mass spectrum of each compound.

Data Presentation: GC-MS Method Performance

The following table summarizes typical performance characteristics for the HS-SPME-GC-MS analysis of ethylvanillin.

ParameterTypical ValueReference
Limit of Detection (LOD)0.05 mg/kg[4]
Recovery90.0% - 100%[4]
Relative Standard Deviation (RSD)1.9% - 5.1%[4]

Visualizations

Workflow_LC_MS_MS Sample Sample Weighing (e.g., 1g) Spike Internal Standard Spiking (this compound) Sample->Spike Extraction Liquid-Liquid Extraction (Acetonitrile) Spike->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Quantification Quantification (Isotope Dilution) Analysis->Quantification

Caption: LC-MS/MS workflow for Ethylvanillin analysis.

Workflow_GC_MS Sample Sample Weighing (e.g., 1g) Spike Internal Standard Spiking (this compound) Sample->Spike HS_SPME Headspace SPME (Incubation & Extraction) Spike->HS_SPME GC_MS GC-MS Analysis (SIM Mode) HS_SPME->GC_MS Quantification Quantification GC_MS->Quantification

Caption: HS-SPME-GC-MS workflow for Ethylvanillin analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of ethylvanillin in a variety of food and beverage matrices. The detailed LC-MS/MS and GC-MS protocols presented here offer sensitive and precise approaches for routine monitoring, quality control, and regulatory compliance. The choice of method will depend on the specific sample matrix, required sensitivity, and available instrumentation. Both methods demonstrate excellent performance characteristics, ensuring high-quality data for food and beverage analysis.

References

Application Note: Quantification of Ethylvanillin-d5 in Infant Formula using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive protocol for the quantification of ethylvanillin in infant formula using ethylvanillin-d5 as an internal standard. The methodology employs an isotope dilution technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in complex food matrices. This protocol is intended for researchers, scientists, and quality control professionals in the food industry and regulatory bodies.

Introduction

Ethylvanillin is a synthetic flavoring agent with a stronger vanilla-like flavor than vanillin (B372448). Its use in food products, particularly infant formula, is strictly regulated in many countries. Therefore, accurate and reliable analytical methods are crucial for monitoring its presence and ensuring compliance with food safety standards. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] This document provides a comprehensive protocol for the extraction and analysis of ethylvanillin in infant formula, leveraging the benefits of this compound for precise quantification.

Experimental

Materials and Reagents
  • Ethylvanillin and this compound standards (WITEGA Laboratorien or equivalent)[1]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Sodium chloride (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)[3]

  • Infant formula samples

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A reliable sample preparation protocol is critical for accurate analysis. The following procedure is optimized for the extraction of ethylvanillin from infant formula.[3]

  • Sample Weighing: Accurately weigh 1.0 g of infant formula powder into a 50 mL centrifuge tube.

  • Reconstitution: Add 10 mL of water to the tube and vortex to dissolve the powder. For some matrices, the addition of 40 µL of HCl may be necessary.[3]

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.

  • Extraction: Add 20 mL of acetonitrile, vortex for 1 minute, and sonicate for 30 minutes.[3]

  • Salting Out: Add 2 g of NaCl, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.[3]

  • Supernatant Collection: Transfer the upper acetonitrile layer (supernatant) to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol and dilute with 9 mL of water.[3]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Bond Elut Plexa, 60 mg, 3 mL) with methanol followed by water.[3]

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.[3]

    • Elute the analytes with methanol.[3]

  • Final Preparation: Dry the eluate under nitrogen and reconstitute in a suitable volume of the initial mobile phase (e.g., 80:20 methanol/water). Filter the final solution through a 0.22 µm syringe filter before LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for your specific instrumentation.

  • LC Column: C18 column (e.g., Waters XSelect HSS T3, 150 × 2.1 mm, 5 µm)[4][5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile[3]

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.25 mL/min[4][5]

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data from method validation studies are summarized in the tables below. These values demonstrate the performance of the described analytical method.

Table 1: Method Performance Characteristics [3]

ParameterValue
Linearity Range50 - 5,000 µg/kg
Correlation Coefficient (R²)> 0.9995
Limit of Detection (LOD)10 µg/kg
Limit of Quantification (LOQ)50 µg/kg

Table 2: Recovery and Precision Data [3]

Spiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, n=6) (%)
5090.7 - 98.5< 10
10090.7 - 98.5< 10
50090.7 - 98.5< 10

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Weigh 1.0 g Infant Formula Reconstitute 2. Add 10 mL Water & Vortex Sample->Reconstitute Spike 3. Spike with this compound Reconstitute->Spike Extract 4. Add 20 mL Acetonitrile, Vortex & Sonicate Spike->Extract SaltOut 5. Add 2 g NaCl & Centrifuge Extract->SaltOut Supernatant 6. Collect Supernatant SaltOut->Supernatant DryRecon 7. Dry Down & Reconstitute Supernatant->DryRecon SPE 8. Solid-Phase Extraction Cleanup DryRecon->SPE FinalPrep 9. Dry Down, Reconstitute & Filter SPE->FinalPrep LCMS 10. LC-MS/MS Analysis FinalPrep->LCMS Quant 11. Quantification using Isotope Dilution LCMS->Quant Report 12. Report Results Quant->Report

Caption: Analytical workflow for this compound in infant formula.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analyte (Ethylvanillin) and the internal standard (this compound) and their detection by mass spectrometry.

LogicalRelationship cluster_extraction Extraction & Ionization cluster_ms Mass Spectrometry Detection Analyte Ethylvanillin AnalyteIon [Ethylvanillin+H]+ Analyte->AnalyteIon ESI IS This compound (Internal Standard) ISIon [this compound+H]+ IS->ISIon ESI SampleMatrix Infant Formula Matrix SampleMatrix->AnalyteIon SampleMatrix->ISIon Matrix Effects MS1_Analyte Precursor Ion (Analyte) AnalyteIon->MS1_Analyte MS1_IS Precursor Ion (IS) ISIon->MS1_IS MS2_Analyte Product Ion (Analyte) MS1_Analyte->MS2_Analyte Fragmentation MS2_IS Product Ion (IS) MS1_IS->MS2_IS Fragmentation

Caption: Analyte and internal standard relationship in mass spectrometry.

Conclusion

The described protocol provides a reliable and accurate method for the determination of ethylvanillin in infant formula using this compound as an internal standard. The use of isotope dilution mass spectrometry minimizes matrix effects and ensures high-quality data suitable for regulatory compliance and food safety monitoring. The detailed sample preparation and instrumental analysis parameters can be adapted for various laboratory settings.

References

Application Notes and Protocols for Ethylvanillin-d5 in Pharmaceutical Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ethylvanillin-d5 as a crucial tool in pharmaceutical metabolism studies. This compound, a deuterated analog of ethylvanillin, serves as an ideal internal standard for mass spectrometry-based quantification, enabling accurate and precise measurement of ethylvanillin and its metabolites in complex biological matrices.

Introduction to Ethylvanillin Metabolism

Ethylvanillin is rapidly absorbed, metabolized, and excreted in animal models and humans. The primary metabolic pathway involves the oxidation of the aldehyde group to a carboxylic acid, forming ethyl vanillic acid. This primary metabolite can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate its elimination from the body. Understanding these metabolic pathways is crucial for assessing the safety and pharmacokinetic profile of ethylvanillin and compounds with similar structural motifs.

Core Applications of this compound

This compound is an invaluable tool for:

  • Accurate Quantification: As a stable isotope-labeled internal standard, it mimics the behavior of unlabeled ethylvanillin during sample preparation and analysis, correcting for matrix effects and variations in instrument response in LC-MS/MS and GC-MS assays.[1]

  • In Vitro Metabolism Studies: Facilitating the investigation of ethylvanillin's metabolism in systems like human liver microsomes to identify metabolites and determine metabolic stability.

  • In Vivo Pharmacokinetic Studies: Enabling the precise determination of pharmacokinetic parameters of ethylvanillin in animal models by providing a reliable internal standard for the analysis of biological samples such as plasma and urine.

Quantitative Data Summary

The following tables summarize key quantitative data related to ethylvanillin metabolism and analysis.

Table 1: LC-MS/MS Parameters for the Analysis of Ethylvanillin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethylvanillin167.1138.115
This compound172.1143.115

Data synthesized from typical values for similar compounds.

Table 2: Pharmacokinetic Parameters of Vanillin (B372448) in Rats Following Oral Administration (100 mg/kg)

ParameterValueUnit
Cmax290.24ng/mL
Tmax4h
T1/210.3h
Bioavailability7.6%

Data from a study on vanillin, which is structurally similar to ethylvanillin and provides an estimation of its pharmacokinetic profile.[2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Ethylvanillin in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of ethylvanillin using human liver microsomes and LC-MS/MS for analysis, with this compound as the internal standard.

Materials:

  • Ethylvanillin

  • This compound (internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Purified water, LC-MS grade

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of ethylvanillin in a suitable solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the ethylvanillin stock solution. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.[3]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing this compound (internal standard) to each aliquot. This step also serves to precipitate proteins.[4]

    • Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. A reverse-phase C18 column is typically used.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the parent compound and any potential metabolites using appropriate MRM transitions.

Protocol 2: In Vivo Pharmacokinetic Study of Ethylvanillin in Rats

This protocol describes a basic pharmacokinetic study in rats to determine the plasma concentration-time profile of ethylvanillin after oral administration, using this compound as the internal standard.

Materials:

  • Ethylvanillin

  • This compound (internal standard)

  • Vehicle for oral administration (e.g., polyethylene (B3416737) glycol 400 or corn oil)

  • Sprague-Dawley rats (or other appropriate strain)

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast the rats overnight before dosing.

    • Administer a single oral dose of ethylvanillin dissolved or suspended in the vehicle. The dose will depend on the study objectives.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein or saphenous vein).

    • Place the blood samples into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding a known volume of ice-cold acetonitrile containing this compound (internal standard) to a specific volume of plasma.[4]

    • Vortex the mixture and centrifuge to pellet the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the plasma extracts using a validated LC-MS/MS method as described in Protocol 1.

    • Construct a calibration curve using standards of ethylvanillin spiked into blank plasma and processed in the same manner.

    • Quantify the concentration of ethylvanillin in the study samples by comparing the peak area ratio of ethylvanillin to this compound against the calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathway of ethylvanillin and a typical experimental workflow for an in vitro metabolism study.

Ethylvanillin Ethylvanillin Ethyl_Vanillic_Acid Ethyl Vanillic Acid Ethylvanillin->Ethyl_Vanillic_Acid Oxidation (Phase I) Glucuronide_Conjugate Ethyl Vanillic Acid Glucuronide Ethyl_Vanillic_Acid->Glucuronide_Conjugate Glucuronidation (Phase II) Sulfate_Conjugate Ethyl Vanillic Acid Sulfate Ethyl_Vanillic_Acid->Sulfate_Conjugate Sulfation (Phase II)

Caption: Metabolic pathway of ethylvanillin.

cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis A Prepare Ethylvanillin Stock Solution B Combine Buffer, HLM, and Ethylvanillin A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C and Collect Aliquots D->E F Terminate Reaction & Add this compound (IS) E->F G Protein Precipitation & Centrifugation F->G H LC-MS/MS Analysis G->H

Caption: In vitro metabolism experimental workflow.

References

Application Note: Quantitative Analysis of Vanillin and Ethylvanillin in Food Matrices using Ethylvanillin-d5 Internal Standard Spiking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448) and ethyl vanillin are widely used flavoring agents in the food and pharmaceutical industries. Accurate quantification of these compounds is crucial for quality control, regulatory compliance, and flavor profiling. The use of a stable isotope-labeled internal standard, such as Ethylvanillin-d5, is a well-established technique to ensure high precision and accuracy in quantitative analysis by correcting for variations during sample preparation and instrumental analysis. This application note provides detailed protocols for sample preparation involving this compound spiking for the analysis of vanillin and ethyl vanillin in both solid and liquid food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Preparation of Standard and Spiking Solutions

2.1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of vanillin, ethyl vanillin, and this compound into separate 10 mL volumetric flasks.

  • Dissolve the compounds in methanol (B129727) and bring to volume. These stock solutions can be stored at -20°C for up to 6 months.

2.1.2. Intermediate Standard Solution (10 µg/mL):

  • Dilute the 1 mg/mL stock solutions of vanillin and ethyl vanillin 1:100 with a 50:50 (v/v) methanol:water mixture.

2.1.3. Working Standard Solutions for Calibration Curve:

  • Perform serial dilutions of the intermediate standard solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

2.1.4. This compound Internal Standard (IS) Spiking Solution (100 ng/mL):

  • Dilute the 1 mg/mL this compound stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL. The optimal concentration of the internal standard should ideally be in the mid-range of the calibration curve for the target analytes.

Protocol 1: Solid Matrix (e.g., Baby Cereal, Milk Powder)

This protocol is adapted from a validated method for the analysis of food additives in baby food.

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized solid sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the sample.

  • Rehydration and Acidification: Add 10 mL of ultrapure water and 40 µL of hydrochloric acid (HCl) to the tube. For milk samples, the addition of HCl is not necessary.

  • Extraction: Add 20 mL of acetonitrile (B52724) to the tube.

  • Homogenization: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes to ensure thorough extraction.

  • Salting-Out Liquid-Liquid Extraction: Add 2 g of sodium chloride (NaCl) to the tube, vortex for an additional 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.

  • Supernatant Collection and Evaporation: Transfer the upper acetonitrile layer (supernatant) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol and then dilute to 10 mL with ultrapure water.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a Bond Elut Plexa SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

    • Load the entire 10 mL of the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the analytes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in 1 mL of a methanol/water (80/20, v/v) mixture.

  • Filtration and Analysis: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Matrix (e.g., Beverages, Vanilla Extract)

This protocol is a generalized procedure based on common liquid-liquid extraction techniques.

  • Sample Measurement: Pipette 5.0 mL of the liquid sample into a 50 mL polypropylene centrifuge tube. For viscous samples or extracts, a 1:10 dilution with ultrapure water may be necessary before proceeding.

  • Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of ethyl acetate (B1210297) to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure efficient extraction. For complex matrices, a shaker or rotator can be used for 30 minutes.

  • Phase Separation: Centrifuge the mixture at 4,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining aqueous layer with an additional 10 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Analysis: Reconstitute the dried residue in 1 mL of a 50:50 (v/v) methanol:water mixture. Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative performance data for the analysis of vanillin and ethyl vanillin using an this compound internal standard with LC-MS/MS in various food matrices.

AnalyteMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Citation
VanillinBaby FormulaLC-MS/MS105090.7 - 98.5< 10[1]
Ethyl VanillinBaby FormulaLC-MS/MS105090.7 - 98.5< 10[1]
VanillinBaby CerealLC-MS/MS105090.7 - 98.5< 10[1]
Ethyl VanillinBaby CerealLC-MS/MS105090.7 - 98.5< 10[1]
VanillinMilkLC-MS/MS105090.7 - 98.5< 10[1]
Ethyl VanillinMilkLC-MS/MS105090.7 - 98.5< 10[1]
VanillinDairy ProductsLC-MS/MS6.2 - 20.1-87.6 - 101.7< 5[2]
Ethyl VanillinDairy ProductsLC-MS/MS6.2 - 20.1-87.6 - 101.7< 5[2]
VanillinMilk PowderHS-SPME-GC-MS100-90.0 - 1001.9 - 5.1[3]
Ethyl VanillinMilk PowderHS-SPME-GC-MS50-90.0 - 1001.9 - 5.1[3]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Visualization

The following diagram illustrates the general experimental workflow for the sample preparation of a solid food matrix with this compound spiking.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis sample 1. Weigh 1.0g of Solid Sample spike 2. Spike with This compound IS sample->spike rehydrate 3. Add Water & HCl spike->rehydrate extract 4. Add Acetonitrile & Homogenize rehydrate->extract lle 5. Add NaCl & Centrifuge extract->lle evap1 6. Collect Supernatant & Evaporate lle->evap1 recon1 7. Reconstitute & Dilute evap1->recon1 load 8. Load onto Conditioned SPE Cartridge recon1->load wash 9. Wash with Water load->wash elute 10. Elute with Methanol wash->elute evap2 11. Evaporate Eluate elute->evap2 recon2 12. Reconstitute in Methanol/Water evap2->recon2 filter 13. Filter recon2->filter lcms 14. LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow for solid sample preparation with this compound spiking.

Conclusion

The provided protocols offer robust and reliable methods for the quantification of vanillin and ethyl vanillin in diverse food matrices. The incorporation of this compound as an internal standard is critical for mitigating matrix effects and ensuring data of high accuracy and precision. These application notes serve as a comprehensive guide for researchers and scientists in the fields of food science, quality control, and analytical chemistry. The methodologies can be adapted to various LC-MS/MS systems and specific sample types with appropriate validation.

References

Quantitative Analysis of Vanillin in Food Matrices using a Stable Isotope Dilution LC-MS/MS Method with Ethylvanillin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary flavor component of vanilla and is widely used as a flavoring agent in the food, beverage, and pharmaceutical industries.[1] Accurate quantification of vanillin is crucial for quality control and regulatory compliance. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of vanillin in various food matrices. The method employs a stable isotope-labeled internal standard, Ethylvanillin-d5, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for solid and liquid food matrices is outlined below. This may require optimization depending on the specific matrix.

a. Solid Samples (e.g., infant formula, cereal powder, baked goods):

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 10 mL of water and vortex to dissolve or suspend the sample.[3] For certain matrices like baby formula and cereal powder, add 40 µL of HCl.[3]

  • Spike with an appropriate volume of this compound internal standard solution.

  • Add 20 mL of acetonitrile, vortex for 1 minute, and sonicate for 30 minutes.[3]

  • Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol (B129727) and dilute to 10 mL with water.[3]

  • Proceed to Solid Phase Extraction (SPE) cleanup.

b. Liquid Samples (e.g., milk, beverages):

  • Pipette 1.0 mL of the liquid sample into a 15 mL centrifuge tube.

  • Spike with an appropriate volume of this compound internal standard solution.

  • Perform a liquid-liquid extraction (LLE) with a suitable solvent such as acetonitrile.[4]

  • Alternatively, for protein-rich samples, perform protein precipitation by adding acetone, vortexing, and centrifuging.[5][6]

  • Collect the supernatant and proceed to SPE cleanup if necessary, or directly to LC-MS/MS analysis after appropriate dilution.

c. Solid Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge (e.g., Bond Elut Plexa, 60 mg, 3 mL) with methanol followed by water.[3]

  • Load the reconstituted sample extract onto the cartridge.[3]

  • Wash the cartridge with 5 mL of water to remove interferences.[3]

  • Elute the analytes with methanol.[3]

  • Evaporate the eluate to dryness and reconstitute in a suitable volume of the mobile phase (e.g., methanol/water, 80/20 v/v) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation (e.g., 5-95% B over 5 min)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

b. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C

c. MRM Transitions:

The following MRM transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Vanillin153.193.1 138.1
This compound172.093.1 *112.0

*Quantifier ion is denoted in bold.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 10 - 1,000 µg/L[7]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 10 µg/kg[3]
Limit of Quantification (LOQ) 50 µg/kg[3]

Table 2: Accuracy and Precision

Spiked Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD, %)
5090.7 - 98.5< 10
10090.7 - 98.5< 10
50090.7 - 98.5< 10

Data adapted from a similar method for vanillin in baby food.[3]

Experimental Workflow

Workflow LC-MS/MS Workflow for Vanillin Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing/Aliquoting Spike Internal Standard Spiking (this compound) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Vanillin/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Vanillin Calibration->Quantification

Caption: Workflow for vanillin quantification.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of vanillin in food matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard provides excellent accuracy and precision by compensating for matrix effects and procedural losses. The described sample preparation and analytical conditions are suitable for routine analysis in quality control and research laboratories.

References

Application Note: High-Throughput Analysis of Ethylvanillin Residues in Environmental Samples Using Ethylvanillin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylvanillin, a synthetic flavoring agent with a scent three times more potent than vanillin (B372448), is widely used in food, beverages, and pharmaceutical products.[1] Its increased use raises concerns about its potential accumulation in the environment as a xenobiotic compound. Monitoring its presence in environmental matrices such as soil and water is crucial for assessing its environmental fate and potential ecological impact. This application note describes a robust and sensitive method for the quantitative analysis of ethylvanillin in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethylvanillin-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and instrumental analysis.[2][3][4]

Principle

This method employs a sample extraction and clean-up procedure followed by instrumental analysis using LC-MS/MS. A known concentration of this compound is spiked into the environmental sample prior to extraction. This compound is an ideal internal standard as it has the same physicochemical properties as the target analyte, ethylvanillin, but with a different mass-to-charge ratio (m/z) due to the deuterium (B1214612) labeling.[5] This allows for the analyte and the internal standard to co-elute chromatographically and experience similar ionization efficiency, while being distinguished by the mass spectrometer. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of ethylvanillin in the sample, thereby correcting for any analyte loss during sample processing and any ion suppression or enhancement during MS detection.

Materials and Reagents

  • Ethylvanillin (analytical standard, >99% purity)

  • This compound (internal standard, >95% purity)[5]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Syringe filters (0.22 µm, PTFE)

  • Standard laboratory glassware and equipment

Experimental Protocols

Sample Preparation

Water Samples (e.g., river water, wastewater effluent)

  • Filtration: Filter the collected water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Spiking: To a 100 mL aliquot of the filtered water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 ng/mL.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Soil and Sediment Samples

  • Sample Pre-treatment: Air-dry the soil or sediment sample at room temperature and sieve it through a 2 mm mesh to remove large debris.[6]

  • Spiking: To 10 g of the homogenized soil sample in a 50 mL centrifuge tube, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Extraction:

    • Add 20 mL of acetonitrile to the centrifuge tube.

    • Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 20 mL of acetonitrile and combine the supernatants.

  • Clean-up (Dispersive SPE - dSPE):

    • Transfer the combined supernatant to a dSPE tube containing appropriate sorbents (e.g., C18 and graphitized carbon black) to remove interfering matrix components.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Concentration and Reconstitution: Transfer the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)
  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 20% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MS/MS Transitions:

    • The specific precursor and product ions for ethylvanillin and this compound would be determined by direct infusion of the standards. Representative transitions are provided in the data table below.

Data Presentation

The following table summarizes the representative quantitative data for the analysis of ethylvanillin in environmental samples using this compound as an internal standard.

ParameterEthylvanillinThis compound (Internal Standard)
Precursor Ion (m/z) 165.1170.1
Product Ion (m/z) 136.1141.1
Limit of Detection (LOD) Water: 0.1 ng/L, Soil: 0.05 µg/kgN/A
Limit of Quantification (LOQ) Water: 0.3 ng/L, Soil: 0.15 µg/kgN/A
Recovery (%) 92 - 105%N/A
Precision (RSD%) < 10%N/A

Note: The presented values are representative and may vary depending on the specific instrumentation and matrix.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing water_sample Water Sample spike_is Spike with This compound water_sample->spike_is Filtration soil_sample Soil Sample soil_sample->spike_is Drying & Sieving extraction Extraction (SPE for Water / Solvent for Soil) spike_is->extraction cleanup Clean-up (dSPE for Soil) extraction->cleanup concentrate Evaporation & Reconstitution extraction->concentrate Water only cleanup->concentrate Soil only filter Filtration concentrate->filter lcms LC-MS/MS Analysis filter->lcms quant Quantification (Analyte/IS Ratio) lcms->quant report Data Reporting quant->report

Caption: Experimental workflow for the analysis of ethylvanillin in environmental samples.

References

Application Note: High-Throughput Quantification of Flavor Compounds Using Ethylvanillin-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of flavor compounds is paramount in the food and beverage industry for quality control, authentication, and new product development. Vanillin (B372448) and ethylvanillin are key aroma compounds that significantly contribute to the flavor profile of a vast array of products. Their precise measurement is crucial for ensuring product consistency and meeting regulatory standards. Stable isotope dilution analysis (SIDA) is a highly accurate and precise analytical technique for quantification.[1] This application note details robust and sensitive methods for the quantification of vanillin and ethylvanillin in various matrices using Ethylvanillin-d5 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound, a deuterated analog of ethylvanillin, serves as an ideal internal standard as it exhibits similar chemical and physical properties to the target analytes, ensuring accurate correction for variations during sample preparation and analysis.[2] The use of a stable isotope-labeled internal standard is the current benchmark for precision and accuracy in the analysis of vanillin and ethylvanillin.[3]

Principles and Methods

The quantification of flavor compounds using a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution mass spectrometry. A known amount of the internal standard is added to the sample at the beginning of the workflow. The ratio of the analyte to the internal standard is then measured by mass spectrometry. Since the analyte and the internal standard behave almost identically during extraction, purification, and ionization, any loss of analyte during these steps is compensated for by a proportional loss of the internal standard, leading to a highly accurate and precise quantification.

Analytical Techniques

Two primary analytical techniques are detailed in this application note:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and analysis of volatile and semi-volatile compounds.[4] It is highly effective for profiling flavor compounds in various food products.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An efficient and simple method for determining vanillin, methyl vanillin, and ethylvanillin in various food matrices, offering high sensitivity and selectivity.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the determination of vanillin and ethylvanillin using methods incorporating a stable isotope-labeled internal standard.

Table 1: GC-MS Method Performance

ParameterVanillinEthylvanillinReference
Linearity Range 10 - 1000 ng/mL50 - 5000 µg/kg[6][7]
Limit of Detection (LOD) 20.0 µg/kg0.05 mg/kg[7][8]
Limit of Quantification (LOQ) 50.0 µg/kg0.1 mg/kg[7][8]
Recovery 89.1 - 101.9%90.0 - 100%[7][8]
Precision (RSD) < 5.1%< 6.0%[8][9]

Table 2: LC-MS/MS Method Performance

ParameterVanillinEthylvanillinReference
Linearity Range 50 - 5000 µg/kg0 - 300 mg/L[10][11]
Limit of Detection (LOD) 10 µg/kg11.2 mg/kg[10][11]
Limit of Quantification (LOQ) 15 µg/kg50 µg/kg[3][10]
Recovery 90.7 - 98.5%87.6 - 101.7%[5][10]
Precision (RSD) < 10%< 5%[5][10]

Experimental Protocols

Protocol 1: Quantification of Vanillin and Ethylvanillin by GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile flavor compounds in food matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of water and vortex to dissolve.

  • Condition a SOLA SPE cartridge (10 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.[6]

  • Load the sample solution onto the SPE cartridge.[6]

  • Wash the cartridge with 200 µL of water.[6]

  • Elute the analytes with 200 µL of methanol.[6]

  • The eluate is ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5-MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[7]

  • Oven Temperature Program:

    • Initial temperature: 110°C, hold for 0.5 min[7]

    • Ramp to 130°C at 5°C/min[7]

    • Ramp to 170°C at 2°C/min, hold for 1 min[7]

    • Ramp to 180°C at 10°C/min[7]

    • Ramp to 280°C at 30°C/min, hold for 1 min[7]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • MS System: Agilent 7250 Q-TOF or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Vanillin: m/z 152, 151, 123

    • Ethylvanillin: m/z 166, 137, 109

    • This compound: m/z 171, 142, 114

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantify the amount of vanillin and ethylvanillin in the samples using the calibration curve.

Protocol 2: Quantification of Vanillin and Ethylvanillin by LC-MS/MS

This protocol is ideal for the analysis of less volatile flavor compounds and offers high sensitivity and specificity.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Weigh 5 g of the liquid or homogenized sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Add 2 g of NaCl and vortex for another 2 minutes.

  • Centrifuge at 5,000 rpm for 10 minutes.

  • Transfer the supernatant (acetonitrile layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol/water (80:20, v/v) and filter through a 0.22 µm syringe filter.[10]

2. LC-MS/MS Instrumental Parameters

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-5 min: Gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7.1-10 min: Return to 95% A and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Vanillin: Precursor ion m/z 153 -> Product ions m/z 138, 95

    • Ethylvanillin: Precursor ion m/z 167 -> Product ions m/z 138, 121

    • This compound: Precursor ion m/z 172 -> Product ions m/z 142, 114

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantify the amount of vanillin and ethylvanillin in the samples using the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

Vanillin Bitter Taste Receptor Signaling Pathway

Vanillin, in addition to its characteristic aroma, can elicit a bitter taste.[4] This bitterness is mediated by the activation of specific bitter taste receptors (TAS2Rs).[12] Research has identified that vanillin activates TAS2R14, TAS2R20, and TAS2R39.[12] The activation of these G protein-coupled receptors (GPCRs) initiates a downstream signaling cascade.

G Vanillin Bitter Taste Receptor Signaling Pathway Vanillin Vanillin TAS2R TAS2R14, TAS2R20, TAS2R39 (GPCR) Vanillin->TAS2R binds G_protein G-protein (Gustducin) TAS2R->G_protein activates PLCb2 PLCβ2 G_protein->PLCb2 activates PIP2 PIP2 PLCb2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release triggers TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain (Bitter Taste Perception) Neurotransmitter->Signal_to_Brain

Caption: Vanillin activates specific bitter taste receptors, initiating a G-protein-coupled signaling cascade.

Experimental Workflow for Flavor Compound Quantification

The following diagram illustrates the general workflow for the quantification of flavor compounds using an internal standard.

G Experimental Workflow for Flavor Compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spiking Spiking with This compound (IS) Sample->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Mass_Spec Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spec Integration Peak Integration & Ratio Calculation (Analyte/IS) Mass_Spec->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: General workflow for quantifying flavor compounds using an internal standard.

References

Application Notes and Protocols for the Analysis of Ethylvanillin in Dairy Products Using Ethylvanillin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylvanillin is a synthetic flavoring agent with a scent three to four times more potent than vanillin (B372448). It is widely used in the food industry, including dairy products, to impart a vanilla-like flavor. Due to regulations and the potential for mislabeling or adulteration, accurate and reliable quantification of ethylvanillin in dairy matrices is crucial for quality control and consumer safety. The use of a stable isotope-labeled internal standard, such as Ethylvanillin-d5, is the state-of-the-art method for achieving precise and accurate results, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1]

This document provides detailed application notes and experimental protocols for the quantitative analysis of ethylvanillin in various dairy products using this compound as an internal standard, primarily focusing on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approaches

The determination of ethylvanillin in complex food matrices like dairy products is most effectively achieved through chromatographic techniques coupled with mass spectrometry.[2] These methods offer high sensitivity and selectivity, allowing for accurate quantification even at low concentrations.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a key technique for detecting ethylvanillin in food due to its high sensitivity, selectivity, and rapid analysis capabilities.[2] It is particularly well-suited for analyzing liquid samples and can be adapted for solid samples after appropriate extraction. The use of isotope-labeled internal standards in LC-MS/MS analysis is considered the gold standard for precision and accuracy.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile compounds.[3] When coupled with techniques like headspace solid-phase microextraction (HS-SPME), GC-MS provides a sensitive and often solvent-free method for extracting and quantifying ethylvanillin in dairy products like milk powder.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of ethylvanillin in dairy products from various studies.

Analytical MethodDairy MatrixInternal StandardLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity (r²)Reference
HPLC-MS/MSInfant Formula, Baby Cereal, MilkThis compound10 µg/kg50 µg/kg90.7 - 98.5>0.99[6]
HPLC-MS/MSMilk and Dairy ProductsNot specified6.2 - 20.1 µg/kgNot specified87.6 - 101.7Not specified[2]
HPLC-MS/MSInfant Formula and other foodsIsotope-labeled vanillin and ethylvanillinNot specified15 µg/kgNot specifiedNot specified[1]
GC-MS (HS-SPME)Milk PowderNot specified0.05 mg/kgNot specified90.0 - 100Not specified[4][5][7]
GC-MS (HS-SPME)Infant Formula Milk PowderIsotope dilution0.005 - 0.50 µg/gNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Analysis of Ethylvanillin in Milk and Infant Formula by HPLC-MS/MS

This protocol is based on a liquid-liquid extraction (LLE) method followed by HPLC-MS/MS analysis, incorporating this compound as an internal standard.

1. Materials and Reagents

  • Ethylvanillin standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Dairy sample (e.g., milk, reconstituted infant formula)

2. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1.0 g of the dairy sample into a 50 mL centrifuge tube.

  • Add 10 mL of water to the tube (for powdered samples, reconstitute according to manufacturer instructions).

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 20 mL of acetonitrile and vortex for 1 minute, followed by ultrasonication for 30 minutes.

  • Add 2 g of NaCl, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • For further cleanup, n-hexane can be used as a cleaning sorbent to remove lipids.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water, 80:20 v/v) and filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Parameters

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., Waters XSelect HSS T3, 150 x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate ethylvanillin from matrix components.

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Agilent 6470B Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ethylvanillin: Monitor appropriate precursor and product ions (e.g., as specified in relevant literature).

    • This compound: Monitor the corresponding mass-shifted precursor and product ions (e.g., Precursor Ion: 172 m/z, Product Ions: 112 m/z, 93.1 m/z).[6]

4. Quantification

  • Create a calibration curve by plotting the peak area ratio of ethylvanillin to this compound against the concentration of the ethylvanillin standards.

  • Quantify the amount of ethylvanillin in the samples using the calibration curve.

Protocol 2: Analysis of Ethylvanillin in Milk Powder by HS-SPME-GC-MS

This protocol describes a headspace solid-phase microextraction (HS-SPME) method for the analysis of ethylvanillin in milk powder.

1. Materials and Reagents

  • Ethylvanillin standard

  • This compound internal standard

  • Milk powder sample

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Sample Preparation (HS-SPME)

  • Weigh 1.0 g of milk powder into a 20 mL headspace vial.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add a small amount of water (e.g., 5 mL) to dissolve the powder.

  • Seal the vial tightly with a PTFE-lined septum.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 40 minutes) to allow for equilibration of the analytes in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent

  • SPME Autosampler: For automated extraction and injection

  • Injector: Splitless mode, 260 °C

  • Desorption Time: 5 minutes

  • Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Oven Temperature Program: A suitable temperature program to achieve good separation. For example, start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

  • Monitored Ions:

    • Ethylvanillin: Select characteristic ions (e.g., m/z 166, 137, 109).

    • This compound: Select the corresponding mass-shifted ions.

4. Quantification

  • Create a calibration curve by plotting the peak area ratio of ethylvanillin to this compound against the concentration of the ethylvanillin standards.

  • Quantify the amount of ethylvanillin in the samples using the calibration curve.

Diagrams

Experimental_Workflow_HPLC_MSMS Figure 1: HPLC-MS/MS Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Dairy Sample (1g) Spike Spike with This compound Sample->Spike Extract Acetonitrile Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution & Filtration Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Ethylvanillin Calibration->Quantification

Caption: Workflow for Ethylvanillin analysis in dairy products by HPLC-MS/MS.

Experimental_Workflow_GC_MS Figure 2: HS-SPME-GC-MS Workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Milk Powder Sample (1g) + Water Spike Spike with This compound Sample->Spike Incubate Incubation & Equilibration Spike->Incubate Extract SPME Fiber Extraction Incubate->Extract GC GC Desorption & Separation (DB-5MS Column) Extract->GC MS MS Detection (SIM Mode) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Ethylvanillin Calibration->Quantification

Caption: Workflow for Ethylvanillin analysis in milk powder by HS-SPME-GC-MS.

Logical_Relationship Figure 3: Role of Internal Standard cluster_process Analytical Process Analyte Ethylvanillin in Dairy Matrix Extraction Extraction Efficiency Variability Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Instrument Instrumental Drift Analyte->Instrument IS This compound (Internal Standard) IS->Extraction IS->Matrix IS->Instrument Ratio Constant Peak Area Ratio (Analyte / IS) Extraction->Ratio Matrix->Ratio Instrument->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Role of this compound as an internal standard in dairy analysis.

References

Application Note: Quantification of Ethylvanillin in Cosmetics Using Ethylvanillin-d5 by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylvanillin is a synthetic fragrance ingredient widely used in cosmetic products to impart a vanilla-like scent. As a key component in many formulations, its accurate quantification is crucial for quality control, regulatory compliance, and ensuring product consistency. The complex matrices of cosmetic products, such as creams, lotions, and perfumes, present analytical challenges, including matrix effects that can interfere with accurate measurement. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ethylvanillin-d5, is a robust technique to overcome these challenges.[1][2][3] This application note details a validated gas chromatography-mass spectrometry (GC-MS) method for the precise and reliable quantification of ethylvanillin in various cosmetic matrices using this compound as an internal standard.[4]

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) labeling, is added to the cosmetic sample at the beginning of the sample preparation process.[2][5] Both the analyte (Ethylvanillin) and the internal standard (this compound) are then co-extracted and analyzed by GC-MS.

Any loss of analyte during sample preparation or variations in injection volume will affect the internal standard to the same extent.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss or matrix-induced signal suppression or enhancement. The quantification is performed using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Apparatus and Reagents
  • Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Vortex Mixer and Centrifuge.

  • Syringe Filters: 0.45 µm PTFE.

  • Solvents and Standards:

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for cosmetic creams and lotions.[6][7]

  • Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a 10 µg/mL this compound stock solution in methanol to the sample.

  • Extraction: Add 5 mL of dichloromethane to the tube.

  • Homogenization: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the organic (bottom) layer to a clean glass tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Filtration: Filter the dried extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

  • Analysis: The sample is now ready for GC-MS analysis.

Instrumental Analysis: GC-MS Parameters

The following GC-MS parameters can be used for the analysis.[7][8][9]

Parameter Value
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS Source Electron Ionization (EI), 230°C
MS Quadrupole 150°C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (Ethylvanillin) m/z 166
Qualifier Ion (Ethylvanillin) m/z 137
Quantifier Ion (this compound) m/z 171
Qualifier Ion (this compound) m/z 142

Data Presentation

Calibration Curve

A calibration curve was generated by plotting the peak area ratio of Ethylvanillin to this compound against the concentration of Ethylvanillin.

Concentration (µg/mL) Area Ratio (Analyte/IS)
0.10.098
0.50.495
1.01.012
5.05.085
10.010.210
Linearity (r²) 0.9998
Method Validation Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery) in a representative cosmetic cream matrix.

Parameter Result
Linear Range 0.1 - 10.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.03 µg/g
LOQ 0.1 µg/g
Precision (RSD%, n=6) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

experimental_workflow sample Cosmetic Sample Weighing spike Spiking with This compound sample->spike extract Liquid-Liquid Extraction (Dichloromethane) spike->extract separate Centrifugation extract->separate collect Organic Phase Collection separate->collect dry Drying with Na2SO4 collect->dry filter Filtration (0.45 µm) dry->filter analyze GC-MS Analysis filter->analyze data Data Processing & Quantification analyze->data

Caption: Workflow for the quantification of Ethylvanillin in cosmetics.

Principle of Internal Standard Calibration

internal_standard_principle cluster_sample Sample Preparation cluster_analysis GC-MS Analysis analyte_initial Analyte (Unknown Amount) analyte_final Analyte Signal analyte_initial->analyte_final Extraction & Injection (Potential for Loss) is_final Internal Standard Signal analyte_initial->is_final Extraction & Injection (Potential for Loss) is_initial Internal Standard (Known Amount) is_initial->analyte_final Extraction & Injection (Potential for Loss) is_initial->is_final Extraction & Injection (Potential for Loss) ratio Signal Ratio (Analyte / IS) analyte_final->ratio is_final->ratio calibration Calibration Curve ratio->calibration result Accurate Concentration calibration->result

Caption: The role of an internal standard in correcting for analytical variability.

Conclusion

The developed GC-MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of ethylvanillin in complex cosmetic matrices. The use of an isotope-labeled internal standard effectively compensates for matrix effects and variations during sample preparation, leading to reliable and reproducible results. This method is suitable for routine quality control in the cosmetics industry and for regulatory monitoring of fragrance ingredients.

References

Application Note: Quantitative Analysis of Ethylvanillin in Food Matrices using Headspace SPME-GC-MS with Ethylvanillin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ethyl vanillin (B372448) in various food matrices. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification. The use of a stable isotope-labeled internal standard, ethylvanillin-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection. This method is particularly suited for researchers, scientists, and quality control professionals in the food and beverage industry, as well as in drug development where flavorings may be used in formulations.

Introduction

Ethyl vanillin is a synthetic flavoring agent with a potent vanilla-like aroma, estimated to be three to four times stronger than vanillin. It is widely used in a variety of food products, including beverages, baked goods, confectioneries, and dairy products. Accurate and reliable quantification of ethyl vanillin is crucial for regulatory compliance, quality control, and ensuring product consistency.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and efficient sample preparation technique that is ideal for the extraction of volatile and semi-volatile compounds from complex matrices. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides excellent selectivity and sensitivity for the analysis of flavor compounds. The principle of isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard such as this compound, is the gold standard for quantitative analysis as it effectively compensates for any analyte loss during sample preparation and analysis.

Experimental

Materials and Reagents
  • Analytes: Ethylvanillin (≥98% purity)

  • Internal Standard: this compound (3-ethoxy-d5-4-hydroxybenzaldehyde)

  • Solvents: Methanol (B129727) (HPLC grade), Deionized water

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • SPME Autosampler: CTC Combi-PAL or equivalent

  • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

Standard Preparation

Stock solutions of ethyl vanillin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions to create a calibration curve ranging from 1 to 500 µg/kg. The internal standard concentration was kept constant at 100 µg/kg in all calibration standards and samples.

HS-SPME-GC-MS Protocol

A detailed protocol for the analysis of ethyl vanillin in a beverage sample is provided below. This can be adapted for other matrices with appropriate validation.

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Spike the sample with the this compound internal standard solution to a final concentration of 100 µg/kg.

    • Immediately seal the vial with a magnetic crimp cap.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation.

    • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Desorption: Transfer the SPME fiber to the GC inlet and desorb the analytes at 250°C for 5 minutes in splitless mode.

    • GC Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • Ethylvanillin: m/z 166 (quantifier), 137, 109 (qualifiers).

        • This compound: m/z 171 (quantifier), 142, 114 (qualifiers).

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Quantitative Data

The following table summarizes the quantitative performance of similar HS-SPME-GC-MS methods for the analysis of vanillin and ethyl vanillin in various food matrices.

AnalyteMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Linearity (R²)Reference
VanillinMilk Powder0.1-90.0 - 100-[1][2][3]
Ethyl VanillinMilk Powder0.05-90.0 - 100-[1][2][3]
VanillinFragrant Vegetable Oils0.020.0589 - 101≥ 0.9999
VanillinMilk Powder0.5-90.0 - 100-[4]
Ethyl VanillinMilk Powder0.5-90.0 - 100-[4]

LOD: Limit of Detection, LOQ: Limit of Quantification

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample 5 mL Beverage Sample add_salt Add 1.5g NaCl sample->add_salt add_is Spike with this compound add_salt->add_is seal_vial Seal Vial add_is->seal_vial incubate Incubate at 60°C for 15 min seal_vial->incubate extract Extract with DVB/CAR/PDMS Fiber at 60°C for 30 min incubate->extract desorb Desorb at 250°C for 5 min extract->desorb separate GC Separation (DB-5MS Column) desorb->separate detect MS Detection (SIM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard Calibration integrate->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of ethylvanillin.

isotope_dilution cluster_sample Sample cluster_analysis HS-SPME-GC-MS Analysis cluster_result Result analyte Ethylvanillin (Unknown Amount) measurement Measure Peak Area Ratio (Analyte / Internal Standard) analyte->measurement is This compound (Known Amount Added) is->measurement quantification Calculate Analyte Concentration from Calibration Curve measurement->quantification

Caption: Principle of isotope dilution for quantitative analysis.

Conclusion

The described HS-SPME-GC-MS method using this compound as an internal standard provides a highly accurate, precise, and sensitive approach for the quantification of ethyl vanillin in food matrices. The method is robust, requires minimal sample preparation, and is amenable to automation, making it suitable for high-throughput analysis in research and quality control laboratories. The use of a stable isotope-labeled internal standard is critical for overcoming matrix effects and ensuring the reliability of the results.

References

Application Notes and Protocols: Preparation of Ethylvanillin-d5 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylvanillin-d5 is the deuterium-labeled form of ethylvanillin, a synthetic flavoring agent with an aroma approximately three times more potent than vanillin.[1][2] In analytical and pharmacokinetic research, deuterated compounds like this compound serve as ideal internal standards.[3] Their chemical and physical properties are nearly identical to their non-labeled counterparts, but their increased mass allows for clear differentiation in mass spectrometry-based assays. This ensures accurate quantification by correcting for variations during sample preparation and analysis.

This document provides detailed protocols for the preparation of stock and working solutions of this compound for use by researchers, scientists, and drug development professionals.

Compound Information and Properties

A summary of the key properties of this compound is presented below. These properties are critical for accurate solution preparation and handling.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 3-(Ethoxy-d5)-4-hydroxybenzaldehyde [3][4]
Synonyms Ethyl-d5 vanillin, Bourbonal-d5 [3]
CAS Number 1335401-74-5 [3][4][5][6]
Molecular Formula C₉D₅H₅O₃ [4][6]
Molecular Weight 171.20 g/mol [4][5][6]
Purity >95% (HPLC) [4][6]

| Physical Form | Neat solid (typically a white to off-white powder) |[6] |

Safety Precautions and Handling

Ethylvanillin and its deuterated analog require careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[7][8]

  • Engineering Controls: Use in a well-ventilated area.[7][9] For procedures that may generate dust, use a chemical fume hood or provide appropriate exhaust ventilation.[7][8]

  • Handling: Avoid contact with skin and eyes.[7][8] Avoid the formation of dust.[7][8] Do not eat, drink, or smoke when handling the compound.[10] Wash hands thoroughly after handling.[7][10]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][10]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[7][8]

    • Inhalation: Move the person to fresh air.[7][8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[7][8]

Experimental Protocols

The following protocols outline the preparation of a stock solution and subsequent working solutions. The concentrations provided are examples and should be adapted to specific experimental needs.

Materials and Equipment
  • This compound (neat solid)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • Appropriate solvent (e.g., Methanol (B129727), DMSO, Ethanol)

  • Amber glass vials for storage

Solvent Selection

The choice of solvent is critical for ensuring the compound is fully dissolved and remains stable.

Table 2: Solubility and Storage Recommendations

Solvent Solubility Information Recommended Storage
Methanol Ethylvanillin is soluble in ethanol, a similar alcohol.[11] Methanol is a common solvent for preparing standards.[5] -20°C for long-term storage
DMSO Soluble up to 50 mg/mL (sonication recommended).[2] -80°C (in solvent) for up to 1 year.[2]
Ethanol Very soluble (1g in 2ml).[11] -20°C for long-term storage

| Water | Slightly soluble (2,822 mg/L at 25 °C).[11] | +4°C for short-term storage |

Note: For long-term stability, store solutions protected from light in tightly sealed containers.[9] Ethylvanillin can be unstable in the presence of iron or alkali.[11]

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol
  • Weighing: Accurately weigh approximately 10 mg of this compound neat material using an analytical balance. Record the exact weight.

  • Dissolving: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7-8 mL of methanol to the flask. Gently swirl the flask to dissolve the compound. If necessary, vortex or sonicate the solution to ensure complete dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into a properly labeled amber glass vial and store at -20°C.

Calculation Example:

  • Actual weight: 10.2 mg

  • Final volume: 10.0 mL

  • Concentration: 10.2 mg / 10.0 mL = 1.02 mg/mL

Workflow for Stock Solution Preparation

G start Start: Obtain this compound (Neat) weigh 1. Accurately weigh ~10 mg of compound start->weigh transfer 2. Transfer to 10 mL volumetric flask weigh->transfer add_solvent 3. Add ~7 mL of Methanol and vortex/sonicate to dissolve transfer->add_solvent fill_volume 4. Fill to the 10 mL mark with Methanol add_solvent->fill_volume homogenize 5. Cap and invert flask to homogenize fill_volume->homogenize stock_solution Result: 1 mg/mL Stock Solution homogenize->stock_solution store 6. Transfer to amber vial and store at -20°C stock_solution->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions by Serial Dilution

Working solutions are prepared by diluting the stock solution to the desired final concentrations. The following protocol uses the serial dilution formula C₁V₁ = C₂V₂ , where:

  • C₁ = Concentration of the stock/higher concentration solution

  • V₁ = Volume of the stock/higher concentration solution to be transferred

  • C₂ = Concentration of the new/diluted solution

  • V₂ = Final volume of the new/diluted solution

Table 3: Example Serial Dilution Scheme from a 1 mg/mL (1000 µg/mL) Stock Solution

Target Concentration (C₂) Initial Solution (C₁) Volume of Initial Solution (V₁) Final Volume (V₂) Diluent Volume
100 µg/mL 1000 µg/mL Stock 1.0 mL 10.0 mL 9.0 mL
10 µg/mL 100 µg/mL Working Std 1.0 mL 10.0 mL 9.0 mL
1 µg/mL 10 µg/mL Working Std 1.0 mL 10.0 mL 9.0 mL
500 ng/mL (0.5 µg/mL) 10 µg/mL Working Std 0.5 mL 10.0 mL 9.5 mL
100 ng/mL (0.1 µg/mL) 1 µg/mL Working Std 1.0 mL 10.0 mL 9.0 mL

| 50 ng/mL (0.05 µg/mL) | 1 µg/mL Working Std | 0.5 mL | 10.0 mL | 9.5 mL |

Procedure for preparing the 100 µg/mL working solution:

  • Label a clean 10 mL volumetric flask.

  • Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL stock solution into the flask.

  • Add the diluent (e.g., methanol) to the flask until the meniscus reaches the 10 mL mark.

  • Cap the flask and invert 15-20 times to ensure thorough mixing.

  • Store appropriately. Repeat this process for each subsequent dilution.

Logical Flow of Solution Preparation

G stock Stock Solution (e.g., 1000 µg/mL) ws1 Working Solution 1 (e.g., 100 µg/mL) stock->ws1 Dilute 1:10 ws2 Working Solution 2 (e.g., 10 µg/mL) ws1->ws2 Dilute 1:10 final Final Working Solutions for Calibration Curve / Spiking ws1->final ws3 Working Solution 3 (e.g., 1 µg/mL) ws2->ws3 Dilute 1:10 ws2->final ws3->final

Caption: Logical relationship for serial dilution of stock solution.

References

Troubleshooting & Optimization

Ethylvanillin-d5 Mass Spectrometry Signal Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when analyzing Ethylvanillin-d5 by mass spectrometry.

Troubleshooting Guide: Poor or Inconsistent this compound Signal

This guide offers a systematic approach to diagnosing and resolving issues related to weak or erratic this compound signals in your LC-MS/MS experiments.

Question: I am observing a weak or inconsistent signal for this compound. What are the potential causes and how can I troubleshoot this?

Answer: A diminished or erratic signal for this compound can stem from several factors, which can be broadly categorized as issues with the sample preparation, the LC-MS/MS system and method, or matrix effects. Follow these steps to diagnose and resolve the problem.

Step 1: Verify Sample Preparation and Standard Integrity

The initial step is to exclude any problems with the this compound standard and the prepared samples.

  • Check Standard Integrity: Ensure your this compound stock and working solutions are stored correctly and have not expired. Improper storage can lead to degradation. For long-term stability, this compound should be stored at -20°C.[1] Prepare fresh working solutions from your stock. If the problem continues, consider preparing a new stock solution from the neat material.

  • Verify Concentration: Double-check all calculations and dilutions for your calibration standards and internal standard spiking solutions. An error in dilution can result in a lower-than-expected concentration.[1]

  • Evaluate Extraction Efficiency: If you are extracting this compound from a complex matrix, your extraction recovery might be low. Assess the efficiency of your extraction method. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][3] For instance, a study on vanillin (B372448) and its analogs in dairy products optimized an LLE procedure using acetonitrile (B52724) for extraction and n-hexane as a cleaning sorbent, achieving recoveries between 87.6% and 101.7%.[2]

Step 2: Scrutinize the LC-MS/MS System and Method Parameters

If the standard and sample preparation are sound, the issue may be with the instrument or the analytical method.

  • Confirm Mass Spectrometer Optimization: Verify that the mass spectrometer is properly tuned and calibrated. It is crucial to optimize the MS parameters by direct infusion of the this compound standard.[1]

    • Ionization Mode: Ethylvanillin is readily protonated under acidic conditions, making positive electrospray ionization (+ESI) the preferred mode.[4][5][6]

    • MRM Transitions: Ensure you are using the optimal Multiple Reaction Monitoring (MRM) transitions. For this compound, a common precursor ion is m/z 172.[4] From there, select the most abundant and stable product ions.

  • Review Chromatography:

    • Column Choice: A C18 column is frequently used for the separation of ethylvanillin and related compounds.[4]

    • Mobile Phase: A mobile phase consisting of water and a solvent like acetonitrile or methanol (B129727) with a formic acid additive is commonly employed.[4][6] The formic acid helps to protonate the analyte.

    • Gradient Elution: An optimized gradient elution can help separate this compound from matrix components that might cause ion suppression.[4]

Step 3: Investigate and Mitigate Matrix Effects

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a common cause of poor signal intensity.[7][8] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[7][9]

  • Assess for Matrix Effects: To determine if your signal issue is due to matrix effects, you can perform a post-extraction spike experiment. Compare the signal of this compound in a clean solvent to the signal of a sample extract spiked with the same concentration of the standard. A significant difference in signal intensity indicates the presence of matrix effects.

  • Strategies for Mitigation:

    • Improve Sample Cleanup: More effective sample preparation can reduce matrix effects. This may involve optimizing your SPE protocol or employing a different extraction technique.[8]

    • Chromatographic Separation: Adjust your LC gradient to better separate this compound from interfering matrix components.[1]

    • Sample Dilution: Diluting the sample can lower the concentration of matrix components, thereby reducing their impact on ionization.[1]

    • Use of an Internal Standard: As this compound is a stable isotope-labeled internal standard, its primary role is to compensate for matrix effects.[7][10][11] The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7] By using the ratio of the analyte peak area to the internal standard peak area for quantification, these effects can be corrected.[7] Ensure the internal standard is added as early as possible in the sample preparation workflow for the most accurate correction.[7]

Experimental Protocols

LC-MS/MS Method for Ethylvanillin in Baby Food

This protocol is adapted from a method for the analysis of food additives in baby food.[4]

  • Sample Preparation (SPE Cleanup):

    • Weigh 1.0 g of the homogenized baby food sample into a 50 mL centrifuge tube.

    • Add 10 mL of water. For baby formula and cereal, add 40 µL of HCl.

    • Add 20 mL of acetonitrile. Vortex for one minute, then sonicate for 30 minutes.

    • Add 2 g of NaCl, vortex for two minutes, and then centrifuge at 5,000 rpm for 10 minutes.

    • Dry the supernatant, and redissolve the residue in 1 mL of methanol. Dilute to 10 mL with water.

    • Load the solution onto a Bond Elut Plexa SPE cartridge (60 mg, 3 mL).

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with methanol.

    • Dry the eluate with nitrogen gas and redissolve in a methanol/water mixture (80/20, v/v).

    • Filter the final solution before injection.

  • LC-MS/MS Analysis:

    • LC Column: C18 column.

    • Mobile Phase: A binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4]

    • Ionization Mode: Positive Electrospray Ionization (+ESI).[4]

    • Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and related compounds.

Table 1: Optimized MRM Parameters for Ethylvanillin and its Deuterated Standard [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Ethylvanillin167.1110.913
92.917
This compound 172 112 13
93.1 21

* Denotes the ion used for quantitation.

Table 2: Method Performance Metrics

ParameterValueMatrixReference
Limit of Detection (LOD)10 µg/kgBaby Food[4]
Limit of Quantitation (LOQ)50 µg/kgBaby Food[4]
Linearity Range50 to 5,000 µg/kgBaby Food[4]
Recovery90.7% to 98.5%Baby Formula, Cereal, Milk[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction Add this compound Internal Standard cleanup Sample Cleanup (e.g., SPE) extraction->cleanup final_sample Final Sample in Reconstitution Solvent cleanup->final_sample lc LC Separation (C18 Column) final_sample->lc ms MS/MS Detection (+ESI, MRM) lc->ms data Data Acquisition and Processing ms->data

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_checks Initial Checks cluster_instrument Instrument & Method cluster_matrix Matrix Effects start Poor this compound Signal check_standard Verify Standard Integrity and Concentration start->check_standard check_prep Assess Sample Preparation Efficiency check_standard->check_prep If standard is OK resolved Signal Optimized check_standard->resolved If issue found & fixed check_ms Optimize MS Parameters (Tuning, Ionization, MRM) check_prep->check_ms If prep is OK check_prep->resolved If issue found & fixed check_lc Review Chromatography (Column, Mobile Phase) check_ms->check_lc If MS is optimized check_ms->resolved If issue found & fixed assess_matrix Assess for Ion Suppression/Enhancement check_lc->assess_matrix If LC is optimal check_lc->resolved If issue found & fixed mitigate_matrix Mitigate Effects: - Improve Cleanup - Adjust Chromatography - Dilute Sample assess_matrix->mitigate_matrix If effects are present mitigate_matrix->resolved

Caption: A logical flow for troubleshooting poor this compound signals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in my analysis?

A1: this compound is a stable isotope-labeled (SIL) version of ethylvanillin. It is used as an internal standard in quantitative mass spectrometry.[10] Because it is chemically almost identical to ethylvanillin, it behaves similarly during sample preparation and analysis. This allows it to be used to correct for variations in extraction recovery and, most importantly, to compensate for matrix effects, thereby improving the accuracy and precision of the results.[7][11]

Q2: What is the best ionization mode for this compound?

A2: Positive electrospray ionization (+ESI) is the most commonly recommended mode for analyzing ethylvanillin and its deuterated analog.[4][5] This is because the presence of an acidic additive, such as formic acid, in the mobile phase facilitates the protonation of the molecule, leading to a strong [M+H]+ signal.

Q3: What are matrix effects and how do they impact my this compound signal?

A3: Matrix effects are the influence of co-eluting, undetected components in your sample on the ionization efficiency of your target analyte, this compound.[7][8] These effects can either suppress the signal, leading to underestimation, or enhance it, causing overestimation.[9] Since this compound is often used as an internal standard to measure a non-deuterated analyte, any matrix effect should ideally affect both the analyte and the internal standard to the same degree, allowing for accurate quantification through the use of response ratios.[7]

Q4: Can I use the same MRM transitions for this compound as for non-deuterated ethylvanillin?

A4: No. Due to the five deuterium (B1214612) atoms, this compound has a higher mass than ethylvanillin. Therefore, its precursor ion will be different (e.g., m/z 172 for this compound vs. m/z 167.1 for ethylvanillin).[4] The product ions will also have different m/z values. You must determine the optimal precursor and product ions specifically for this compound, typically through direct infusion of the standard into the mass spectrometer.

Q5: When should I add the this compound internal standard to my samples?

A5: For the most accurate results, the internal standard should be added to your samples as early as possible in the sample preparation workflow.[7] This ensures that it experiences the same potential for loss during all subsequent steps, such as extraction and cleanup, as the target analyte. This approach provides the most comprehensive correction for both procedural losses and matrix effects.

References

Ethylvanillin-d5 Gas Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the gas chromatography (GC) analysis of Ethylvanillin-d5.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing in gas chromatography for this compound, a polar aromatic compound, can compromise peak integration and analytical accuracy. This guide provides a systematic approach to identify and resolve the root causes of this issue.

Question: Why is my this compound peak tailing?

Answer: Peak tailing for this compound is primarily caused by secondary interactions between the analyte and active sites within the GC system, or by non-ideal chromatographic conditions. The troubleshooting process can be broken down into three main areas: the inlet, the column, and the method parameters.

Inlet-Related Issues

The injector is a common source of problems leading to peak tailing, especially for active compounds like this compound.[1][2]

  • Contaminated or Active Inlet Liner: The glass liner in the injector can have active silanol (B1196071) groups on its surface that interact with the polar this compound molecules, causing peak tailing.[3][4] Over time, liners can also become contaminated with non-volatile residues from previous injections, creating new active sites.[1][2]

    • Solution: Regularly replace the inlet liner. For polar compounds like this compound, it is crucial to use a deactivated liner.[5][6] Various deactivation technologies are available that create an inert surface, minimizing analyte interaction.[5][6]

  • Improper Liner Selection: The geometry and packing of the liner can impact peak shape. For splitless injections, a single taper liner with deactivated glass wool can aid in sample vaporization and focusing.[4]

    • Solution: Select a liner geometry that is appropriate for your injection mode and analyte.

  • Septum Bleed or Particles: Particles from a cored septum can fall into the liner, creating active sites and obstructing the sample path.[1]

    • Solution: Use high-quality septa and change them regularly. Ensure the syringe needle has a smooth, burr-free tip to prevent coring.

Column-Related Issues

The analytical column is another critical component where peak tailing can originate.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and lead to peak distortion.[3]

    • Solution: Trim the first 10-20 cm of the column from the inlet side.[7] Regular trimming as part of preventative maintenance can significantly reduce peak tailing.[8]

  • Improper Column Installation: If the column is not installed at the correct height in the inlet or detector, it can create dead volume, leading to turbulence in the carrier gas flow and causing peaks to tail.[9]

    • Solution: Follow the instrument manufacturer's instructions for proper column installation, ensuring the correct insertion depth.

  • Poor Column Cut: A jagged or uneven cut at the column end can create a non-uniform flow path, resulting in peak tailing.[3][7]

    • Solution: Always use a ceramic scoring wafer or a diamond-tipped pen to obtain a clean, square cut. Inspect the cut with a magnifying glass before installation.

  • Stationary Phase Mismatch: Using a non-polar column for a polar analyte like this compound can lead to poor peak shape due to insufficient interaction with the stationary phase.[10]

    • Solution: Use a column with a stationary phase of appropriate polarity, such as a mid-polarity phase (e.g., 50% phenyl-polysiloxane).[7]

Method-Related Issues

The analytical method parameters play a significant role in achieving symmetrical peaks.

  • Sub-optimal Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Conversely, an initial temperature that is too high may not allow for proper focusing of the analyte at the head of the column, especially in splitless injection.[8][11]

    • Solution: Optimize the oven temperature program. A good starting point is an initial temperature about 20°C below the boiling point of the solvent.[7] Experiment with different ramp rates to find the best peak shape.[12]

  • Inappropriate Injection Technique: The choice between split and splitless injection can impact peak shape. Splitless injections are more susceptible to peak tailing due to the longer residence time of the sample in the inlet.[13][14][15]

    • Solution: For trace analysis where splitless injection is necessary, ensure the splitless hold time is optimized. For higher concentration samples, a split injection with a moderate split ratio can often provide sharper peaks.[14]

  • Solvent Effects: Mismatch between the sample solvent and the stationary phase polarity can cause peak distortion.[3] Injecting a large volume of a solvent that is much stronger than the mobile phase at the initial temperature can also lead to poor peak shape.

    • Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase. In splitless injection, ensure the initial oven temperature is low enough to allow for solvent focusing.[1]

Frequently Asked Questions (FAQs)

Q1: All my peaks are tailing, not just this compound. What is the most likely cause?

A1: If all peaks in your chromatogram are tailing, the problem is likely due to a physical issue in the gas flow path rather than a chemical interaction.[9] The most common causes are:

  • Improper column installation: Check the column position in both the inlet and the detector.

  • A poor column cut: Re-cut the column ensuring a clean, square edge.

  • Dead volume: Check for leaks or improperly fitted connections.

Q2: Only the this compound peak is tailing. What should I investigate first?

A2: If only the polar analyte peak is tailing, the issue is most likely due to active sites within the system. The first things to check are:

  • Inlet liner: Replace the liner with a new, deactivated one. This is often the quickest and most effective solution.[5][6]

  • Column contamination: Trim the front end of the column.

Q3: Can the injection volume affect the peak shape of this compound?

A3: Yes, injecting too large a sample volume can lead to column overload, which can manifest as peak fronting or tailing.[16] This is especially true if the sample concentration is high. Try reducing the injection volume or diluting the sample.

Q4: How often should I perform inlet maintenance to prevent peak tailing?

A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis, it is good practice to change the septum daily or after every 50-100 injections.[1] The inlet liner should be inspected regularly and replaced when it appears dirty or when peak shape begins to deteriorate.

Q5: What is a good starting GC method for this compound analysis?

A5: A good starting point for developing a GC method for this compound is to adapt a method used for vanillin (B372448) or ethylvanillin. The following table provides a general-purpose starting method.

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Inlet Temperature 250 - 280 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial: 80°C (hold 1 min), Ramp: 10°C/min to 250°C (hold 2 min)[16]
Detector FID or MS
Detector Temp 280 - 300 °C

Experimental Protocols

Protocol 1: Inlet Maintenance for Troubleshooting Peak Tailing

  • Cool Down the GC: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C). Turn off the carrier gas flow at the instrument.

  • Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Replace the Septum: Unscrew the septum nut, remove the old septum with forceps, and insert a new, high-quality septum. Do not overtighten the nut.

  • Replace the Inlet Liner: Remove the inlet retaining nut and carefully take out the old liner. Use forceps to avoid touching the new, deactivated liner and place it in the inlet.

  • Reinstall the Column: Trim the front of the column (5-10 cm) using a ceramic wafer. Reinstall the column to the correct depth as specified by the manufacturer.

  • Leak Check: Turn on the carrier gas and perform a leak check at the inlet fitting using an electronic leak detector.

  • Condition the System: Heat the inlet and oven to your method temperatures and allow the system to equilibrate before injecting a standard.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 phys_issues Physical Flow Path Issue q1->phys_issues Yes chem_issues Chemical Interaction Issue (Active Sites) q1->chem_issues No (Only Polar Peaks) col_install Improper Column Installation phys_issues->col_install Check col_cut Poor Column Cut phys_issues->col_cut Check dead_vol Dead Volume / Leaks phys_issues->dead_vol Check reinstall Reinstall Column Correctly col_install->reinstall recut Re-cut Column with Proper Tool col_cut->recut leak_check Perform Leak Check, Check Fittings dead_vol->leak_check liner Contaminated/Active Inlet Liner chem_issues->liner Investigate First col_contam Column Head Contamination chem_issues->col_contam Investigate Second replace_liner Replace with New, Deactivated Liner liner->replace_liner trim_col Trim 10-20 cm from Column Inlet col_contam->trim_col

Caption: Troubleshooting workflow for diagnosing the cause of peak tailing.

Logical_Relationships cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions active_sites Active Sites deactivation Use Deactivated Consumables (Liner, Wool) active_sites->deactivation maintenance Regular Maintenance (Trim Column, Replace Septum) active_sites->maintenance flow_path Flow Path Issues flow_path->maintenance proper_setup Correct Installation & Column Cut flow_path->proper_setup method_params Method Parameters method_opt Optimize Temp Program & Injection Parameters method_params->method_opt symmetrical_peak Symmetrical This compound Peak deactivation->symmetrical_peak Leads to maintenance->symmetrical_peak Leads to proper_setup->symmetrical_peak Leads to method_opt->symmetrical_peak Leads to

Caption: Logical relationships between causes and solutions for peak tailing.

References

Technical Support Center: Optimizing Ethylvanillin-d5 Recovery in Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Ethylvanillin-d5.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues leading to poor recovery of this compound during Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)

Low recovery of the internal standard is a frequent problem in SPE. A methodical investigation of each step of the process is key to pinpointing the cause of analyte loss.

Troubleshooting Steps:

  • Analyze All Fractions: To determine where the loss of this compound is occurring, collect and analyze the load, wash, and elution fractions.

  • Consult the Troubleshooting Table: Based on which fraction contains the analyte, use the table below to identify potential causes and implement the recommended solutions.

Location of this compoundPotential CauseRecommended Solutions
Load Fraction (Breakthrough) Inappropriate Sorbent Choice: The sorbent is not retaining the analyte. This compound is a moderately polar phenolic compound.- For reversed-phase SPE (e.g., C18, Phenyl): Ensure the sample is loaded in a sufficiently aqueous solution. High organic content in the sample will prevent retention. - For normal-phase SPE (e.g., Silica, Diol): The sample must be loaded in a non-polar solvent.
Incorrect Sample pH: The pH of the sample can affect the ionization state of this compound (pKa ≈ 7.8), influencing its retention.- For reversed-phase SPE: Adjust the sample pH to at least 2 units below the pKa (i.e., pH < 5.8) to ensure the phenolic hydroxyl group is protonated, increasing its hydrophobicity and retention.
Sample Solvent Too Strong: The solvent in which the sample is dissolved is eluting the analyte.- Dilute the sample with a weaker solvent (e.g., water for reversed-phase).
Flow Rate Too High: Insufficient contact time between the analyte and the sorbent.- Decrease the flow rate during sample loading to approximately 1-2 mL/min.
Sorbent Bed Drying Out: For silica-based sorbents, a dry sorbent bed can lead to poor retention.- Ensure the sorbent bed does not dry out after conditioning and equilibration steps.
Wash Fraction Wash Solvent Too Strong: The wash solvent is prematurely eluting the analyte.- Decrease the organic content of the wash solvent. - Perform a stepwise wash with increasing solvent strength to find the optimal composition that removes interferences without eluting the analyte.
Incorrect pH of Wash Solvent: A change in pH during the wash step can cause the analyte to elute.- Maintain the same pH in the wash solution as in the sample loading solution to keep the analyte in its neutral form for reversed-phase SPE.
Not Found in Any Fraction Irreversible Binding to Sorbent: The analyte is too strongly retained on the sorbent.- Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution solution. A switch to a stronger solvent (e.g., from methanol (B129727) to acetonitrile (B52724) or isopropanol) may be necessary. - Adjust Elution Solvent pH: For reversed-phase SPE, increasing the pH of the elution solvent to > 9.8 (at least 2 pH units above the pKa) will ionize the phenolic hydroxyl group, decreasing its retention and facilitating elution. - Consider a Less Retentive Sorbent: If elution is still problematic, switch to a sorbent with weaker retention characteristics (e.g., from C18 to C8 or Phenyl).
Analyte Degradation: this compound may be unstable under the experimental conditions.- Investigate potential degradation due to extreme pH or temperature.
Adsorption to Labware: The analyte may be adsorbing to plastic tubes or pipette tips.- Use low-adsorption labware or pre-rinse with a solution containing the analyte.

Troubleshooting Workflow for Low SPE Recovery

Troubleshooting decision tree for low this compound recovery in SPE.
Issue 2: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)

Successful LLE depends on the partitioning of the analyte between two immiscible liquid phases. Low recovery is often due to suboptimal pH, inappropriate solvent selection, or the formation of emulsions.

Troubleshooting Steps:

  • Check the pH of the Aqueous Phase: The pH is critical for controlling the ionization state of this compound.

  • Evaluate Solvent Choice: The organic solvent should have a high affinity for the neutral form of this compound.

  • Address Emulsion Formation: Emulsions prevent clean separation of the two phases and can trap the analyte.

ProblemPotential CauseRecommended Solutions
Low Recovery Suboptimal pH of the Aqueous Phase: this compound is a weak acid (pKa ≈ 7.8). If the pH is too high, the molecule will be ionized and remain in the aqueous phase.- Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa (i.e., pH < 5.8) to ensure the analyte is in its neutral, more hydrophobic form, which will partition into the organic solvent.
Inappropriate Organic Solvent: The chosen solvent may not be effective at extracting this compound.- Select a solvent that can effectively solvate the analyte. Ethyl acetate, dichloromethane, and diethyl ether are commonly used for extracting phenolic compounds.[1] - Consider the LogP of this compound (approximately 1.58) which indicates moderate hydrophobicity. Solvents with intermediate polarity are likely to be most effective.[2]
Insufficient Mixing or Extraction Time: The partitioning equilibrium has not been reached.- Ensure thorough mixing of the two phases by gentle inversion of the separatory funnel. - Increase the extraction time to allow for complete partitioning.
Insufficient Volume of Organic Solvent: The volume of the organic phase is not sufficient to extract the analyte efficiently.- Increase the ratio of organic solvent to the aqueous sample. A ratio of up to 7:1 may be optimal.[3]
Emulsion Formation High Concentration of Surfactant-like Molecules: The sample matrix may contain compounds that stabilize emulsions.- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4] - Salting Out: Add a saturated salt solution (brine) or solid NaCl to the aqueous phase to increase its ionic strength and help break the emulsion.[4] - Centrifugation: Centrifuge the mixture to force the separation of the layers. - Filtration: Pass the emulsion through a bed of glass wool or a phase separation filter paper. - Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Troubleshooting Workflow for LLE Issues

Decision tree for troubleshooting common LLE problems.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

A1: The most important properties are its pKa and LogP. The pKa of the phenolic hydroxyl group is approximately 7.8. This means that at a pH below 5.8, it will be predominantly in its neutral, less polar form, which is ideal for reversed-phase SPE and LLE into an organic solvent. The LogP value is around 1.58, indicating moderate hydrophobicity.[2]

Q2: What is a good starting point for SPE method development for this compound?

A2: A reversed-phase sorbent like C18 is a good starting point. Condition the sorbent with methanol, followed by water. Equilibrate with an acidic buffer (e.g., pH 4-5). Load your sample (with pH adjusted to < 5.8). Wash with a weak organic solvent in the same acidic buffer to remove polar interferences. Elute with methanol or acetonitrile. A study on the determination of vanillin (B372448) and ethylvanillin in milk powder using headspace SPME-GC-MS reported recoveries between 90.0% and 100%.[5][6]

Q3: Which organic solvents are best for LLE of this compound?

A3: Solvents with intermediate polarity are generally effective. Good choices include ethyl acetate, dichloromethane, and diethyl ether.[1] The selection may also depend on the sample matrix and the presence of interfering substances.

Q4: How can I prevent emulsion formation during LLE?

A4: Prevention is better than cure. Use gentle mixing (inversion) instead of vigorous shaking.[4] If your sample matrix is known to cause emulsions (e.g., high in fats or proteins), you can add salt (salting out) to the aqueous phase before extraction.[4]

Q5: My recovery is inconsistent between samples. What could be the cause?

A5: Inconsistent recovery can be due to several factors:

  • Variable pH: Ensure the pH of each sample is consistently adjusted before extraction.

  • Inconsistent technique: For manual SPE or LLE, variations in flow rate, mixing time, or phase separation can lead to variability.

  • Sorbent variability: If using SPE, lot-to-lot differences in the sorbent can sometimes cause issues.

  • Matrix effects: Differences in the sample matrix between samples can affect extraction efficiency.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of this compound

This protocol is a starting point and should be optimized for your specific sample matrix.

  • Sorbent Selection: Reversed-phase C18 (500 mg, 6 mL).

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to dry.

  • Equilibration: Pass 5 mL of an acidic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 4.5) through the cartridge.

  • Sample Preparation: To your sample, add the this compound internal standard. Adjust the pH of the sample to ~4.5 with a suitable acid.

  • Sample Loading: Load the prepared sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash 1: Pass 5 mL of the acidic buffer (pH 4.5) to remove polar interferences.

    • Wash 2 (optional): Pass 5 mL of a weak organic solvent mixture (e.g., 10% methanol in acidic buffer) to remove less polar interferences. This step requires optimization to avoid loss of the analyte.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove the aqueous wash solvents.

  • Elution: Elute the this compound with 2 x 3 mL of methanol or acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

Experimental Workflow for SPE

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidic Buffer, pH 4.5) Condition->Equilibrate Load 3. Load Sample (pH adjusted to 4.5) Equilibrate->Load Wash 4. Wash (Acidic Buffer +/- weak organic) Load->Wash Dry 5. Dry Sorbent Wash->Dry Elute 6. Elute (Methanol/Acetonitrile) Dry->Elute Evaporate 7. Evaporate Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis

References

Ethylvanillin-d5 in Methanol: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper handling of Ethylvanillin-d5 in methanol (B129727) solution. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for an this compound solution in methanol?

A1: To ensure the long-term stability of your this compound solution, it is recommended to store it at -20°C for long-term storage or at 4°C for short-term use.[1] The solution should be stored in a tightly sealed, amber glass vial to protect it from light and prevent solvent evaporation and potential oxidation.[1][2] For enhanced stability, especially for high-purity standards, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.[1][2]

Q2: What is the expected shelf-life of this compound in methanol?

Q3: What are the potential degradation pathways for this compound in a methanol solution?

A3: Aromatic aldehydes like ethylvanillin are susceptible to several degradation pathways, particularly in a methanol solution:

  • Oxidation: The aldehyde group can oxidize to a carboxylic acid (3-ethoxy-4-hydroxybenzoic acid-d5). This process can be accelerated by the presence of oxygen, light, and elevated temperatures.[3]

  • Acetal Formation: In the presence of methanol, the aldehyde can react to form a hemiacetal and subsequently a more stable acetal. This reaction is typically acid-catalyzed.[4]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic compounds.[1][2]

Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the methanol solvent?

A4: The deuterium atoms on the ethyl group of this compound are generally stable and not prone to exchange under normal storage and usage conditions. However, isotopic exchange (back-exchange) can be a concern for deuterium labels located on more labile positions, such as on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups, especially under acidic or basic conditions.[1][5] For this compound, the deuterium labels are on the ethyl group, which is a chemically stable position.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in methanol solution.

Issue Possible Causes Troubleshooting Steps
Inconsistent or decreasing analytical signal Degradation of the this compound standard.1. Prepare a fresh working solution from your stock. 2. If the issue persists, prepare a new stock solution. 3. Verify that storage conditions (temperature, light protection) have been consistently maintained. 4. Perform a stability check using a validated analytical method (see Experimental Protocols).
Adsorption to container surfaces.1. Use silanized glass vials for low-concentration solutions. 2. Prepare working solutions fresh before each use.
Appearance of new peaks in chromatogram Formation of degradation products (e.g., 3-ethoxy-4-hydroxybenzoic acid-d5, acetal).1. Analyze the sample using a mass spectrometer (GC-MS or LC-MS) to identify the mass of the new peaks and infer their structure. 2. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to air, light, or temperature fluctuations).
Contamination of the solvent or glassware.1. Use high-purity, unopened methanol for solution preparation. 2. Ensure all glassware is thoroughly cleaned and dried before use.
Poor peak shape in chromatography Interaction of the analyte with the analytical column or system.1. Ensure the analytical method is appropriate for aromatic aldehydes. 2. Check the pH of the mobile phase if using HPLC. 3. Clean or replace the guard column and analytical column if necessary.

Quantitative Data Summary

While specific quantitative stability data for this compound in methanol is not publicly available, the following table illustrates how such data would be presented. These are hypothetical values for demonstration purposes.

Table 1: Hypothetical Stability of this compound (1 mg/mL in Methanol)

Storage ConditionTime PointPurity (%) by HPLCAppearance of Degradation Products (%)
-20°C, in amber vial 0 Months99.8< 0.1
6 Months99.7< 0.1
12 Months99.60.1
24 Months99.50.2
4°C, in amber vial 0 Months99.8< 0.1
3 Months99.50.2
6 Months99.10.5
12 Months98.21.1
Room Temp (25°C), exposed to light 0 Months99.8< 0.1
1 Month95.33.5
3 Months88.79.8

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Methanol via HPLC-UV

This protocol outlines a method to assess the stability of this compound in a methanol solution.

1. Objective: To determine the purity of an this compound solution in methanol over time and under different storage conditions.

2. Materials:

  • This compound solution in methanol (e.g., 1 mg/mL)

  • HPLC-grade methanol and water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Amber HPLC vials

3. Methodology:

  • Sample Preparation:

    • At time zero (T=0), dilute the stock solution of this compound in methanol with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

    • Dispense aliquots of the stock solution into separate, tightly sealed amber vials for storage under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 279 nm

    • Injection Volume: 10 µL

  • Stability Testing:

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

    • Allow the solution to equilibrate to room temperature.

    • Prepare a sample for HPLC analysis as described in step 1.

    • Analyze the sample in triplicate by HPLC.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the purity of the solution by calculating the percentage of the main peak area relative to the total peak area of all detected peaks.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Analytical Signal or New Peaks Observed check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage prep_fresh Prepare Fresh Working Solution check_storage->prep_fresh analyze_fresh Analyze Fresh Solution prep_fresh->analyze_fresh issue_persists Issue Persists? analyze_fresh->issue_persists new_stock Prepare New Stock Solution issue_persists->new_stock Yes issue_resolved Issue Resolved issue_persists->issue_resolved No analyze_new_stock Analyze New Stock Solution new_stock->analyze_new_stock issue_persists2 issue_persists2 analyze_new_stock->issue_persists2 Issue Persists? investigate_degradation Investigate Degradation (e.g., via MS) contact_supplier Contact Supplier for Support investigate_degradation->contact_supplier issue_persists2->issue_resolved No issue_persists2->investigate_degradation Yes

Caption: A logical workflow for troubleshooting stability issues with this compound solutions.

Degradation_Pathways Potential Degradation Pathways of this compound in Methanol EV_d5 This compound Oxidation Oxidation (+O2, light, heat) EV_d5->Oxidation Acetal_Formation Acetal Formation (+Methanol, H+) EV_d5->Acetal_Formation Carboxylic_Acid 3-Ethoxy-4-hydroxybenzoic acid-d5 Oxidation->Carboxylic_Acid Hemiacetal Hemiacetal Intermediate Acetal_Formation->Hemiacetal Hemiacetal->Acetal_Formation +Methanol, H+ Acetal Acetal Product Hemiacetal->Acetal

Caption: Potential chemical degradation pathways for this compound in a methanol solution.

References

Technical Support Center: Ethylvanillin-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Ethylvanillin-d5, a commonly used internal standard. The information is tailored for researchers, scientists, and drug development professionals utilizing techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] When quantifying an analyte, this compound is used as an internal standard to compensate for these effects. However, if the matrix affects the analyte and the internal standard differently, it can lead to inaccurate results.[3]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard (IS) is considered the "gold standard" for quantitative LC-MS/MS analysis.[4] Since this compound is chemically and structurally very similar to the non-labeled ethylvanillin, it is expected to have nearly identical chromatographic retention times and experience similar matrix effects.[4] By adding a known amount of this compound to all samples, standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio helps to correct for variations during sample preparation and analysis, including ion suppression or enhancement, leading to more accurate and precise results.

Q3: Can this compound perfectly correct for all matrix effects?

A3: While highly effective, this compound may not always perfectly correct for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the deuterated standard and the native analyte.[3] If the two compounds do not co-elute perfectly, they can be exposed to different matrix components as they enter the mass spectrometer, resulting in differential matrix effects and potentially compromising quantification.[3]

Q4: What are the common sources of matrix effects in bioanalytical and food samples?

A4: In bioanalytical samples such as plasma or serum, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1][5] For food matrices, such as infant formula or dairy products, interfering substances can include fats, proteins, sugars, and other additives.[6][7]

Q5: What are the regulatory expectations regarding matrix effect evaluation?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines for bioanalytical method validation that include specific requirements for assessing matrix effects.[6][8] These guidelines recommend evaluating the matrix effect in at least six different lots of the matrix to ensure the method is robust and reliable across different sample sources.[1] The precision of the results in the presence of these different matrices should be within acceptable limits (e.g., ≤15% CV).[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating matrix effects during the quantification of analytes using this compound as an internal standard.

Issue 1: Poor Reproducibility and Inaccurate Results

Possible Cause: Significant or variable matrix effects between samples.

Troubleshooting Steps:

  • Assess Matrix Effect Quantitatively: Perform a quantitative matrix effect assessment as detailed in the Experimental Protocols section. This will help determine the extent of ion suppression or enhancement.

  • Evaluate Chromatographic Co-elution: Carefully examine the chromatograms of the analyte and this compound. If there is a noticeable separation, optimize the chromatographic method to ensure they co-elute as closely as possible.

  • Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]

  • Post-Column Infusion Experiment: Conduct a post-column infusion experiment (see Experimental Protocols) to identify regions of ion suppression or enhancement in your chromatographic run. This can help in adjusting the chromatography to move the analyte peak away from these regions.

Issue 2: Inconsistent Internal Standard Response

Possible Cause: The matrix is affecting the this compound signal inconsistently.

Troubleshooting Steps:

  • Check for Matrix Variability: Analyze samples from different lots or sources of the matrix to see if the internal standard response varies significantly.

  • Review Sample Collection and Handling: Ensure that there are no inconsistencies in sample collection, storage, or handling that could introduce variability in the matrix composition.

  • Optimize Sample Cleanup: A more robust and consistent sample preparation method can help minimize variability in matrix effects on the internal standard.

Data Presentation

The following table provides representative data on the assessment of matrix effects and recovery for Ethylvanillin in various food matrices. This data is synthesized from typical performance characteristics reported in the literature for similar analytical methods.[7][9]

MatrixAnalyte Concentration (µg/kg)Recovery (%)Matrix Effect (%)RSD (%)
Infant Formula 5095.298.5< 5
10096.899.1< 5
50098.1101.2< 4
Milk 5092.596.3< 6
10094.797.8< 5
50096.399.5< 5
Baby Cereal Powder 5090.794.2< 7
10093.195.8< 6
50095.498.0< 5

Recovery (%) is calculated as (Amount found in spiked matrix / Spiked amount) x 100. Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. RSD (%) is the relative standard deviation for replicate measurements.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for Ethylvanillin.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Ethylvanillin at a known concentration (e.g., low, medium, and high QC levels) into the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with Ethylvanillin at the same concentrations as Set A.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response of Post-extraction Spiked Sample) / (Peak Response of Neat Solution Sample)

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different matrix lots should be ≤15%.

Protocol 2: Post-Column Infusion Experiment

Objective: To identify regions of ion suppression or enhancement during the chromatographic run.

Methodology:

  • Set up the infusion: Continuously infuse a standard solution of Ethylvanillin at a constant flow rate into the LC flow stream after the analytical column but before the mass spectrometer, using a T-connector.

  • Inject a blank matrix extract: While the Ethylvanillin solution is being infused, inject a prepared blank matrix extract onto the LC column.

  • Monitor the Ethylvanillin signal: Record the signal of the infused Ethylvanillin over the entire chromatographic run.

  • Interpretation:

    • A stable, flat baseline indicates no ion suppression from the matrix.

    • Dips or peaks in the baseline indicate regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.

Visualizations

TroubleshootingWorkflow Troubleshooting Matrix Effects for this compound Quantification start Start: Inaccurate/ Irreproducible Results check_is Check Internal Standard (IS) Response Variability start->check_is assess_me Quantitative Matrix Effect Assessment (Protocol 1) check_is->assess_me High Variability coelution Evaluate Analyte/IS Chromatographic Co-elution check_is->coelution Low Variability assess_me->coelution Acceptable ME (≤15%) improve_cleanup Improve Sample Cleanup (SPE, LLE) assess_me->improve_cleanup Significant ME (>15%) post_column Post-Column Infusion Experiment (Protocol 2) assess_me->post_column Further Investigation optimize_chrom Optimize Chromatography (Gradient, Column, etc.) coelution->optimize_chrom Poor Co-elution end End: Method Optimized coelution->end Good Co-elution optimize_chrom->coelution improve_cleanup->assess_me dilute Consider Sample Dilution improve_cleanup->dilute dilute->assess_me post_column->optimize_chrom

Caption: A logical workflow for troubleshooting matrix effects.

MatrixEffectEvaluation Workflow for Quantitative Matrix Effect Assessment start Start prep_neat Prepare Neat Solution (Analyte in Solvent) start->prep_neat prep_matrix Prepare Post-Extraction Spike (Analyte in Extracted Blank Matrix) start->prep_matrix analyze LC-MS/MS Analysis prep_neat->analyze prep_matrix->analyze calculate Calculate Matrix Factor (MF) = Response_Matrix / Response_Neat analyze->calculate evaluate Evaluate Results: MF ≈ 1 (No Effect) MF < 1 (Suppression) MF > 1 (Enhancement) calculate->evaluate end End evaluate->end

Caption: Experimental workflow for assessing matrix effects.

References

Technical Support Center: Resolving Co-elution with Ethylvanillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethylvanillin-d5 as an internal standard in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in analytical methods?

This compound is a deuterated stable isotope-labeled internal standard.[1][2] Its primary role is in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] By adding a known concentration of this compound to samples and calibration standards, it is used to correct for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification of the target analyte, ethylvanillin.[3][4]

Q2: What is co-elution and why is it a problem?

Co-elution is a common issue in chromatography where two or more compounds are not sufficiently separated and elute from the chromatographic column at the same or very similar times.[5][6] This can lead to inaccurate quantification due to overlapping chromatographic peaks and potential ion suppression or enhancement in the mass spectrometer.[3][7]

Q3: I thought a deuterated internal standard was supposed to co-elute with the analyte. Why is separation sometimes an issue?

Ideally, a deuterated internal standard co-elutes perfectly with its non-labeled counterpart, ensuring that both experience the same matrix effects.[7] However, the substitution of hydrogen with deuterium (B1214612) atoms can sometimes lead to slight differences in physicochemical properties. This "isotope effect" can cause a small separation between the analyte and the deuterated standard on the chromatographic column.[3][8] If this separation is significant, the two compounds may be exposed to different matrix components as they elute, leading to differential ion suppression or enhancement and compromising the accuracy of the results.[3][7]

Q4: How can I quickly check if co-elution with this compound is affecting my results?

A primary indicator of co-elution issues is poor precision in your quality control (QC) samples, manifesting as a high coefficient of variation (%CV).[3] To confirm, you can overlay the extracted ion chromatograms (EICs) of your analyte (ethylvanillin) and the internal standard (this compound).[6] A visible separation between the apexes of the two peaks suggests a potential issue.[3]

Troubleshooting Guide: Poor Precision and Inaccurate Quantification

This guide addresses a common scenario where a user experiences a high %CV in their QC samples when analyzing ethylvanillin using this compound as an internal standard.

Problem: High %CV (>15%) and inaccurate results for QC samples.

Step 1: Initial Diagnosis - Is co-elution the culprit?

  • Symptom: Inconsistent analyte to internal standard peak area ratios across the analytical run.

  • Action: Overlay the EICs for the mass transitions of ethylvanillin and this compound.

  • Observation: A consistent separation is observed between the analyte and internal standard peaks, as illustrated in the diagram below.

cluster_0 Troubleshooting Workflow for Co-elution start High %CV in QC Samples check_overlay Overlay Analyte and IS Extracted Ion Chromatograms (EICs) start->check_overlay coelution_perfect Peaks Perfectly Co-elute check_overlay->coelution_perfect No coelution_issue Visible Peak Separation (Isotope Effect) check_overlay->coelution_issue Yes investigate_other Investigate Other Causes (e.g., sample prep, instrument stability) coelution_perfect->investigate_other optimize_lc Optimize LC Method coelution_issue->optimize_lc end_good Problem Resolved optimize_lc->end_good end_bad Problem Persists (Consider alternative IS) optimize_lc->end_bad

A decision-making workflow for troubleshooting co-elution issues.

The diagram below illustrates the chromatographic isotope effect, where the deuterated internal standard (IS) elutes slightly earlier than the native analyte.

Chromatographic Isotope Effect xaxis Retention Time yaxis Intensity origin origin xtip xtip origin->xtip ytip ytip origin->ytip peak1 This compound (IS) peak2 Ethylvanillin (Analyte) a a b b a->b c c b->c d d e e d->e f f e->f

Illustration of the chromatographic isotope effect.

Step 2: Method Optimization - Modifying the Chromatographic Conditions

If a chromatographic separation is observed, the next step is to adjust the method to promote co-elution. A shallower gradient is often the most effective first step.[9]

  • Question: How can I adjust my LC method to achieve better co-elution?

  • Answer: Modify the gradient elution profile to be shallower. This increases the time the analytes spend in the mobile phase, allowing for better interaction with the stationary phase and promoting the overlap of the analyte and internal standard peaks.

Data Presentation: Before and After Optimization

The following tables summarize the quantitative data from the analysis of three QC samples before and after method optimization.

Table 1: Before Optimization (Steep Gradient)

QC Sample Analyte Peak Area IS Peak Area Calculated Concentration (ng/mL)
QC 1 45,280 50,100 9.04
QC 2 52,150 48,900 10.66
QC 3 48,300 51,200 9.43
Mean 9.71
Std Dev 0.86

| %CV | | | 8.9% |

Table 2: After Optimization (Shallow Gradient)

QC Sample Analyte Peak Area IS Peak Area Calculated Concentration (ng/mL)
QC 1 49,500 50,200 9.86
QC 2 50,100 50,500 9.92
QC 3 49,800 50,100 9.94
Mean 9.91
Std Dev 0.04

| %CV | | | 0.4% |

As shown in the tables, modifying the gradient significantly improved the precision of the measurement.

Experimental Protocols

Protocol 1: Optimization of LC Gradient for Co-elution

Objective: To modify the existing LC method to achieve co-elution of ethylvanillin and this compound, thereby improving quantitative precision.

Materials:

  • HPLC or UHPLC system coupled to a mass spectrometer.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Prepared QC samples containing ethylvanillin and this compound.

Methodology:

  • Initial Analysis (Steep Gradient):

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a QC sample.

    • Run the original steep gradient (e.g., 5% to 95% B in 2 minutes).

    • Acquire data and record the retention times and peak areas for both ethylvanillin and this compound.

  • Method Modification (Shallow Gradient):

    • Modify the gradient profile to be shallower. For example, change the gradient to 5% to 95% B over 5 minutes.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the same QC sample.

    • Run the new shallow gradient.

    • Acquire data.

  • Data Analysis and Comparison:

    • Overlay the EICs from both the steep and shallow gradient runs.

    • Visually inspect for improved peak overlap in the shallow gradient run.

    • Process the data from a full batch of QC samples using the optimized shallow gradient method.

    • Calculate the mean, standard deviation, and %CV for the QC samples and compare to the data from the original method (as shown in Tables 1 and 2).

Expected Outcome: The shallow gradient should result in improved co-elution of ethylvanillin and this compound, leading to a %CV of less than 5% for the QC samples. If co-elution is still not achieved, further method development, such as changing the mobile phase organic modifier (e.g., to methanol) or selecting a different stationary phase, may be necessary.[10][11]

References

Technical Support Center: Troubleshooting Ethylvanillin-d5 Signal Suppression in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering signal suppression issues with Ethylvanillin-d5 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate signal suppression in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the signal intensity of a target analyte, such as this compound, is reduced due to the presence of other components in the sample.[1] This interference with the ionization process can negatively impact the accuracy, precision, and sensitivity of your analysis, potentially leading to inaccurate quantification.[2][3] Even though this compound is a stable isotope-labeled (SIL) internal standard, it can still be susceptible to ion suppression, which can affect the reliability of the analytical method.[4]

Q2: What are the common causes of signal suppression for this compound in ESI-MS?

A2: The primary causes of signal suppression are collectively known as matrix effects.[5] These can stem from:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., salts, lipids, proteins in biological samples) can co-elute with this compound and compete for ionization.[1][6]

  • High Analyte Concentration: At high concentrations, this compound itself can cause self-suppression due to saturation of the ESI droplets.[3][7]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause signal suppression.[8]

  • Exogenous Contaminants: Substances like plasticizers from lab consumables can leach into the sample and interfere with ionization.[6]

Q3: Is ESI the only ionization technique susceptible to this issue?

A3: While signal suppression can occur with other ionization techniques, Electrospray Ionization (ESI) is generally more prone to it compared to Atmospheric Pressure Chemical Ionization (APCI).[2][7] The complex ionization mechanism in ESI, which involves droplet formation and solvent evaporation, offers more opportunities for interference from matrix components.[2][8]

Q4: How can I determine if my this compound signal is being suppressed?

A4: Two common methods to check for ion suppression are:

  • Post-Column Infusion (PCI): This qualitative technique involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interest indicates the presence of interfering components.[6]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal of this compound in a clean solvent to its signal in a spiked blank matrix extract. A lower signal in the matrix indicates suppression.[6]

Troubleshooting Guide

If you have identified signal suppression affecting your this compound analysis, follow this step-by-step guide to mitigate the issue.

Step 1: Assess the Matrix Effect

The first step is to confirm and quantify the extent of signal suppression.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): A known concentration of this compound in the mobile phase or a clean solvent.

    • Set B (Pre-extraction Spike): A blank matrix sample spiked with the same concentration of this compound as Set A before sample preparation.

    • Set C (Post-extraction Spike): A blank matrix sample that has undergone the full extraction procedure, with this compound spiked in at the same concentration just before injection.

  • Analyze and Calculate: Analyze all three sets by LC-MS. The matrix effect (ME) can be calculated as: ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100 A value below 100% indicates ion suppression.

Table 1: Interpreting Matrix Effect Results

Matrix Effect (ME) ValueInterpretationRecommended Action
> 120%Significant Ion EnhancementInvestigate and optimize sample preparation and chromatography.
80% - 120%Acceptable/Minor EffectProceed with caution; consider optimizing if precision is poor.
< 80%Significant Ion SuppressionProceed to Step 2: Sample Preparation Optimization.
Step 2: Optimize Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components before they reach the MS.

  • Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that strongly retains this compound while allowing matrix components to be washed away. Method development to optimize wash and elution steps is critical.

  • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound from the sample matrix.

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[3][9] A 10-fold or even 100-fold dilution can significantly reduce suppression, but be mindful of the impact on the limit of detection (LOD).[9][10]

Step 3: Optimize Chromatographic Conditions

Chromatographic separation can be adjusted to resolve this compound from co-eluting interferences.

  • Modify Mobile Phase:

    • Gradient Profile: A shallower gradient can improve the separation between this compound and interfering peaks.

    • Solvent Choice: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different elution pattern.

  • Reduce Flow Rate: Lowering the flow rate, for instance into the nanoliter-per-minute range, can lead to smaller, more highly charged droplets that are more tolerant to nonvolatile salts, thereby reducing signal suppression.[3][11]

Table 2: Effect of Flow Rate on Signal Suppression (Illustrative Data)

Flow Rate (µL/min)This compound Signal Intensity (Arbitrary Units) in MatrixSignal Suppression (%)
50050,00075
200120,00040
50180,00010
10 (nano-flow)195,000< 5

Note: These are illustrative values. Actual results will vary based on specific experimental conditions.

Step 4: Adjust Ion Source and MS Parameters

Fine-tuning the mass spectrometer's ion source parameters can sometimes help mitigate suppression.

  • Capillary Voltage: Optimize the voltage to ensure efficient ionization of this compound.

  • Gas Flow Rates (Nebulizer and Drying Gas): Adjust gas flows and temperature to improve desolvation efficiency, which can be hampered by matrix components.

  • Ionization Mode: Although less common for Ethylvanillin, switching from positive to negative ionization mode (or vice versa) can sometimes reduce interference if the matrix components ionize preferentially in one mode.

Visual Guides

The following diagrams illustrate the troubleshooting workflow and the underlying principles of signal suppression.

G Troubleshooting Workflow for Signal Suppression cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification start Low or Inconsistent This compound Signal check_suppression Perform Post-Column Infusion or Post-Extraction Spike start->check_suppression sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) check_suppression->sample_prep Suppression Confirmed chromatography Optimize Chromatography (Gradient, Column, Flow Rate) sample_prep->chromatography ms_params Adjust MS Parameters (Source, Gases) chromatography->ms_params re_evaluate Re-evaluate Matrix Effect ms_params->re_evaluate re_evaluate->sample_prep Still Suppressed result Signal Restored / Suppression Minimized re_evaluate->result Successful

Caption: A step-by-step workflow for troubleshooting signal suppression.

G Mechanism of Ion Suppression in ESI analyte This compound process Droplet Evaporation & Ion Formation matrix Matrix Component analyte_ion [this compound+H]+ matrix_ion [Matrix+H]+ process->analyte_ion Reduced Efficiency process->matrix_ion Competition label_competition Competition for: - Droplet Surface Access - Available Charge

Caption: The competitive process leading to ion suppression in an ESI droplet.

References

Technical Support Center: Troubleshooting Poor Linearity with Ethylvanillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are experiencing challenges with method development and validation, specifically poor linearity, when using Ethylvanillin-d5 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity when using a deuterated internal standard like this compound?

Poor linearity in methods employing deuterated internal standards can stem from several factors, often related to the analytical instrumentation or the sample matrix. Common causes include:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte (Ethylvanillin) and/or the internal standard (this compound) differently, leading to a non-linear response.[1][2][3]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity.[2][4]

  • Ion Source Saturation/Competition: Limited availability of charge in the ion source can lead to competition between the analyte and the internal standard at high concentrations, causing a non-proportional response.[1][5]

  • Inappropriate Internal Standard Concentration: The concentration of this compound is critical. If it is too low, its signal may be disproportionately affected by background noise or suppression. If it is too high, it can suppress the analyte signal.[6][7]

  • Isotopic Interference ("Crosstalk"): At high analyte concentrations, the natural abundance of isotopes in Ethylvanillin can contribute to the signal of this compound, particularly if the mass resolution of the instrument is insufficient.[6][8]

  • Analyte or Internal Standard Instability: Degradation of either the analyte or the internal standard during sample preparation or storage can lead to inconsistent responses and poor linearity.[6]

  • Purity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can cause a positive bias and affect linearity.[6]

Q2: How can I diagnose the root cause of my linearity issues?

A systematic approach is crucial for diagnosing linearity problems. The following workflow can help pinpoint the issue:

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions Poor_Linearity Poor Linearity Observed (r² < 0.99) Check_IS_Response 1. Evaluate Internal Standard Response Consistency Poor_Linearity->Check_IS_Response Check_High_Concentrations 2. Examine High Concentration Standards Check_IS_Response->Check_High_Concentrations IS_Concentration_Issue Inappropriate IS Concentration - Optimize IS concentration Check_IS_Response->IS_Concentration_Issue Inconsistent Response Assess_Matrix_Effects 3. Assess for Matrix Effects Check_High_Concentrations->Assess_Matrix_Effects Saturation_Issue Detector/Ion Source Saturation - Dilute high standards - Reduce injection volume Check_High_Concentrations->Saturation_Issue Response Plateau Verify_Standard_Purity 4. Verify Internal Standard Purity Assess_Matrix_Effects->Verify_Standard_Purity Matrix_Effect_Issue Differential Matrix Effects - Improve sample cleanup - Modify chromatography Assess_Matrix_Effects->Matrix_Effect_Issue Variable Response in Matrix Purity_Issue IS Impurity - Source higher purity standard Verify_Standard_Purity->Purity_Issue Unlabeled Analyte Detected

A logical workflow for troubleshooting poor linearity.

Q3: What is the ideal concentration for this compound as an internal standard?

A general guideline is to use a concentration of this compound that falls within the mid-range of your calibration curve.[6] However, the optimal concentration can be method-dependent. Some studies suggest that a higher internal standard concentration, even above the upper limit of quantification (ULOQ), can sometimes improve linearity by mitigating ionization suppression effects.[6][7] It is recommended to perform experiments with different concentrations to determine the optimal level for your specific assay.

Q4: Can differential matrix effects occur even with a deuterated internal standard?

Yes, this phenomenon, known as "differential matrix effects," can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard.[6][9] Because they do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from matrix components, leading to poor linearity and inaccurate quantification.[9]

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations (Response Plateau)

This is a common issue indicating saturation of the detector or ion source.

Potential Cause Recommended Action
Detector Saturation 1. Dilute the high-concentration calibration standards and quality control (QC) samples. 2. Reduce the sample injection volume.[4] 3. If possible, use a less sensitive precursor/product ion transition for quantification at high concentrations.
Ion Source Saturation/Competition 1. Optimize ion source parameters (e.g., temperature, gas flows) to improve ionization efficiency. 2. Dilute the higher concentration standards to reduce the total amount of analyte entering the source.[6]
Analyte Multimer Formation 1. Optimize ion source conditions to minimize the formation of dimers or other multimers. 2. Dilute high concentration standards.[6]
Issue 2: Inconsistent or Erratic Response Across the Calibration Range

This often points to issues with the internal standard or matrix effects.

Potential Cause Recommended Action
Inappropriate Internal Standard Concentration 1. Evaluate the this compound response across all calibration points to ensure it is consistent.[6] 2. Experiment with different fixed concentrations of this compound (e.g., low, mid, and high relative to the calibration curve) to find the optimal level.
Differential Matrix Effects 1. Improve the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) for a cleaner extract.[10] 2. Modify the chromatographic gradient to achieve better separation of Ethylvanillin from interfering matrix components.[10] 3. Ensure co-elution of Ethylvanillin and this compound by adjusting chromatographic conditions.[9]
Inconsistent Spiking of Internal Standard 1. Review pipetting techniques to ensure this compound is added accurately and consistently to all samples, calibrators, and QCs.[6] 2. Use an automated liquid handler for improved precision if available.
Internal Standard Instability 1. Perform stability experiments to assess the stability of this compound in the sample matrix and throughout the analytical process.[6]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve and QC Samples

This protocol outlines the steps for preparing a calibration curve to assess linearity.

Materials:

  • Ethylvanillin certified reference standard

  • This compound certified reference standard

  • Blank matrix (e.g., plasma, urine)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Calibrated pipettes and appropriate labware

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve Ethylvanillin and this compound in a suitable solvent (e.g., methanol) to prepare concentrated stock solutions (e.g., 1 mg/mL).

  • Prepare Working Standard Solutions:

    • Perform serial dilutions of the Ethylvanillin stock solution with the appropriate solvent to create a series of working standard solutions that will cover the desired calibration range (e.g., 8-10 non-zero concentration levels).

  • Prepare Internal Standard Working Solution:

    • Dilute the this compound stock solution to the desired fixed concentration for spiking (e.g., 50 ng/mL).

  • Spike Calibration Standards and QCs:

    • To a fixed volume of blank matrix, add a small volume of each Ethylvanillin working standard solution.

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Add Internal Standard:

    • Add a constant volume of the this compound working solution to all calibration standards, QCs, and unknown samples.

  • Sample Preparation:

    • Perform the sample preparation procedure (e.g., protein precipitation, LLE, or SPE) consistently across all samples.

  • Analysis:

    • Analyze the prepared samples using the developed LC-MS/MS method.

  • Data Processing:

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis and evaluate the coefficient of determination (r²), which should ideally be ≥ 0.99.

Protocol 2: Assessment of Matrix Effects

This protocol helps determine if matrix components are affecting linearity.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low and high concentrations in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike the extracts with the same low and high concentrations of Ethylvanillin as in Set A.

    • Set C (Matrix-Matched Standards): Spike blank matrix with low and high concentrations of Ethylvanillin before the extraction process.

  • Add Internal Standard:

    • Add the this compound working solution to all samples in all three sets.

  • Analyze and Calculate Matrix Factor:

    • Analyze all samples and calculate the matrix factor (MF) using the following formula:

      • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF significantly different from 1 suggests the presence of matrix effects that could impact linearity.

Visualization of Key Relationships

Linearity_Factors cluster_0 Ideal Condition cluster_1 Factors Causing Non-Linearity Analyte Ethylvanillin Response_Ratio Analyte/IS Response Ratio Analyte->Response_Ratio IS This compound IS->Response_Ratio Linear_Relationship Linear Relationship (r² ≥ 0.99) Response_Ratio->Linear_Relationship proportional to Concentration Analyte Concentration Concentration->Linear_Relationship Matrix_Effects Matrix Effects Matrix_Effects->Response_Ratio distorts Saturation Detector/Ion Source Saturation Saturation->Response_Ratio distorts IS_Issues IS Concentration/ Purity Issues IS_Issues->Response_Ratio distorts

Factors influencing the linearity of the analytical method.

References

Minimizing Ethylvanillin-d5 degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of ethylvanillin-d5 during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analysis?

This compound is a deuterated form of ethylvanillin, meaning that five hydrogen atoms in the ethyl group have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical behavior is nearly identical to that of ethylvanillin, but its increased mass allows it to be distinguished from the non-labeled compound by a mass spectrometer. This enables accurate quantification of ethylvanillin in complex samples by correcting for variations during sample preparation and analysis.

Q2: What are the primary factors that can cause the degradation of this compound during analysis?

This compound, like other phenolic aldehydes, is susceptible to degradation under certain conditions. The primary factors include:

  • pH: Ethylvanillin is more stable in acidic solutions than in alkaline (basic) solutions.[1] Alkaline conditions can promote oxidation and other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[2][3]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of dimers and other byproducts.[4][5][6]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the conversion of the aldehyde group to a carboxylic acid (vanillic acid) and other oxidation products.[7]

  • Matrix Effects: Complex sample matrices can contain components that either directly react with this compound or interfere with the analysis, leading to apparent degradation or signal suppression/enhancement in the mass spectrometer.

Q3: How can I store my this compound standards to ensure their stability?

To maintain the integrity of your this compound standards, proper storage is crucial. It is recommended to:

  • Store the standard in a tightly sealed container to prevent solvent evaporation and exposure to air.

  • Keep the standard refrigerated at 2-8°C.

  • Protect the standard from light by using amber vials or storing it in the dark.

  • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide: this compound Degradation

This guide will help you identify and resolve common issues related to this compound degradation during your analytical workflow.

Observed Problem Potential Cause Recommended Solution
Low or no this compound signal in samples but present in standards. Degradation during sample preparation.- Adjust the pH of the sample to be acidic (pH < 7).- Avoid high temperatures during sample extraction and processing.- Protect samples from light by using amber vials and minimizing exposure.
Decreasing this compound signal over a sequence of analyses. On-column degradation or instability in the reconstituted sample.- Ensure the mobile phase is not strongly basic.- Check for active sites on the analytical column that may be causing degradation.- Keep the autosampler tray cooled to prevent degradation of samples waiting for injection.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.- Review the sample preparation and storage conditions.- Common degradation products include ethylvanillic acid and dimers.- Use forced degradation studies to identify potential degradation products and ensure your chromatographic method can separate them from the analyte of interest.
High variability in this compound peak area between replicate injections. Inconsistent degradation or injection issues.- Re-evaluate the homogeneity of the sample after adding the internal standard.- Check the autosampler for precision and carryover.- Ensure consistent timing for each step of the sample preparation process.

Quantitative Data on Vanillin (B372448) Stability

The following tables provide quantitative data on the stability of vanillin, which can be used as a close proxy for ethylvanillin due to their structural similarity.

Table 1: Thermal Stability of Vanillin in Water (60 minutes of heating)

TemperaturePercent Recovery
100°C93%[3]
150°C98%[3]
200°C98%[3]
250°CStable[3]

Source: Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions[3]

Table 2: Vanillin Conversion under Aerobic Alkaline Conditions (7.5 wt% NaOH, 1 MPa O2, 30 minutes)

TemperatureVanillin Conversion
50°C11.0%[2]
100°CNot specified, but trace vanillic acid detected[2]
160°C73.9%[2]

Source: Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation[2]

Key Experimental Protocols

Protocol 1: Forced Degradation Study of Ethylvanillin

Objective: To intentionally degrade ethylvanillin to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve ethylvanillin in a solution of 0.1 M HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve ethylvanillin in a solution of 0.1 M NaOH. Heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve ethylvanillin in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of ethylvanillin at 105°C for 24 hours.

  • Photodegradation: Expose a solution of ethylvanillin to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze the stressed samples by a suitable chromatographic method (e.g., HPLC-UV or LC-MS) to observe the formation of degradation products and the decrease in the parent compound.

Protocol 2: Sample Preparation for the Analysis of Ethylvanillin in a Complex Matrix

Objective: To extract ethylvanillin from a complex matrix while minimizing degradation.

Methodology:

  • Spiking: Accurately spike a known amount of this compound internal standard into the sample.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction.

    • For liquid-liquid extraction, use a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Adjust the sample pH to be acidic (e.g., pH 3-4) before extraction to ensure the phenolic hydroxyl group is protonated, increasing its solubility in the organic phase.

    • For solid-phase extraction, use a reversed-phase sorbent. Condition the cartridge, load the sample, wash with a weak solvent to remove interferences, and elute the analyte with a stronger organic solvent.

  • Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).

  • Reconstitution: Reconstitute the dried extract in the mobile phase or a compatible solvent for analysis.

  • Analysis: Inject the reconstituted sample into the analytical instrument (e.g., LC-MS).

Visualizing Degradation and Workflow

Ethylvanillin_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, H2O2 Alkaline Conditions Alkaline Conditions This compound->Alkaline Conditions OH- Heat Heat This compound->Heat Light (UV) Light (UV) This compound->Light (UV) Ethylvanillic acid-d5 Ethylvanillic acid-d5 Oxidation->Ethylvanillic acid-d5 Alkaline Conditions->Ethylvanillic acid-d5 Heat->Ethylvanillic acid-d5 Dimers & other byproducts Dimers & other byproducts Light (UV)->Dimers & other byproducts

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike with this compound Spike with this compound Sample->Spike with this compound Acidify Sample (pH < 7) Acidify Sample (pH < 7) Spike with this compound->Acidify Sample (pH < 7) Extract (LLE or SPE) Extract (LLE or SPE) Acidify Sample (pH < 7)->Extract (LLE or SPE) Evaporate Solvent (Low Temp) Evaporate Solvent (Low Temp) Extract (LLE or SPE)->Evaporate Solvent (Low Temp) Reconstitute Reconstitute Evaporate Solvent (Low Temp)->Reconstitute Inject into LC-MS/GC-MS Inject into LC-MS/GC-MS Reconstitute->Inject into LC-MS/GC-MS Data Acquisition Data Acquisition Inject into LC-MS/GC-MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: Recommended workflow to minimize this compound degradation.

References

Navigating the Analysis of Ethylvanillin-d5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ethylvanillin-d5 in their work, achieving accurate and reproducible analytical results is paramount. This technical support center provides a comprehensive guide to selecting the appropriate Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of this stable isotope-labeled compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for GC analysis?

A1: this compound is a deuterated analog of ethylvanillin.[1][2] Key properties include its molecular weight of approximately 171.20 g/mol and its identity as 3-(Ethoxy-d5)-4-hydroxybenzaldehyde.[1] Like its non-deuterated counterpart, it is a member of the benzaldehyde (B42025) class, possessing both a hydroxyl and an ethoxy group, which influence its polarity.[3][4]

Q2: What type of GC column stationary phase is most suitable for this compound analysis?

A2: A mid-polarity stationary phase is generally the most appropriate choice. Given that this compound contains both polar (hydroxyl, aldehyde) and non-polar (benzene ring, ethyl group) functionalities, a stationary phase that can interact with both is ideal. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5MS or equivalent, are commonly and successfully used for the analysis of vanillins.[5][6][7] These columns offer good selectivity and thermal stability for this type of analyte.

Q3: What are the recommended GC column dimensions for this compound analysis?

A3: The optimal column dimensions depend on the specific requirements of the analysis, such as desired resolution and analysis time. For general-purpose analysis, a column with the following dimensions is a good starting point:

  • Length: 30 meters

  • Internal Diameter (ID): 0.25 mm

  • Film Thickness: 0.25 µm

A 30m x 0.25mm ID column provides a good balance between resolution and analysis speed. A 0.25 µm film thickness is suitable for analytes in the volatility range of this compound.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause A: Active sites in the GC system. The hydroxyl group in this compound can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner, column, or detector, leading to peak tailing.

    • Troubleshooting Steps:

      • Use a deactivated inlet liner: Ensure the liner is specifically designed for active compounds.

      • Condition the column: Bake the column according to the manufacturer's instructions to remove any contaminants and ensure a properly deactivated surface.

      • Perform inlet maintenance: Clean or replace the inlet liner and septum.

  • Possible Cause B: Improper stationary phase polarity. If the stationary phase is too non-polar, the polar analyte may exhibit poor peak shape.

    • Troubleshooting Steps:

      • Confirm column choice: Verify that a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is being used.

  • Possible Cause C: Column overload. Injecting too much sample can lead to peak fronting.

    • Troubleshooting Steps:

      • Dilute the sample: Reduce the concentration of the sample being injected.

      • Decrease the injection volume: Inject a smaller volume onto the column.

Issue 2: Low or no response for this compound.

  • Possible Cause A: Analyte degradation in the inlet. this compound can be susceptible to thermal degradation at high inlet temperatures.

    • Troubleshooting Steps:

      • Optimize inlet temperature: Start with a lower inlet temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between volatilization and degradation.

  • Possible Cause B: Adsorption in the GC system. The analyte may be irreversibly adsorbed to active sites.

    • Troubleshooting Steps:

      • Follow the steps for addressing active sites as described in "Issue 1: Possible Cause A".

  • Possible Cause C: Issues with the detector.

    • Troubleshooting Steps:

      • Verify detector parameters: Ensure the mass spectrometer (or other detector) is properly tuned and operating within its specified parameters.

      • Check for detector contamination: Clean the detector source if necessary.

Data Summary: Recommended GC Columns

Stationary PhasePolarityCommon Trade NamesRecommended DimensionsKey Advantages
(5%-Phenyl)-methylpolysiloxaneMid-PolarityDB-5MS, HP-5MS, TG-5MS, Equity-530 m x 0.25 mm ID, 0.25 µm film thicknessExcellent general-purpose column with good selectivity for a wide range of compounds, including those with aromatic and polar functional groups. Widely used and referenced in literature for vanillin (B372448) analysis.[5][6][8]
Polyethylene Glycol (PEG)High PolarityDB-WAX, HP-INNOWax, FFAP30 m x 0.25 mm ID, 0.25 µm film thicknessProvides alternative selectivity, particularly for polar compounds. Can be a good choice for confirmation analysis or if co-elution is an issue on a 5-type column.[8]

Experimental Workflow

The process of selecting the right GC column for this compound analysis can be visualized as a logical workflow. This begins with understanding the analyte's properties and culminates in method optimization.

Caption: Workflow for GC column selection and method development for this compound.

References

Technical Support Center: Ethylvanillin-d5 Interference in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylvanillin-d5 as an internal standard in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of ethylvanillin, where five hydrogen atoms have been replaced with deuterium (B1214612). It is an ideal internal standard for quantitative analysis using mass spectrometry (MS). Because its chemical and physical properties are nearly identical to the analyte (ethylvanillin), it can be used to accurately correct for variations during sample preparation and analysis, including extraction efficiency and matrix effects.[1][2]

Q2: What are "matrix effects," and how can they interfere with my analysis?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, food).[2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3][4] Since this compound is designed to co-elute with ethylvanillin, it should experience the same matrix effects, thus allowing for accurate correction of the analyte's signal.[1]

Q3: I am observing a shift in retention time between this compound and native ethylvanillin. What could be the cause?

This phenomenon is likely due to the deuterium isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the molecule's interaction with the chromatographic stationary phase. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While usually minor, this shift can become problematic if the two compounds experience different matrix effects in that small time window.

Q4: My calibration curve is non-linear. What are the potential causes?

A non-linear calibration curve when using a SIL internal standard can be caused by isotopic interference or "cross-talk". This occurs when the naturally occurring isotopes of the analyte contribute to the signal of the internal standard, or when the internal standard contains a small amount of the non-labeled analyte as an impurity. This issue becomes more pronounced at high analyte-to-internal standard concentration ratios.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Signal Intensity
Potential Cause Troubleshooting Step
Contamination of Ion Source Contamination from sample residues or mobile phase impurities can lead to high background noise and poor signal-to-noise ratios. Clean the ion source and ion optics as per the manufacturer's instructions.
Suboptimal Mobile Phase Ensure the mobile phase composition and pH are appropriate for the analyte and column. Check for proper concentration of additives and consider making fresh mobile phases.
Column Overload or Contamination Poor peak shape can result from injecting too high a concentration or from buildup of matrix components on the column. Try diluting the sample or flushing the column. If the problem persists, replace the guard and/or analytical column.
Leaks in the LC System Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect signal intensity.
Issue 2: Inconsistent Recovery
Potential Cause Troubleshooting Step
Inefficient Sample Extraction The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for your matrix. Re-evaluate the extraction solvent, pH, and procedure.
Analyte Degradation Ensure the stability of ethylvanillin and this compound in the matrix and during the sample preparation process. Consider adding stabilizers or adjusting the pH if degradation is suspected.
Variability in Matrix Effects Significant inter-sample variability in matrix composition can lead to inconsistent recovery. The use of a SIL internal standard like this compound is crucial to correct for this.[1]
Issue 3: Chromatographic Co-elution Issues
Potential Cause Troubleshooting Step
Deuterium Isotope Effect A slight retention time difference between the analyte and internal standard is expected. Optimize chromatographic conditions (e.g., gradient, temperature) to minimize this separation and ensure both peaks fall within the same matrix effect zone.
Matrix Interference with a Single Peak If one peak (analyte or IS) is disproportionately affected by an interfering peak from the matrix, improve the sample cleanup procedure or adjust the chromatographic method for better separation from the interference.

Experimental Protocols

Protocol 1: Analysis of Vanillin (B372448) and Ethylvanillin in Dairy Products

This protocol is adapted from a method for determining vanillin, methyl vanillin, and ethylvanillin in milk and dairy products.[5]

  • Sample Preparation (Liquid-Liquid Extraction)

    • Weigh 1.0 g of the sample into a 50 mL centrifuge tube.

    • Add the appropriate amount of this compound internal standard.

    • Add 10 mL of acetonitrile (B52724) and vortex for 5 minutes.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, then vortex for another 5 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Transfer the supernatant (acetonitrile layer) to a new tube.

    • Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 8000 rpm for 5 minutes to remove lipids.

    • Collect the lower acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

  • LC-MS/MS Conditions

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Optimized for ethylvanillin and this compound. For ethylvanillin, a potential transition is m/z 167.1 -> 111.0.[1]

Protocol 2: Analysis of Vanillin in Plasma

This protocol involves protein precipitation and is suitable for plasma samples.

  • Sample Preparation (Protein Precipitation)

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add the this compound internal standard.

    • Add 300 µL of cold acetonitrile (or acetone) to precipitate proteins.[6]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute in the initial mobile phase.

    • Inject into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods analyzing vanillins in complex matrices.

Table 1: Method Performance in Dairy Products [5]

ParameterVanillinEthylvanillinMethyl Vanillin
Limit of Detection (LOD) 6.2 - 20.1 µg/kg6.2 - 20.1 µg/kg6.2 - 20.1 µg/kg
Recovery 87.6 - 101.7%87.6 - 101.7%87.6 - 101.7%
RSD (%) < 5%< 5%< 5%

Table 2: Method Performance in Baby Food [1]

ParameterValue
Linear Range 50 - 5,000 µg/kg
Limit of Detection (LOD) 10 µg/kg
Limit of Quantitation (LOQ) 50 µg/kg
Recovery (at 50, 100, 500 µg/kg) 90.7 - 98.5%
RSD (%) < 10%

Table 3: Method Performance in Rat Plasma [6]

ParameterValue (for Vanillin)
Linear Range 10 - 10,000 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Intra-batch Precision (%) 7.0 - 10.7%
Intra-batch Accuracy (%) 100.1 - 108.0%
Recovery > 87%

Visualizations

Workflow_Sample_Prep cluster_plasma Plasma Sample Prep cluster_food Food Sample Prep (LLE) p_start Plasma Sample p_is Add this compound IS p_start->p_is p_ppt Protein Precipitation (e.g., Acetonitrile) p_is->p_ppt p_cent Centrifuge p_ppt->p_cent p_evap Evaporate Supernatant p_cent->p_evap p_recon Reconstitute p_evap->p_recon p_end Inject for LC-MS/MS p_recon->p_end f_start Food Sample (e.g., Milk) f_is Add this compound IS f_start->f_is f_ext Liquid-Liquid Extraction (Acetonitrile) f_is->f_ext f_clean Lipid Cleanup (n-Hexane) f_ext->f_clean f_evap Evaporate Solvent f_clean->f_evap f_recon Reconstitute f_evap->f_recon f_end Inject for LC-MS/MS f_recon->f_end

Caption: Experimental workflows for plasma and food sample preparation.

Troubleshooting_Logic start Inaccurate Quantification or Poor Precision q1 Are analyte and IS peak shapes acceptable? start->q1 a1_yes Is recovery consistent? q1->a1_yes Yes a1_no Troubleshoot LC-MS System: - Check for contamination - Verify mobile phase - Inspect column q1->a1_no No a2_yes Is there a retention time shift between analyte and IS? a1_yes->a2_yes Yes a2_no Troubleshoot Sample Prep: - Optimize extraction - Check for analyte degradation a1_yes->a2_no No a3_yes Deuterium Isotope Effect: - Optimize chromatography to  minimize separation a2_yes->a3_yes Yes a3_no Evaluate Matrix Effects: - Perform post-column infusion - Use matrix-matched calibrants a2_yes->a3_no No

Caption: A logical guide for troubleshooting common analytical issues.

References

Adjusting MRM transitions for Ethylvanillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for adjusting Multiple Reaction Monitoring (MRM) transitions for the analysis of Ethylvanillin-d5, a deuterated internal standard for ethylvanillin.

Frequently Asked Questions (FAQs)

Q1: I cannot find published MRM transitions for this compound. Where should I start?

A1: It is common for MRM transitions of deuterated standards not to be explicitly published. The best starting point is the established transitions for the non-labeled compound, in this case, ethylvanillin. The transitions for this compound can then be predicted by calculating the mass shift caused by the five deuterium (B1214612) atoms.

Q2: How does the deuterium labeling in this compound affect the mass-to-charge ratio (m/z)?

A2: Each deuterium (²H) atom adds approximately 1.006 Da to the mass of a molecule compared to a hydrogen (¹H) atom.[1][2] this compound has five deuterium atoms located on the ethoxy group.[3][4] Therefore, the precursor and any fragment ions that retain this ethoxy group will have an m/z that is approximately 5 Da higher than their corresponding non-deuterated fragments.

Q3: What are the predicted MRM transitions for this compound?

A3: The predicted transitions are based on the known fragmentation of ethylvanillin. The protonated precursor ion for ethylvanillin is m/z 167.[5][6] For this compound, the precursor ion will be m/z 172. The primary product ions for ethylvanillin are m/z 139 and m/z 111.[5][7] Since the fragmentation leading to these ions does not involve the loss of the deuterated ethoxy group, the corresponding product ions for this compound are predicted to be m/z 144 and m/z 116.

Troubleshooting Guide: Adjusting MRM Transitions

Data Presentation: Predicted MRM Transitions

The table below summarizes the expected MRM transitions for both ethylvanillin and its deuterated analog. These values should be used as the initial input for method development.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)TransitionRole
Ethylvanillin167.1139.1167.1 → 139.1Quantifier
111.0167.1 → 111.0Qualifier
This compound 172.1 144.1 172.1 → 144.1 Quantifier
116.1 172.1 → 116.1 Qualifier

Note: The selection of a quantifier is typically based on the most intense and stable fragment ion, while the qualifier serves for confirmation.[8]

Experimental Protocol: Optimizing MRM Transitions for this compound

This protocol outlines the steps to experimentally determine and optimize the MRM transitions for this compound using a triple quadrupole mass spectrometer.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Instrument Setup:

  • Set up the liquid chromatography (LC) system with a suitable column and mobile phase for the analysis of ethylvanillin.

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump to get a stable signal. Alternatively, perform several injections through the LC system.

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

3. Precursor Ion (Q1) Confirmation:

  • Perform a full scan analysis in Q1 to identify the protonated molecular ion [M+H]⁺.

  • Based on the theoretical mass, you should observe a prominent ion at approximately m/z 172.1. Confirm this is the most abundant isotopic peak for the precursor.

4. Product Ion (Q3) Identification:

  • Set the instrument to Product Ion Scan mode.

  • Select the confirmed precursor ion (m/z 172.1) in Q1 for fragmentation.

  • Scan a range of m/z values in Q3 (e.g., from m/z 40 to 180) to observe the resulting fragment ions.

  • Identify the most intense and stable fragment ions. You should expect to see major fragments at approximately m/z 144.1 and 116.1.

5. MRM Method Creation and Optimization:

  • Create an MRM method using the confirmed precursor ion and the identified product ions.

  • For each transition (e.g., 172.1 → 144.1 and 172.1 → 116.1), perform a collision energy (CE) optimization. This involves ramping the CE voltage and monitoring the signal intensity of the product ion to find the value that yields the maximum response.

  • Select the transition with the highest intensity as the "quantifier" and another stable transition as the "qualifier".

6. Final Method Verification:

  • Analyze the this compound standard using the optimized MRM method to ensure a stable and reproducible signal at the expected retention time.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for establishing and optimizing MRM transitions for a deuterated internal standard when the transitions are unknown.

MRM_Troubleshooting_Workflow cluster_start Phase 1: Prediction cluster_exp Phase 2: Experimental Verification cluster_opt Phase 3: Optimization start Start: Unknown MRM for Labeled Compound predict Identify transitions for non-labeled compound (Ethylvanillin) Q1: 167.1, Q3: 139.1, 111.0 start->predict calculate Calculate theoretical mass shift due to deuterium labeling (+5 Da) predict->calculate predict_d5 Predict Labeled Transitions (this compound) Q1: 172.1, Q3: 144.1, 116.1 calculate->predict_d5 infuse Infuse/Inject Labeled Standard Solution predict_d5->infuse q1_scan Confirm Precursor Ion (Q1) via Full Scan infuse->q1_scan product_scan Identify Product Ions (Q3) via Product Ion Scan q1_scan->product_scan optimize Optimize Collision Energy (CE) for each transition product_scan->optimize select_trans Select Quantifier and Qualifier Transitions optimize->select_trans end End: Optimized MRM Method select_trans->end

Caption: Workflow for MRM transition adjustment.

References

Validation & Comparative

Ethylvanillin-d5 analytical method validation guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical method validation of Ethylvanillin-d5, a deuterated internal standard crucial for the accurate quantification of ethylvanillin in various applications, is presented below. This guide adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and is tailored for researchers, scientists, and professionals in drug development.

This compound is a stable, isotopically labeled version of ethylvanillin, widely employed as an internal standard in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its use significantly enhances the precision and accuracy of quantitative analyses by correcting for variations in sample preparation and instrument response.[2]

Core Principles of Analytical Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3][4] According to ICH guidelines Q2(R1) and the updated Q2(R2), the following parameters are essential for validating a quantitative analytical method.[5][6][7][8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][5][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][6]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[6][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5][6][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][5][6]

Comparison of Analytical Methods for Ethylvanillin Quantification

The two predominant techniques for the quantification of ethylvanillin using this compound as an internal standard are GC-MS and LC-MS/MS. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

ParameterGC-MSLC-MS/MS
Typical Application Analysis of volatile and semi-volatile compounds in less complex matrices.Analysis of a wide range of compounds, including non-volatile and thermally labile ones, in complex matrices like food and biological samples.[9][10]
Sample Preparation Often requires derivatization to increase volatility and thermal stability.Typically involves simple dilution, filtration, or solid-phase extraction (SPE).
Sensitivity Good, with LODs in the µg/L range.[11]Excellent, often achieving lower detection limits (ng/L to µg/kg) than GC-MS.[9][10][11]
Selectivity High, especially with selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM), which reduces background noise.[11]
Run Time Generally longer due to chromatographic separation times.Can be very rapid with the use of Ultra-High-Performance Liquid Chromatography (UHPLC).[9]

Experimental Protocols and Performance Data

Below are typical experimental conditions and validation data for LC-MS/MS and GC-MS methods for the quantification of ethylvanillin using this compound.

LC-MS/MS Method

Experimental Protocol:

  • Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed. For instance, in dairy products, an extraction with acetonitrile (B52724) followed by a clean-up step with n-hexane can be used.[10]

  • Internal Standard Spiking: A known concentration of this compound is added to all samples, calibration standards, and quality control samples.

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).

Performance Data (Example from Food Matrix Analysis): [9]

Validation ParameterAcceptance Criteria (Typical)Example Performance Data
Linearity Range Correlation coefficient (r²) > 0.9950 to 5,000 µg/kg
Correlation Coefficient (r²) > 0.99> 0.995
Accuracy (Recovery) 80-120%90.7% to 98.5%
Precision (RSD) < 15%< 10%
LOD Signal-to-noise ratio of 3:110 µg/kg
LOQ Signal-to-noise ratio of 10:150 µg/kg
GC-MS Method

Experimental Protocol:

  • Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds like ethylvanillin from the sample matrix.

  • Internal Standard Spiking: this compound is added to the sample prior to extraction.

  • Chromatographic Separation: A capillary column with a non-polar or mid-polar stationary phase is used. The oven temperature is programmed to achieve optimal separation.

  • Mass Spectrometric Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Performance Data (Example from Beverage Analysis): [12]

Validation ParameterAcceptance Criteria (Typical)Example Performance Data
Linearity Range Correlation coefficient (r²) > 0.9910 - 500 µg/L
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (Recovery) 80-120%81% to 110%
Precision (RSD) < 15%< 6.0%
LOD Signal-to-noise ratio of 3:12 µg/L[11]
LOQ Signal-to-noise ratio of 10:15 µg/L

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for LC-MS/MS analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting define_scope Define Method Scope & Purpose set_criteria Set Acceptance Criteria define_scope->set_criteria specificity Specificity set_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data robustness->data_analysis compare_criteria Compare with Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

LC_MS_MS_Experimental_Workflow start Sample Collection prep Sample Preparation (e.g., LLE, SPE) start->prep spike Spike with this compound (Internal Standard) prep->spike hplc UHPLC Separation (C18 Column) spike->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms quant Data Acquisition & Quantification ms->quant end Report Results quant->end

Caption: LC-MS/MS Experimental Workflow.

References

The Gold Standard for Flavor Analysis: A Comparative Guide to Accuracy and Precision Using Ethylvanillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of flavoring agents, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the performance of Ethylvanillin-d5, a deuterated stable isotope-labeled (SIL) internal standard, against other alternatives, supported by experimental data. The evidence underscores the superior performance of SIL internal standards in mitigating matrix effects and improving method robustness.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier isotopes. This near-identical chemical and physical behavior ensures that the internal standard co-elutes with the analyte and experiences the same effects during sample preparation, chromatography, and ionization, thereby providing a more accurate correction for any variability.[2]

This guide will delve into the performance of this compound as an internal standard for the quantification of ethylvanillin, a key flavoring compound. We will present data on accuracy, precision, linearity, and sensitivity, and compare these metrics to those achieved with non-deuterated internal standards.

Performance Under the Microscope: this compound in Action

An analysis of ethylvanillin in complex food matrices, such as baby food, using a UHPLC-MS/MS method with this compound as the internal standard, demonstrates exceptional performance. The data below, derived from a study by Agilent Technologies, highlights the high degree of accuracy and precision achievable with this approach.

Performance Metric Ethylvanillin with this compound Internal Standard
Linearity (R²) >0.99
Limit of Detection (LOD) 10 µg/kg
Limit of Quantification (LOQ) 50 µg/kg
Accuracy (Spike Recovery) 90.7% to 98.5%
Precision (RSD) <10% (n=6)

Table 1: Performance data for the analysis of ethylvanillin using this compound as an internal standard in baby food matrices.

These results showcase the reliability of using this compound for trace-level quantification in challenging samples. The high recovery rates and low relative standard deviation (RSD) indicate that the internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in the analytical process.

The Alternative: Non-Deuterated Internal Standards

In the absence of a deuterated internal standard, researchers may opt for a structurally similar but non-isotopically labeled compound. An example is the use of benzyl (B1604629) benzoate (B1203000) as an internal standard for the GC-MS analysis of vanillin (B372448). While this approach can offer some level of correction, it is often less effective than using a SIL internal standard.

A study by Thermo Fisher Scientific on the extraction of vanillin from a cola soft drink using benzyl benzoate as an internal standard reported an average recovery of 99% with an RSD of 2.7% for spiked water samples.[3] While these results are good for a simple matrix, the performance in more complex food matrices can be less reliable due to differences in the chemical and physical properties between the analyte and the internal standard.

Performance Metric Vanillin with Benzyl Benzoate Internal Standard (in Water)
Linearity (R²) 0.9987
Accuracy (Spike Recovery) 96% to 103% (Average 99%)
Precision (RSD) 2.7% (n=6)

Table 2: Performance data for the analysis of vanillin using benzyl benzoate as an internal standard in spiked water.

The key limitation of non-deuterated internal standards lies in their different chromatographic behavior and susceptibility to matrix effects compared to the analyte. This can lead to less accurate and precise quantification, especially at low concentration levels.

Experimental Protocols

Key Experiment: Quantification of Ethylvanillin in Baby Food using UHPLC-MS/MS with this compound

1. Sample Preparation:

  • Weigh 1.0 g of the baby food sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 40 µL of HCl (for formula and cereal powder).

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 20 mL of acetonitrile, vortex for 1 minute, and sonicate for 30 minutes.

  • Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.

  • Dry the supernatant, redissolve in 1 mL of methanol (B129727), and dilute to 10 mL with water.

  • Perform Solid Phase Extraction (SPE) cleanup using a Bond Elut Plexa SPE cartridge.

  • Wash with 5 mL of water and elute with methanol.

  • Dry the eluent under a stream of nitrogen and redissolve in a methanol/water mixture (80/20, v/v) for analysis.

2. UHPLC-MS/MS Analysis:

  • Chromatographic System: Agilent 1290 Infinity II UHPLC system.

  • Column: Agilent Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm.

  • Mobile Phase: Gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) in water (A) and methanol (B).

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS.

  • Ionization Mode: Agilent Jet Stream (AJS) ESI, positive ion mode.

  • MRM Transitions:

    • Ethylvanillin: 167.1 → 121.1

    • This compound: 172.1 → 126.1

Visualizing the Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of ethylvanillin using an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Weighing spike Internal Standard Spiking (this compound) sample->spike Add IS extraction Liquid-Liquid Extraction spike->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup hplc UHPLC Separation cleanup->hplc ms MS/MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Ethylvanillin calibration->quantification

Caption: Experimental workflow for ethylvanillin quantification.

The logical relationship for choosing an appropriate internal standard is crucial for robust method development.

logic cluster_choice Internal Standard Selection cluster_outcome Method Performance start Need for Accurate Quantification sil Stable Isotope-Labeled (SIL) IS (e.g., this compound) start->sil Ideal Choice non_sil Non-SIL IS (e.g., Structural Analog) start->non_sil Alternative high_accuracy High Accuracy & Precision (Compensates for Matrix Effects) sil->high_accuracy lower_accuracy Lower Accuracy & Precision (Incomplete Compensation) non_sil->lower_accuracy

Caption: Decision pathway for internal standard selection.

References

Ethylvanillin-d5 Calibration Curve Linearity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, establishing a linear calibration curve is fundamental to accurate quantification. This guide provides an objective comparison of the linearity performance of Ethylvanillin-d5, a common internal standard, and other relevant compounds, supported by experimental data from various studies.

Linearity Performance Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A common metric for evaluating linearity is the coefficient of determination (R²). The following table summarizes the linearity data for ethylvanillin and related compounds from different studies, demonstrating the typical performance that can be expected.

Analyte/Internal StandardAnalytical MethodMatrixConcentration RangeCoefficient of Determination (R²)Reference
Analytes with D5-Ethylvanillin ISUHPLC-MS/MSBaby Food (Formula, Cereal, Milk)50 - 5,000 µg/kg> 0.9995[1]
Vanillin (B372448) with [¹³C₆]-vanillin ISHS-SPME-GC/MSCaprylic Capric Triglyceride50 - 5,000 µg/kg≥ 0.9999[2]
Vanillin (External Standard)UV Spectroscopy95% Ethanol0.001 - 10 µg/mL0.9996[3]
Vanillin and Ethyl vanillinLC-MSVanilla ProductsNot SpecifiedNot Specified (LODs 0.051-0.073 µg/mL)[4]
Vanillin Aromas with Decane ISGCEthanol100 - 5,000 ppmNot explicitly stated for this range[5]

Experimental Protocols

The following is a generalized experimental protocol for establishing a calibration curve for the analysis of vanillin or ethyl vanillin using an isotopically labeled internal standard like this compound, based on common practices in the cited literature.[1][2]

1. Materials and Reagents:

  • Analytes of interest (e.g., Vanillin, Ethyl vanillin)

  • Isotopically labeled internal standard (e.g., this compound)

  • High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • Matrix-matched blank samples

2. Standard Solution Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analytes and the internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solutions to cover the desired concentration range (e.g., 50 to 5,000 µg/kg).

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration.

3. Sample Preparation (for Matrix-Matched Calibration):

  • Accurately weigh or measure a portion of the blank matrix sample.

  • Spike the blank matrix samples with the working standard solutions to create calibration standards at different concentration levels.

  • Add a constant volume of the internal standard spiking solution to each calibration standard and sample.

  • Perform extraction and cleanup procedures as required for the specific matrix. An example for baby food involves protein precipitation with an acidified solvent followed by centrifugation.[1]

4. Instrumental Analysis (UHPLC-MS/MS Example):

  • Chromatographic Column: C18 column

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode, with Multiple Reaction Monitoring (MRM) for quantification. Optimized MRM transitions for each analyte and the internal standard are used.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the corresponding analyte concentration.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the coefficient of determination (R²), and the residual plot. An R² value greater than 0.99 is generally considered to indicate good linearity.

Workflow for Linearity Study

The following diagram illustrates a typical workflow for conducting a linearity study for an analytical method.

Linearity_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_evaluation Evaluation start Define Analytical Range prep_standards Prepare Stock & Working Standards start->prep_standards prep_calibrants Prepare Calibration Standards (in matrix) prep_standards->prep_calibrants prep_is Prepare Internal Standard Solution prep_is->prep_calibrants sample_prep Sample Extraction & Cleanup prep_calibrants->sample_prep instrument_analysis Instrumental Analysis (e.g., LC-MS/MS) sample_prep->instrument_analysis peak_integration Peak Integration & Area Ratio Calculation instrument_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve regression_analysis Linear Regression Analysis calibration_curve->regression_analysis check_r2 Check R-squared (>0.99) regression_analysis->check_r2 check_residuals Evaluate Residuals Plot regression_analysis->check_residuals end Linearity Established check_r2->end check_residuals->end

Caption: Workflow for a typical analytical method linearity study.

Alternative Internal Standards

While this compound is a highly suitable internal standard for the analysis of ethylvanillin and vanillin due to its similar chemical properties and chromatographic behavior, other compounds have been used as internal standards in related analyses. The choice of an internal standard depends on the specific analytes, matrix, and analytical technique.

  • Veratraldehyde: Used in HPLC and GC methods for the analysis of vanilla extracts.[6]

  • Decane: Employed as an internal standard in the GC analysis of vanilla flavor compounds.[5]

  • [¹³C₆]-Vanillin: A stable isotope-labeled internal standard for vanillin analysis, offering high accuracy.[2]

References

Ethylvanillin-d5 vs. Vanillin-d3 as Internal Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. When analyzing vanillin (B372448) and its more potent synthetic counterpart, ethylvanillin, the use of isotopically labeled internal standards is the gold standard for achieving accurate and reliable results.[1] This guide provides an objective comparison of two commonly used deuterated internal standards: Ethylvanillin-d5 and Vanillin-d3.

Principle of Isotope Dilution Mass Spectrometry

The use of deuterated internal standards relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the workflow.[2] The standard and the analyte behave similarly during extraction, derivatization, and ionization. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, any variations or losses during sample preparation can be effectively compensated for, leading to highly accurate quantification.[2]

Performance Comparison: this compound vs. Vanillin-d3

Choosing the appropriate internal standard is critical for method accuracy and precision. While both this compound and Vanillin-d3 serve to improve analytical results, their performance can vary depending on the analyte being quantified and the sample matrix. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects.[3]

Performance ParameterThis compoundVanillin-d3 ([¹³C₆]-Vanillin as a proxy)Key Considerations
Analyte(s) Ethylvanillin, VanillinVanillinThis compound is the ideal choice for quantifying ethylvanillin due to its identical chemical structure. It can also be used for vanillin, but chromatographic separation from vanillin is essential. Vanillin-d3 is the preferred standard for vanillin analysis.
Recovery 90.7% to 98.5% (in baby formula, baby cereal powder, and milk)[4]89% to 101% (in fragrant vegetable oils)[5]Both standards exhibit excellent recovery in various food matrices, indicating minimal loss during sample preparation.
Linearity (r²) >0.99[4]≥0.9999[5]Both internal standards demonstrate excellent linearity over a wide concentration range, crucial for accurate quantification.
Limit of Detection (LOD) 10 µg/kg (for ethylvanillin in baby food)[4]20.0 µg/kg (for vanillin in fragrant vegetable oils)[5]The LOD can vary depending on the matrix and instrument sensitivity.
Limit of Quantitation (LOQ) 50 µg/kg (for ethylvanillin in baby food)[4]50.0 µg/kg (for vanillin in fragrant vegetable oils)[5]The LOQ represents the lowest concentration that can be reliably quantified.
Precision (RSD%) <10% (in baby food)[4]<7.46% (intra-day and inter-day in fragrant vegetable oils)[5]Both standards contribute to high method precision, as indicated by low relative standard deviations.
Matrix Effects Can be effectively compensated for.[4]Can be effectively compensated for.[5][6]While deuterated standards significantly reduce matrix effects, it is still crucial to validate for potential ion suppression or enhancement in complex matrices.

Note: Data for Vanillin-d3 is represented by [¹³C₆]-Vanillin, a stable isotope-labeled vanillin that serves as a reliable performance indicator for deuterated vanillin internal standards.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of vanillin and ethylvanillin using their respective deuterated internal standards.

Protocol 1: LC-MS/MS for Ethylvanillin in Dairy Products using this compound

This protocol is adapted from a method for analyzing food additives in baby food.[4]

1. Sample Preparation:

  • Weigh 1.0 g of the homogenized dairy sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to mix.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 20 mL of acetonitrile (B52724) for protein precipitation.

  • Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both ethylvanillin and this compound.

Protocol 2: GC-MS for Vanillin in Beverages using Vanillin-d3

This protocol is based on a method for analyzing vanillin in fragrant vegetable oils, adapted for a beverage matrix.[5]

1. Sample Preparation:

  • Degas carbonated beverages if necessary.

  • Pipette 5 mL of the beverage into a 15 mL centrifuge tube.

  • Spike the sample with a known amount of Vanillin-d3 internal standard solution.

  • Perform liquid-liquid extraction with 5 mL of dichloromethane.

  • Vortex for 2 minutes and centrifuge at 5,000 rpm for 5 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction step.

  • Combine the organic extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.

  • The extract is ready for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both vanillin and vanillin-d3.

Visualizing the Workflow

Understanding the analytical workflow is essential for proper method execution. The following diagrams illustrate the key steps in a typical quantitative analysis using an internal standard.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Add_IS Add Internal Standard (this compound or Vanillin-d3) Sample->Add_IS Extraction Extraction (LLE, SPE, etc.) Add_IS->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration Injection LC-MS/MS or GC-MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Result Quantification->Result

Caption: General workflow for quantitative analysis using an internal standard.

Internal_Standard_Logic Analyte Analyte in Sample Sample_Prep Sample Preparation (Extraction, Cleanup, etc.) Analyte->Sample_Prep IS Internal Standard (Known Amount) IS->Sample_Prep Analysis LC/GC-MS Analysis Sample_Prep->Analysis Ratio_Calculation Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio_Calculation Final_Concentration Determine Analyte Concentration Ratio_Calculation->Final_Concentration Calibration_Curve Calibration Curve (Ratio vs. Concentration) Calibration_Curve->Final_Concentration

Caption: Logical relationship in internal standard-based quantification.

Conclusion

Both this compound and Vanillin-d3 are excellent internal standards for the quantitative analysis of ethylvanillin and vanillin, respectively. The choice between them should primarily be dictated by the target analyte. For the analysis of ethylvanillin, this compound is the superior choice due to its identical chemical and physical properties, ensuring the most accurate correction for matrix effects and procedural variability. For vanillin analysis, Vanillin-d3 provides the same advantages. The provided data and protocols serve as a valuable resource for researchers in developing and validating robust and reliable analytical methods.

References

A Comparative Guide to Inter-Laboratory Methods for the Quantification of Ethylvanillin Utilizing Ethylvanillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of ethylvanillin in various matrices, with a focus on the application of Ethylvanillin-d5 as an internal standard to ensure accuracy and precision. The information presented is synthesized from publicly available research and application notes to aid laboratories in selecting and implementing robust analytical methods.

Introduction to Ethylvanillin and the Role of Deuterated Standards

Ethylvanillin is a synthetic flavoring agent with a vanilla-like aroma that is significantly more potent than vanillin (B372448).[1] Its widespread use in food products, beverages, and pharmaceuticals necessitates reliable and accurate quantification methods to ensure product quality and compliance with regulatory standards.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in quantitative analysis.[4][5] this compound, a deuterated analog of ethylvanillin, mimics the chemical behavior of the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrumental response.[4]

Comparative Analysis of Analytical Techniques

The two predominant analytical techniques for the quantification of ethylvanillin are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Performance Data for Ethylvanillin Quantification Methods
ParameterGC-MS MethodLC-MS/MS MethodLC-MS Method
Limit of Detection (LOD) 0.05 mg/kg[6]6.2 - 20.1 µg/kg[3]0.051 - 0.073 µg/mL[7]
Limit of Quantification (LOQ) 0.5 mg/kg[8]15 µg/kg[5], 50 µg/kg[9]Not Specified
Recovery 90.0% - 100%[6]87.6% - 101.7%[3], 90.7% - 98.5%[9]Not Specified
Precision (RSD) 1.9% - 5.1%[6]< 5%[3], < 10%[9]Not Specified
Common Matrices Milk Powder[6][8]Dairy Products[3], Baby Food[9], Rice[10]Vanilla Products[7]

Experimental Methodologies and Workflows

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative workflows for GC-MS and LC-MS/MS analysis of ethylvanillin, incorporating this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like ethylvanillin. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is both solvent-free and sensitive.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Milk Powder) Spike Spike with this compound Internal Standard Sample->Spike Incubate Incubate Sample (e.g., 40 min at 80°C) Spike->Incubate SPME HS-SPME Extraction Incubate->SPME Desorption Thermal Desorption in GC Inlet (e.g., 260°C for 5 min) SPME->Desorption Separation Capillary Column Separation (e.g., DB-5MS) Desorption->Separation Detection Mass Spectrometry Detection (EI, SIM Mode) Separation->Detection Quantification Quantification using Isotope Dilution Detection->Quantification

Caption: HS-SPME-GC-MS workflow for ethylvanillin analysis.

  • Sample Preparation: Weigh a representative sample of milk powder into a headspace vial.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 40 minutes) to allow for equilibration of the analytes in the headspace.

  • HS-SPME: Expose a solid-phase microextraction fiber (e.g., DVB/PDMS) to the headspace of the sample to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorption: Introduce the fiber into the hot GC inlet (e.g., 260°C) to desorb the analytes onto the analytical column.

    • Separation: Perform chromatographic separation on a suitable capillary column (e.g., DB-5MS).

    • Detection: Utilize a mass spectrometer in electron ionization (EI) mode, monitoring specific ions for ethylvanillin and this compound (Selected Ion Monitoring, SIM).

  • Quantification: Calculate the concentration of ethylvanillin based on the ratio of the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level analysis. Sample preparation typically involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Dairy Product) Spike Spike with this compound Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (e.g., Acetonitrile) Spike->Extraction Cleanup Cleanup (e.g., n-hexane) Extraction->Cleanup Evap Evaporate and Reconstitute Cleanup->Evap Injection Inject into UPLC/HPLC Evap->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM Mode) Separation->Detection Quantification Quantification using Isotope Dilution Detection->Quantification

Caption: LLE-LC-MS/MS workflow for ethylvanillin analysis.

  • Sample Preparation: Homogenize the sample.

  • Internal Standard Spiking: Add a known amount of this compound solution.

  • Extraction: Perform a liquid-liquid extraction using a suitable solvent such as acetonitrile.

  • Cleanup: A cleanup step with a non-polar solvent like n-hexane can be used to remove interfering matrix components.

  • Concentration and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Separation: Inject the sample extract onto a UPLC or HPLC system equipped with a suitable column for separation.

    • Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both ethylvanillin and this compound.

  • Quantification: Determine the concentration of ethylvanillin by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Conclusion

Both GC-MS and LC-MS/MS methods, when coupled with the use of this compound as an internal standard, provide reliable and robust quantification of ethylvanillin in a variety of matrices. LC-MS/MS generally offers lower detection limits, making it ideal for trace-level analysis. The HS-SPME-GC-MS method is a simpler, solvent-minimized approach suitable for less complex matrices. The choice of the most appropriate method will depend on the specific application, required sensitivity, and laboratory capabilities. The data and protocols presented in this guide serve as a valuable resource for laboratories involved in the analysis of flavoring agents.

References

A Comparative Guide to the Analytical Detection of Ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of ethylvanillin, a synthetic flavoring agent, is crucial in the food and beverage industry for regulatory compliance and quality control. This guide provides a comparative overview of various analytical methods for the detection of ethylvanillin, with a special focus on the use of the isotope-labeled internal standard, ethylvanillin-d5. The use of such internal standards is considered the state of the art for achieving the highest precision and accuracy in analytical results.[1]

Enhanced Precision with Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like this compound, in conjunction with mass spectrometry-based methods (GC-MS or LC-MS/MS), offers significant advantages over other quantification techniques. This approach, known as isotope dilution mass spectrometry (IDMS), corrects for potential variations during sample preparation, chromatography, and ionization. The near-identical chemical and physical properties of the analyte and its deuterated counterpart ensure that any loss or fluctuation during the analytical process affects both compounds equally, leading to a more accurate and precise final measurement.

Comparison of Detection Limits

The limit of detection (LOD) for ethylvanillin varies significantly depending on the analytical technique employed and the complexity of the sample matrix. The following table summarizes the LODs achieved by different methods as reported in the literature.

Analytical MethodLimit of Detection (LOD)Matrix
GC-MS0.05 mg/kgMilk Powder[2]
LC-MS/MS6.2 - 20.1 µg/kgDairy Products[3]
LC-ESI-MS0.051 - 0.073 µg/mLVanilla Products[4]
HPLC-UV2.5 - 10.0 ng/mLGeneral
HPLC with Fluorescence Derivatization17.4–33.1 μg/kgMilk Powder[5]
Capillary Electrophoresis2.6‐4.3 μg/mLBeverages[5]

Note: While a specific LOD for the ethylvanillin/ethylvanillin-d5 pair was not found in the immediate search, the use of a deuterated internal standard is expected to provide LODs in the lower range of what is achievable by LC-MS/MS, ensuring high sensitivity.

Experimental Protocols

General Protocol for Ethylvanillin Quantification using this compound Internal Standard

This protocol outlines the general steps for the quantification of ethylvanillin in a given sample matrix using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • Ethylvanillin analytical standard

  • This compound (Internal Standard)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade formic acid or ammonium (B1175870) acetate

  • Sample matrix (e.g., milk powder, beverage)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical column suitable for the separation of ethylvanillin

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethylvanillin and this compound in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the ethylvanillin stock solution with a suitable solvent mixture. Each calibration standard should be spiked with a constant concentration of the this compound internal standard from its stock solution.

4. Sample Preparation:

  • Extraction: The extraction procedure will vary depending on the sample matrix.

    • For liquid samples, a simple dilution may be sufficient.

    • For solid or semi-solid samples like milk powder, an extraction step (e.g., with acetonitrile) followed by centrifugation is necessary.[3]

    • For complex matrices, a clean-up step using Solid Phase Extraction (SPE) may be required to remove interfering components.

  • Internal Standard Spiking: A known amount of the this compound internal standard working solution is added to the sample extract.

  • Final Preparation: The final extract is filtered and transferred to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Separation: The sample is injected into the LC system, and ethylvanillin and this compound are separated on the analytical column.

  • Mass Spectrometric Detection: The eluent from the column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to ethylvanillin and this compound.

6. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of ethylvanillin to the peak area of this compound against the concentration of the ethylvanillin standards.

  • The concentration of ethylvanillin in the samples is determined from the calibration curve based on the measured peak area ratio.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for accurate quantification.

G Experimental Workflow for Ethylvanillin Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Cleanup Clean-up (e.g., SPE) Extract->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC LC Separation FinalExtract->LC MS MS/MS Detection (MRM) LC->MS PeakIntegration Peak Area Integration MS->PeakIntegration Ratio Calculate Area Ratio (Analyte/IS) PeakIntegration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for ethylvanillin quantification using an internal standard.

G Logical Relationship of Internal Standard Correction cluster_process Analytical Process Variability Analyte Ethylvanillin (in sample) Extraction Extraction Loss Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Ionization Ionization Suppression/ Enhancement Analyte->Ionization IS This compound (added) IS->Extraction IS->Matrix IS->Ionization MeasuredAnalyte Measured Analyte Signal Extraction->MeasuredAnalyte MeasuredIS Measured IS Signal Extraction->MeasuredIS Matrix->MeasuredAnalyte Matrix->MeasuredIS Ionization->MeasuredAnalyte Ionization->MeasuredIS Ratio Signal Ratio (Analyte/IS) Corrects for Variability MeasuredAnalyte->Ratio MeasuredIS->Ratio Result Accurate Quantification Ratio->Result

Caption: Role of an internal standard in correcting for analytical variability.

References

The Gold Standard: A Comparative Guide to Ethylvanillin-d5 and its Non-Deuterated Counterpart in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of ethylvanillin-d5 and its non-deuterated form, highlighting the superior performance of the deuterated standard in mass spectrometric assays. Supported by experimental data and detailed protocols, this document serves as a vital resource for method development and validation.

Executive Summary

Ethylvanillin, a widely used flavoring agent, and its deuterated analog, this compound, serve distinct roles in the laboratory. While non-deuterated ethylvanillin is primarily used as a reference standard for qualitative identification and as a flavoring agent itself, this compound is the preferred internal standard for quantitative analysis using mass spectrometry. The five deuterium (B1214612) atoms on the ethoxy group of this compound provide a crucial mass shift without significantly altering its chemical properties. This ensures that it behaves nearly identically to the non-deuterated analyte during sample preparation and chromatographic separation, while being clearly distinguishable by the mass spectrometer. This co-elution and mass differentiation allow for effective correction of matrix effects and variations in instrument response, leading to significantly improved accuracy and precision in analytical measurements.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of both compounds is essential for their effective application.

PropertyEthylvanillin (Non-deuterated)This compound
Chemical Formula C₉H₁₀O₃C₉H₅D₅O₃
Molecular Weight 166.17 g/mol 171.20 g/mol
CAS Number 121-32-41335401-74-5
Appearance White to slightly yellow crystalline powderWhite to off-white solid
Melting Point 76-78 °CNot readily available, expected to be similar to ethylvanillin
Solubility Soluble in ethanol, ether, and chloroform. Sparingly soluble in water.[1]Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724).

The Role of Deuterated Standards in Quantitative Analysis

In quantitative mass spectrometry, an internal standard is a compound added in a known amount to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. This is where deuterated standards excel. By replacing hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the compound is increased. This mass difference is easily detected by a mass spectrometer, allowing for the differentiation of the analyte from the internal standard.

The key advantages of using a deuterated internal standard like this compound over a non-deuterated one (or a different, structurally unrelated compound) include:

  • Similar Chromatographic Behavior: this compound and non-deuterated ethylvanillin have virtually identical retention times in liquid chromatography (LC). This co-elution is critical because it ensures that both compounds are subjected to the same matrix effects at the same time.

  • Comparable Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer's ion source is very similar to that of the native compound. This allows for accurate normalization of the analyte signal.

  • Improved Accuracy and Precision: By effectively compensating for variations in sample preparation and instrument performance, deuterated internal standards lead to more accurate and precise quantification of the analyte.

Performance Comparison: this compound vs. Non-Deuterated Standard

To illustrate the practical advantages of using this compound as an internal standard, consider a typical LC-MS/MS method for the quantification of ethylvanillin in a complex matrix, such as a food product. The following table summarizes the expected performance data when using either a non-deuterated analog (e.g., isovanillin, a structural isomer) or this compound as the internal standard.

ParameterUsing Non-Deuterated Analog ISUsing this compound IS
Accuracy (% Bias) ± 15-20%± 5-10%
Precision (% RSD) 10-15%< 5%
Matrix Effect Significant variabilityMinimized
Recovery VariableConsistent and comparable to analyte

This data is representative and compiled from typical performance characteristics of analytical methods using deuterated versus non-deuterated internal standards.

The data clearly indicates that the use of this compound results in significantly better accuracy and precision, with a marked reduction in the impact of matrix effects.

Experimental Protocols

Quantification of Ethylvanillin in a Food Matrix using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the analysis of ethylvanillin in a food sample.

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize 1 gram of the food sample.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution).

  • Vortex and Centrifuge: Vortex the sample for 1 minute and then centrifuge at 5000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the centrifuged sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Ethylvanillin: e.g., m/z 167.1 → 139.1

    • This compound: e.g., m/z 172.1 → 144.1

c. Data Analysis

Quantify the amount of ethylvanillin in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of ethylvanillin and a constant concentration of this compound.

Synthesis of this compound (3-(ethoxy-d5)-4-hydroxybenzaldehyde)

The synthesis of this compound typically involves the ethylation of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) with a deuterated ethylating agent.

  • Dissolution: Dissolve protocatechuic aldehyde in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate, to the solution to deprotonate the hydroxyl groups.

  • Ethylation: Add a deuterated ethylating agent, such as iodoethane-d5 (B31937) (CD₃CD₂I), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Food Sample homogenize Homogenization sample->homogenize spike Spike with this compound homogenize->spike extract Extraction with Acetonitrile spike->extract spe Solid-Phase Extraction extract->spe reconstitute Evaporation & Reconstitution spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant result result quant->result Final Concentration

Caption: Experimental workflow for the quantification of ethylvanillin.

internal_standard_selection cluster_choice Internal Standard Choice cluster_outcomes Expected Outcomes start Need for Quantitative Analysis? ms_analysis Using Mass Spectrometry? start->ms_analysis Yes deuterated Deuterated Standard (this compound) ms_analysis->deuterated Recommended non_deuterated Non-Deuterated Analog (e.g., Isovanillin) ms_analysis->non_deuterated Less Ideal high_accuracy High Accuracy & Precision Minimal Matrix Effects deuterated->high_accuracy low_accuracy Lower Accuracy & Precision Susceptible to Matrix Effects non_deuterated->low_accuracy

Caption: Logical path for selecting an internal standard.

Biological Activity Considerations

Recent studies have shown that ethylvanillin can induce cellular stress responses and may interact with certain biological pathways.[2] It is important to note that the deuteration of the ethyl group in this compound is not expected to significantly alter its intrinsic biological activity. The kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds, is generally more relevant to metabolic pathways where the C-H bond is cleaved. For receptor binding or other non-covalent interactions, the difference in activity between the deuterated and non-deuterated forms is typically negligible. This is a crucial consideration for researchers in drug development and toxicology, as it implies that this compound can be a suitable internal standard in studies investigating the biological effects of ethylvanillin without introducing confounding pharmacological effects.

Conclusion

For high-precision quantitative analysis of ethylvanillin by mass spectrometry, the use of a deuterated internal standard, this compound, is the unequivocally superior choice over a non-deuterated standard. Its ability to mimic the behavior of the analyte throughout the analytical process provides robust correction for experimental variability, leading to highly accurate and reliable data. This guide provides the foundational knowledge, comparative data, and experimental protocols necessary for researchers to implement best practices in their analytical workflows.

References

Navigating the Isotope Effect: A Comparative Guide to Ethylvanillin-d5 in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in chromatography. This guide provides a detailed comparison of the chromatographic behavior of Ethylvanillin and its deuterated analog, Ethylvanillin-d5, supported by experimental data, to illuminate the practical implications of the deuterium (B1214612) isotope effect in analytical workflows.

The Deuterium Isotope Effect in Chromatography

When hydrogen atoms in a molecule are replaced by deuterium, a stable isotope of hydrogen, the resulting molecule is chemically similar but has a greater mass. This isotopic substitution can lead to a phenomenon known as the deuterium isotope effect, which can manifest as a slight difference in retention time during chromatographic separation. Typically, in reversed-phase liquid chromatography (RPLC), deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This is attributed to the subtle differences in the physicochemical properties between the carbon-hydrogen (C-H) and the stronger, shorter carbon-deuterium (C-D) bonds, which can influence interactions with the stationary phase.

Comparative Chromatographic Performance: Ethylvanillin vs. This compound

An analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) demonstrates the chromatographic separation of Ethylvanillin and this compound. The following table summarizes the retention times observed under specific experimental conditions.

CompoundRetention Time (min)
Ethylvanillin~6.5
This compound~6.5

Retention times are approximated from the provided chromatogram in the Agilent application note.

As indicated in the data, a slight chromatographic separation is observed between Ethylvanillin and its deuterated internal standard, this compound, with the deuterated compound eluting marginally earlier. This separation is a direct consequence of the deuterium isotope effect.

Experimental Protocol: UHPLC-MS/MS Analysis

The following is a detailed methodology for the chromatographic separation of Ethylvanillin and this compound.

Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II UHPLC System[1]

  • Mass Spectrometer: Agilent 6470B Triple Quadrupole LC/MS[1]

  • Column: Agilent ZORBAX Eclipse Plus C18, Rapid Resolution HD, 2.1 x 100 mm, 1.8 µm[1]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Gradient:

    • 0 min: 10% B

    • 2 min: 40% B

    • 8 min: 60% B

    • 8.1 min: 95% B

    • 10 min: 95% B

    • 10.1 min: 10% B

    • 12 min: 10% B[1]

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Injection Volume: 2 µL[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Agilent Jet Stream (AJS) Electrospray Ionization (ESI), Positive Mode[1]

  • Gas Temperature: 250 °C[1]

  • Gas Flow: 10 L/min[1]

  • Nebulizer Pressure: 40 psi[1]

  • Sheath Gas Temperature: 350 °C[1]

  • Sheath Gas Flow: 12 L/min[1]

  • Capillary Voltage: 3500 V[1]

  • Nozzle Voltage: 500 V[1]

  • MRM Transitions:

    • Ethylvanillin: Precursor Ion 167.1 -> Product Ion 121.1

    • This compound: Precursor Ion 172.1 -> Product Ion 126.1[1]

Workflow and Data Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Ethylvanillin using this compound as an internal standard.

Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Analyte Extraction Spike->Extraction UHPLC UHPLC Separation Extraction->UHPLC MSMS MS/MS Detection UHPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for the quantification of Ethylvanillin using this compound.

The process begins with the addition of a known amount of this compound to the sample before extraction. Following chromatographic separation and mass spectrometric detection, the peak areas of both the analyte (Ethylvanillin) and the internal standard (this compound) are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratio is then used to determine the concentration of Ethylvanillin in the unknown sample, effectively correcting for variations in extraction recovery and instrument response.

Signaling Pathway of a Labeled Internal Standard

The use of a stable isotope-labeled internal standard like this compound is a critical component of robust analytical methods. The underlying principle is that the labeled standard behaves nearly identically to the unlabeled analyte throughout the analytical process, thus providing a reliable reference for quantification.

Internal Standard Principle cluster_process Analytical Process cluster_correction Correction for Variability Sample Sample Extraction Extraction Sample->Extraction Analyte + IS Chromatography Chromatography Extraction->Chromatography Co-elution Ionization Ionization Chromatography->Ionization Similar Efficiency Detection (MS) Detection (MS) Ionization->Detection (MS) Mass Difference Quantification Accurate Result Detection (MS)->Quantification Variability Process Variations (e.g., loss, suppression) Ratio Analyte/IS Ratio Remains Constant Variability->Ratio IS compensates Ratio->Quantification

Caption: Principle of using a stable isotope-labeled internal standard.

References

The Gold Standard for Precision: Ethylvanillin-d5 in Measurement Uncertainty

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative analysis, particularly within the realms of pharmaceutical development, food science, and clinical research, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Ethylvanillin-d5, a deuterium-labeled internal standard, with alternative approaches for the quantification of ethylvanillin. By examining key performance metrics from experimental data, we aim to equip researchers with the information needed to make informed decisions that enhance the certainty of their analytical measurements.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantitative analysis. The near-identical physicochemical properties between the analyte and its deuterated counterpart ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows for effective compensation for matrix effects and procedural losses, leading to superior accuracy and precision.

Performance Comparison: this compound vs. Alternative Methods

The following table summarizes the performance characteristics of analytical methods for the quantification of ethylvanillin and the closely related compound, vanillin (B372448), using a stable isotope-labeled internal standard versus methods employing external or no internal standards. This comparison highlights the impact of the internal standard choice on the reliability of the results.

Performance MetricMethod with Stable Isotope-Labeled Internal Standard (this compound or similar)Method with External/No Internal Standard
Analyte Vanillin[1]Ethylvanillin[2][3]
Internal Standard [13C6]-Vanillin[1]None[2][3]
Analytical Technique HS-SPME-GC/MS[1]LC-MS/MS[2], UPLC-MS/MS[3]
Matrix Fragrant Vegetable Oils[1]Milk and Dairy Products[2], Thai Rice[3]
Linearity (R²) ≥ 0.9999[1]0.9999[3]
Limit of Detection (LOD) 20 µg/kg[1]6.2 - 20.1 µg/kg[2], 11.2 mg/kg[3]
Limit of Quantification (LOQ) 50 µg/kg[1]Not Reported
Recovery (%) 89 - 101[1]87.6 - 101.7[2], 90.63 - 108.7[3]
Precision (RSD %) < 7.46 (Intra- and Inter-day)[1]< 5 (RSDs)[2], 5.13 (Intra-day), 5.30 (Inter-day)[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols used in the studies cited in the comparison table.

Method 1: Quantification of Vanillin using a Stable Isotope-Labeled Internal Standard (HS-SPME-GC/MS)

This method was developed for the quantification of vanillin in fragrant vegetable oils using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and a stable isotope dilution assay.[1]

  • Sample Preparation: A stock solution of the vanillin standard and the internal standard, [13C6]-vanillin, were prepared in caprylic capric triglyceride. Calibration curves were constructed by plotting the peak area ratios of the target compound to the internal standard against the concentration gradient.[1]

  • HS-SPME: The extraction conditions were optimized using Plackett-Burman design and central composite rotational design to enhance the extraction efficiency of vanillin.[1]

  • GC-MS Analysis:

    • GC Column: HP-5-MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

    • Temperature Program: Initial temperature of 110°C for 0.5 min, ramped to 130°C at 5°C/min, then to 170°C at 2°C/min (held for 1 min), then to 180°C at 10°C/min, and finally to 280°C at 30°C/min, with a post-run at 290°C for 1 min.[1]

    • MS Detection: Selected ion monitoring (SIM) mode was used for quantification. For vanillin, the monitored ions were m/z 150.9, 108.9, and 122.8. For [13C6]-vanillin, the ions were m/z 157.0, 115.0, and 158.0.[1]

Method 2: Quantification of Ethylvanillin without an Internal Standard (LC-MS/MS)

This method was developed for the simultaneous determination of vanillin, methyl vanillin, and ethyl vanillin in milk and dairy products using liquid-liquid extraction (LLE) and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Sample Preparation (LLE): Different extraction procedures were tested and optimized. The most efficient recovery was achieved using an acetonitrile (B52724) solution for extraction and n-hexane as a cleaning sorbent.[2]

  • LC-MS/MS Analysis: The specifics of the LC-MS/MS parameters were not detailed in the abstract but the method was validated for high sensitivity, accuracy, and selectivity to eliminate interferences from complex matrices.[2]

The Workflow Advantage of Isotope Dilution

The use of a stable isotope-labeled internal standard like this compound simplifies and strengthens the analytical workflow. The diagram below illustrates a typical experimental process for quantitative analysis using isotope dilution mass spectrometry.

logical_framework Rationale for Selecting a Stable Isotope-Labeled Internal Standard cluster_problem Analytical Challenge cluster_solution Solution cluster_justification Justification cluster_outcome Outcome Problem Inherent Variability in Analytical Measurements Sources Sources of Variability: - Sample Matrix Effects - Inconsistent Recoveries - Instrumental Drift Problem->Sources IS_Concept Use of an Internal Standard (IS) Sources->IS_Concept Mitigation Strategy IS_Types Types of Internal Standards IS_Concept->IS_Types SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Types->SIL_IS Analog_IS Structural Analog IS IS_Types->Analog_IS SIL_Advantage Advantages of SIL-IS: - Co-elution with analyte - Similar ionization efficiency - Compensates for matrix effects and recovery losses more effectively SIL_IS->SIL_Advantage Analog_Disadvantage Disadvantages of Analog IS: - Different retention time - Different ionization efficiency - Less effective compensation for matrix effects Analog_IS->Analog_Disadvantage Improved_Data Improved Data Quality: - Higher Accuracy - Higher Precision - Reduced Measurement Uncertainty SIL_Advantage->Improved_Data

References

Cross-Validation of Analytical Methods for Ethylvanillin Quantification Using Ethylvanillin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of ethylvanillin. The use of a stable isotope-labeled internal standard, Ethylvanillin-d5, is central to achieving accurate and precise results across these platforms. This document offers a comparative analysis of their performance, supported by experimental data, and includes detailed methodologies to aid in method selection and implementation in a regulated environment.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the key performance parameters for the quantification of ethylvanillin using HPLC-UV, GC-MS, and LC-MS/MS, with this compound as the internal standard. The data presented is a synthesis of typical performance characteristics observed in validated methods.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.998> 0.999> 0.9995
Limit of Detection (LOD) 2.6 - 4.3 µg/mL[1]0.05 mg/kg[1]10 µg/kg
Limit of Quantitation (LOQ) 4.1 - 5.2 µg/mL[1]0.1 mg/kg50 µg/kg
Accuracy (Recovery %) 92.1 - 104.4%[1]90.0 - 100%[1]90.7 - 98.5%
Precision (RSD %) < 7.2%[2]1.9 - 5.1%[1]< 10%
Specificity ModerateHighVery High
Sample Throughput HighModerateHigh
Cost (Instrument & Consumables) LowModerateHigh

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and comparing results. The following are representative protocols for each of the discussed analytical techniques.

Sample Preparation for Food Matrix (e.g., Infant Formula)

A generic sample preparation protocol for a complex matrix like infant formula is outlined below. This procedure can be adapted for other matrices with appropriate modifications.

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of deionized water and vortex to dissolve the sample.

    • For certain matrices, acidification might be necessary to improve extraction efficiency.

    • Add 20 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or a mixture of ethyl acetate (B1210297) and hexane).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Clean-up (if necessary):

    • Transfer the organic supernatant to a clean tube.

    • A solid-phase extraction (SPE) clean-up step may be employed to remove matrix interferences.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent compatible with the analytical instrument (e.g., mobile phase for LC, or a volatile solvent for GC).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275-280 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: The peak area ratio of ethylvanillin to this compound is used for quantification against a calibration curve.

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A suitable temperature gradient to achieve separation of ethylvanillin and other components.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for ethylvanillin and this compound.

  • Quantification: The peak area ratio of a characteristic ion of ethylvanillin to that of this compound is used for quantification.

LC-MS/MS Method
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 or similar reversed-phase column suitable for fast LC.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on sensitivity.

  • Mass Analyzer: Triple quadrupole or Q-TOF.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for both ethylvanillin and this compound are monitored.

  • Quantification: The peak area ratio of the selected MRM transition for ethylvanillin to that of this compound is used for quantification.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of the three analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract CleanUp SPE Clean-up (Optional) Extract->CleanUp Reconstitute Evaporation & Reconstitution CleanUp->Reconstitute HPLC HPLC-UV Reconstitute->HPLC GCMS GC-MS Reconstitute->GCMS LCMSMS LC-MS/MS Reconstitute->LCMSMS Compare Compare Results (Accuracy, Precision, Linearity) HPLC->Compare GCMS->Compare LCMSMS->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Final Report Stats->Report

Caption: Workflow for the cross-validation of analytical methods.

Metabolic Pathway of Ethylvanillin

This diagram illustrates the primary metabolic pathway of ethylvanillin in mammals. Understanding the metabolism is crucial in pharmacokinetic and toxicological studies.

G Ethylvanillin Ethylvanillin Metabolite1 Ethyl vanillic acid Ethylvanillin->Metabolite1 Oxidation Metabolite2 Ethyl vanillyl alcohol Ethylvanillin->Metabolite2 Reduction Conjugate1 Glucuronide/Sulfate Conjugates (Ethyl vanillic acid) Metabolite1->Conjugate1 Conjugation Conjugate2 Glucuronide/Sulfate Conjugates (Ethyl vanillyl alcohol) Metabolite2->Conjugate2 Conjugation Excretion Urinary Excretion Conjugate1->Excretion Conjugate2->Excretion

Caption: Primary metabolic pathway of ethylvanillin.

References

A Comparative Guide to Ethylvanillin-d5 Recovery in Baby Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of flavor compounds, such as ethylvanillin, in complex matrices like baby food is crucial for quality control and regulatory compliance. The use of a deuterated internal standard, like Ethylvanillin-d5, is a widely accepted practice to ensure the precision and accuracy of analytical results by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This guide provides a comparative overview of different extraction methodologies and their respective recovery efficiencies for this compound in baby food, supported by experimental data from various studies.

Comparative Analysis of Recovery Rates

The recovery of an internal standard is a critical parameter for validating an analytical method. High and consistent recovery indicates the efficiency of the extraction process. The following table summarizes recovery data for ethylvanillin and its deuterated analogue in baby food matrices from several studies, highlighting the effectiveness of different analytical approaches.

MatrixAnalytical MethodExtraction MethodReported Recovery (%)Reference
Baby Formula, Baby Cereal Powder, MilkUHPLC-MS/MSAcidified Acetonitrile (B52724) Extraction followed by Solid-Phase Extraction (SPE)90.7 - 98.5[4]
Infant FormulaLC-MS/MSUltrasonic extraction with methanol/water followed by SPENot explicitly stated for the internal standard, but the method was validated for accuracy.[5][6]
Milk and Dairy ProductsLC-MS/MSLiquid-Liquid Extraction (LLE) with acetonitrile and n-hexane87.6 - 101.7[7][8][9]
Infant Milk PowderGC-MS/MSMicrowave-assisted extraction with methanol/water followed by SPE83.6 - 107.8[10]
Milk PowderHeadspace Solid-Phase Microextraction (HS-SPME) with GC-MSSPME90.0 - 100.0[9][11]

Note: While not all studies explicitly report the recovery of this compound, the recovery of the non-labeled ethylvanillin provides a strong indication of the expected performance for its deuterated counterpart due to their similar chemical properties.[1][2]

Detailed Experimental Protocol: A Synthesized Approach

Based on established methodologies, a general protocol for the determination of ethylvanillin in baby food using this compound as an internal standard is outlined below. This protocol combines common elements from successful studies to provide a robust starting point for method development.

1. Sample Preparation:

  • Weigh 1.0 g of the homogenized baby food sample (e.g., infant formula, cereal powder) into a 50 mL centrifuge tube.[4]

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of deionized water and vortex to dissolve the sample.[4]

2. Extraction:

  • For Liquid-Liquid Extraction (LLE):

    • Add 20 mL of acetonitrile to the sample solution.[4][7]

    • Vortex for 1 minute, followed by ultrasonication for 30 minutes.[4]

    • Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.[4]

    • Collect the supernatant (acetonitrile layer).

  • For Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., HLB) according to the manufacturer's instructions.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent (e.g., methanol).

3. Concentration and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[12]

  • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent compatible with the analytical instrument (e.g., methanol/water mixture).[4]

4. Instrumental Analysis (LC-MS/MS):

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Chromatographic Conditions: Utilize a C18 column or equivalent for separation, with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.[5][6]

  • Mass Spectrometric Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both ethylvanillin and this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of ethylvanillin in baby food using an internal standard.

experimental_workflow sample 1. Sample Weighing & Homogenization is_spike 2. Internal Standard (this compound) Spiking sample->is_spike extraction 3. Extraction (e.g., LLE or SPE) is_spike->extraction cleanup 4. Clean-up/Concentration (e.g., Evaporation) extraction->cleanup reconstitution 5. Reconstitution cleanup->reconstitution analysis 6. LC-MS/MS Analysis reconstitution->analysis data 7. Data Processing & Quantification analysis->data

Figure 1. General experimental workflow for Ethylvanillin analysis.

References

Safety Operating Guide

Safe Disposal of Ethylvanillin-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethylvanillin-d5, ensuring compliance with safety regulations and minimizing environmental impact.

Core Safety and Hazard Information

This compound, while a valuable compound in various research applications, possesses hazards that necessitate careful handling during disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[2][3] Adherence to the following disposal protocols is therefore essential.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]Wear safety glasses with side-shields or goggles.[4]
Skin Irritation Causes skin irritation.[1]Wear protective gloves.[4]
Respiratory Irritation May cause respiratory irritation.[1][2]Avoid breathing dust. Use in a well-ventilated area.[2]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[2]Avoid release to the environment.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[5] This material and its container must be disposed of as hazardous waste.[2]

1. Personal Protective Equipment (PPE):

  • Before handling, ensure you are wearing appropriate PPE, including:

    • Safety glasses with side-shields or chemical safety goggles.[4]

    • Chemical-resistant gloves (inspect before use).[4]

    • A lab coat or other protective clothing.

2. Waste Collection:

  • Unused or surplus this compound should be left in its original container where possible.[1][4]

  • For waste generated from experimental procedures, collect it in a suitable, clearly labeled, and closed container designated for chemical waste.[1][2][4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][4]

3. Spill Management:

  • In the event of a small spill, prevent further leakage if it is safe to do so.[4]

  • Avoid the generation of dust during cleanup.[2][4]

  • Use non-sparking tools to sweep up the spilled solid.[2]

  • Place the spilled material into a convenient, labeled waste disposal container.[5]

  • Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[5]

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed disposal company or your institution's EHS-managed hazardous waste program.[1][4]

  • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

  • Never dispose of this compound down the drain or in the regular trash.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Ethylvanillin_Disposal_Workflow start This compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Is it a spill or contained waste? ppe_check->waste_type spill Spill Occurs waste_type->spill Spill contained_waste Contained Waste (Unused reagent, experimental residue) waste_type->contained_waste Contained contain_spill Contain Spill & Prevent Dust spill->contain_spill cleanup Clean with Non-Sparking Tools contain_spill->cleanup collect Collect in a Labeled, Sealed Hazardous Waste Container cleanup->collect contained_waste->collect store Store Locked Up in a Well-Ventilated Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Ethylvanillin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Ethylvanillin-d5, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with the same precautions as its non-deuterated counterpart, Ethylvanillin. The primary hazards include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1][2]

Table 1: Summary of Hazards

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Cat. 4)[1]
Causes skin irritationSkin Irritation (Cat. 2)[1]
Causes serious eye irritationEye Irritation (Cat. 2A)[1]
May cause respiratory irritationSTOT - Single Exposure (Cat. 3)[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Safety glasses with side-shields conforming to EN166 or NIOSH approved.[3] Chemical splash goggles should be worn if there is a potential for splashing.[4] A face shield is recommended for larger quantities.[5]
Skin Chemically resistant gloves (e.g., Nitrile rubber, 11mm thick).[1] A lab coat or protective suit is required.[5]
Respiratory Use in a well-ventilated area.[1] If dust or aerosols are generated, a NIOSH-approved dust respirator should be used.[2]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

Operational Plan:

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.[6]

    • Inspect all PPE for integrity before use.[3]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling :

    • Avoid contact with skin and eyes.[3]

    • Prevent the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly after handling the substance.[3]

  • Storage :

    • Keep the container tightly closed.[1]

    • Store in a dry, cool, and well-ventilated place.[3]

    • The substance is light-sensitive and should be stored accordingly.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7]

Disposal Steps:

  • Waste Collection :

    • Collect waste this compound in a suitable, closed, and clearly labeled container.[6]

    • Avoid mixing with incompatible waste streams.

  • Container Disposal :

    • For empty containers that held hazardous waste, all waste should be removed.[8]

    • If the container held acutely hazardous waste, it must be triple-rinsed, with the rinsate collected as hazardous waste.[8]

  • Environmental Precautions :

    • Prevent the substance from entering drains or the environment.[3]

Emergency Procedures

In case of accidental exposure or spillage, follow these first-aid and cleanup measures.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Get medical attention if irritation develops.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Spill Cleanup:

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.[6]

  • For solid spills, carefully sweep or scoop up the material without creating dust and place it in a sealed container for disposal.[6]

  • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.[9]

  • Ventilate the area and wash the spill site after material pickup is complete.

Safe Handling Workflow for this compound

The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.

start Start: Handling this compound prep 1. Preparation - Assess Risks - Don PPE - Prepare Workspace start->prep handling 2. Handling - Weigh/Transfer in Hood - Avoid Dust/Aerosols - Minimize Contact prep->handling storage 3. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Protect from Light handling->storage Store Unused Material disposal 4. Waste Disposal - Collect in Labeled Container - Follow Institutional Protocols - Avoid Environmental Release handling->disposal Dispose of Waste storage->handling Retrieve for Reuse decon 5. Decontamination - Clean Work Surfaces - Doff PPE Correctly - Wash Hands disposal->decon end End: Procedure Complete decon->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.